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Core Science & Biosynthesis

Foundational

Adamantane-1-Sulfonamide: Chemical Architecture, Physical Properties, and Applications in Drug Discovery

Executive Summary Adamantane-1-sulfonamide (CAS: 21280-41-1) represents a privileged structural motif in modern medicinal chemistry and drug development. By combining the extreme lipophilicity and steric bulk of the tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane-1-sulfonamide (CAS: 21280-41-1) represents a privileged structural motif in modern medicinal chemistry and drug development. By combining the extreme lipophilicity and steric bulk of the tricyclo[3.3.1.1^{3,7}]decane cage with the robust hydrogen-bonding capacity of a primary sulfonamide, this molecule serves as a highly effective pharmacophore. It is specifically utilized to design inhibitors that must penetrate lipid membranes and tightly anchor into deep, hydrophobic enzymatic pockets.

This technical guide details the physical properties, pharmacological utility, and an advanced, self-validating photocatalytic protocol for the synthesis of adamantane-1-sulfonamide.

Molecular Architecture & Physical Profile

The structural uniqueness of adamantane-1-sulfonamide lies in its dual nature. The adamantane core is a rigid, highly symmetrical aliphatic cage. This geometry imparts exceptional metabolic stability, as the bulky carbon framework sterically shields the molecule from rapid oxidative degradation by cytochrome P450 enzymes. At the bridgehead 1-position, the primary sulfonamide group (-SO₂NH₂) acts as a bioisostere for carboxylic acids. It provides a distinct vector for hydrogen bonding (acting as both a donor and an acceptor) without the pharmacokinetic liabilities—such as poor membrane permeability—associated with highly acidic protons.

Quantitative Physical Properties

The following table summarizes the core physical and chemical properties of adamantane-1-sulfonamide,:

PropertySpecification
IUPAC Name Tricyclo[3.3.1.1^{3,7}]decane-1-sulfonamide
CAS Number 21280-41-1
Molecular Formula C₁₀H₁₇NO₂S
Molecular Weight 215.32 g/mol
Melting Point 196 – 198 °C
Physical State Solid (at Room Temperature)
Structural Features Symmetrical tricyclic aliphatic cage; primary sulfonamide

Pharmacological Utility & Mechanistic Targeting

In drug discovery, the adamantane-1-sulfonamide scaffold is deployed to exploit specific thermodynamic interactions within target proteins.

  • CYP17 Inhibition (Oncology): Adamantane sulfonamides have been identified as potent inhibitors of CYP17 enzymes, a critical target in the treatment of prostate cancer[1]. The adamantane core effectively occupies the hydrophobic substrate-binding pocket of the enzyme, while the sulfonamide group coordinates with the active site, disrupting the synthesis of androgens.

  • Antiviral Applications: Adamantane derivatives have a rich history in virology. Recent developments have explored sulfonamide-functionalized adamantanes for their efficacy against filoviruses (such as Ebola and Marburg viruses). These compounds are designed to interfere with viral glycoprotein-mediated cell entry by wedging into critical hydrophobic fusion domains[2].

Mechanism A Adamantane-1-sulfonamide (Pharmacophore) B Adamantane Cage (Hydrophobic Shield) A->B C Sulfonamide Group (H-Bonding Vector) A->C D Target Binding Pocket (Enzyme/Receptor) B->D Hydrophobic Interaction E Metabolic Stability (Steric Hindrance) B->E C->D Polar Coordination

Pharmacophore mapping of Adamantane-1-sulfonamide in target binding.

Advanced Synthetic Methodology: Photocatalytic Decarboxylation

Historically, synthesizing bridgehead aliphatic sulfonamides required the harsh oxidative chlorination of thiouronium salts. However, modern synthetic workflows utilize elegant, mild photocatalytic pathways. A highly efficient method involves the photocatalytic decarboxylative sulfinamidation of adamantane-1-carboxylic acid[3].

Synthesis A Adamantane-1-carboxylic Acid (Starting Material) D 395-405 nm LED (DCM, 22°C) A->D B 9-Mesitylacridine (Photocatalyst) B->D C N-Sulfinyl-O-(t-butyl)hydroxylamine (Reagent) C->D E Radical Intermediate (Transient) D->E F Adamantane-1-sulfonamide (Final Product) E->F

Photocatalytic decarboxylative synthesis of Adamantane-1-sulfonamide.

Experimental Protocol & Causality

The following step-by-step methodology outlines the synthesis of adamantane-1-sulfonamide (0.2 mmol scale) using visible-light photoredox catalysis[3].

Step 1: Reagent Assembly Combine adamantane-1-carboxylic acid (54.1 mg, 0.3 mmol), N-sulfinyl-O-(tert-butyl)hydroxylamine (27.0 mg, 0.2 mmol), and the photocatalyst 9-mesitylacridine (5.9 mg, 10 mol%) in a transparent 8 mL glass vial[3].

  • Causality: The carboxylic acid is supplied in a 1.5x excess to ensure the complete consumption of the sulfinylating agent. 9-mesitylacridine is selected because its highly oxidizing excited state is perfectly tuned to facilitate the single-electron transfer (SET) required for the decarboxylation of aliphatic acids.

Step 2: Solvent and Base Addition Dissolve the solid mixture in 2.0 mL of anhydrous dichloromethane (DCM). Subsequently, add 1.0 mL of a 0.4 M solution of NaOH in isopropanol[3].

  • Causality: DCM is chosen for its optical transparency in the near-UV/visible region and its resistance to hydrogen-atom transfer (HAT) side reactions, which would otherwise quench the transient adamantyl radical. The NaOH base is critical; it deprotonates the adamantane-1-carboxylic acid. The resulting carboxylate anion has a significantly lower oxidation potential than the neutral acid, allowing the photocatalyst to readily oxidize it and trigger the release of CO₂.

Step 3: Photocatalytic Irradiation Seal the vial securely. Irradiate the mixture using 395–405 nm LED strips while maintaining the internal reaction temperature at approximately 22 °C using fan cooling[3].

  • Causality: The 395–405 nm wavelength precisely matches the absorption maximum of the 9-mesitylacridine catalyst. Fan cooling is mandatory to prevent thermal degradation of the sensitive N-sulfinyl reagent and to suppress unwanted background radical-radical recombination pathways.

Step 4: Workup and Isolation Upon completion (monitored via TLC), quench the reaction, extract the organic layer with ethyl acetate, and purify the crude mixture via silica gel flash column chromatography to isolate the pure adamantane-1-sulfonamide[3].

Analytical Validation Standards

A robust experimental protocol must be a self-validating system. To confirm the successful transformation of the carboxylic acid to the sulfonamide without relying solely on downstream LC-MS, the following physical and spectroscopic checkpoints must be met:

  • Thermal Analysis (Melting Point): The starting material, adamantane-1-carboxylic acid, melts at ~172–175 °C. Upon successful conversion and purification, the isolated adamantane-1-sulfonamide must exhibit a sharp, elevated melting point of 196–198 °C . A depressed or broadened melting point definitively indicates an incomplete reaction or the co-elution of residual photocatalyst.

  • FTIR Spectroscopy: The IR spectrum must demonstrate the complete disappearance of the broad carboxylic O-H stretch (2500–3000 cm⁻¹). Success is validated by the emergence of sharp, distinct N-H stretching doublets (~3200–3300 cm⁻¹) characteristic of a primary sulfonamide, alongside strong S=O asymmetric and symmetric stretches near 1330 cm⁻¹ and 1160 cm⁻¹.

References

  • Title: US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors Source: Google Patents URL: [Link]

  • Title: US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection Source: Google Patents URL: [Link]

  • Title: Photo-catalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamide Source: Amazon S3 (Supplementary Information) URL: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Adamantane-1-Sulfonamide Derivatives: Targeting 11β-HSD1 in Metabolic and Inflammatory Pathways

Executive Summary The adamantane scaffold is a cornerstone in medicinal chemistry, revered for its exceptional lipophilicity, rigid three-dimensional structure, and metabolic stability. While historically associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane scaffold is a cornerstone in medicinal chemistry, revered for its exceptional lipophilicity, rigid three-dimensional structure, and metabolic stability. While historically associated with viral M2 ion channel blockade, the functionalization of this cage with a sulfonamide moiety—yielding adamantane-1-sulfonamide 1—shifts its pharmacological trajectory entirely.

Recent structure-based drug design efforts have identified adamantane-1-sulfonamide derivatives as highly potent, selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 2. By suppressing the localized regeneration of active cortisol in metabolic and neural tissues, these compounds represent a vanguard therapeutic strategy for metabolic syndrome, type 2 diabetes, and neuroinflammation. This whitepaper dissects the biochemical causality, biological impact, and validated experimental workflows required to evaluate this class of inhibitors.

Molecular Target and Mechanistic Causality

The 11β-HSD1 Amplification Pathway

11β-HSD1 is an endoplasmic reticulum-resident enzyme that catalyzes the NADPH-dependent reduction of inert cortisone into active cortisol. In tissues such as the liver and adipose, this localized glucocorticoid amplification hyper-activates the Glucocorticoid Receptor (GR), driving hepatic gluconeogenesis and adipocyte insulin resistance 3.

Structural Causality: Why Adamantane-1-Sulfonamide?

As application scientists, we must ask: Why does this specific pharmacophore work?

  • The Hydrophobic Steric Match: The native substrate, cortisone, possesses a bulky steroidal backbone. The adamantane cage acts as a bioisosteric mimic, perfectly occupying the deep, lipophilic catalytic pocket of 11β-HSD1. Its rigid geometry prevents the conformational entropy loss usually associated with flexible alkyl chains binding to proteins.

  • The Electrostatic Anchor: The sulfonamide group (-SO₂NH₂) is not merely a linker; it is a critical pharmacophoric anchor. It acts as a hydrogen-bond donor/acceptor, interacting directly with the enzyme's catalytic triad (typically Ser170 and Tyr183) and the NADPH cofactor.

This dual-action binding—hydrophobic occlusion coupled with electrostatic anchoring—competitively displaces cortisone, yielding sub-nanomolar affinities (e.g., IC50 ~ 0.6 nM for human 11β-HSD1) 2.

Mechanism Substrate Inactive Cortisone Enzyme 11β-HSD1 Enzyme (NADPH-dependent) Substrate->Enzyme Binds Product Active Cortisol Enzyme->Product Reduction Receptor Glucocorticoid Receptor Product->Receptor Activates Disease Metabolic Syndrome (Insulin Resistance) Receptor->Disease Promotes Inhibitor Adamantane-1-Sulfonamide Inhibitor->Enzyme Competitive Inhibition Therapy Metabolic Homeostasis Inhibitor->Therapy Restores

Fig 1. Adamantane-1-sulfonamide inhibition of 11β-HSD1 preventing glucocorticoid receptor activation.

Biological Systems Impact & Quantitative Data

The downstream effects of adamantane sulfonamides span multiple physiological systems. By halting localized cortisol production, these compounds exhibit profound metabolic and anti-inflammatory benefits.

  • Metabolic Syndrome & Diabetes: Derivatives like INU-101 have been shown to enhance insulin sensitivity, lower fasting blood glucose, and improve lipid profiles in robust in vivo models (e.g., KKAy mice, ob/ob mice, and ZDF rats) 3.

  • Neuroinflammation: Novel adamantane sulfonamides, such as CQMUH-011, demonstrate potent anti-inflammatory properties in LPS-stimulated microglia and macrophages. They actively protect against cerebral ischemia/reperfusion injury in middle cerebral artery occlusion (t-MCAO) models 4.

Table 1: Pharmacological Profiles of Key Adamantane Sulfonamide Derivatives
Compound DesignationPrimary TargetIC₅₀ (Human)Key In Vivo Efficacy / PhenotypeSource
Compound 3 11β-HSD10.6 nMHigh metabolic stability; anti-diabetes candidate2
INU-101 11β-HSD1Sub-nanomolarLowered fasting glucose in KKAy & ob/ob mice3
CQMUH-011 Microglia / MacrophagesN/AProtected against t-MCAO cerebral ischemia4

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, assays evaluating adamantane-1-sulfonamides must account for the compound's high lipophilicity, which can cause non-specific binding or auto-fluorescence in standard biochemical assays.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)

Causality for Method Choice: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delay in TR-FRET eliminates transient background auto-fluorescence—a common artifact with bulky, lipophilic structures like adamantanes 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 1 mM EDTA).

  • Compound Dispensing: Serially dilute the adamantane-1-sulfonamide derivative in DMSO. Transfer 100 nL to a 384-well pro-binding microplate. Causality: Keep DMSO final concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the hydrophobic pocket.

  • Reaction Initiation: Add 5 µL of substrate mix containing cortisone (200 nM) and NADPH (2 mM). Incubate for 2 hours at 37°C.

  • Detection: Terminate the reaction by adding 10 µL of HTRF detection mix (Cortisol-d2 conjugate and Anti-Cortisol-Cryptate/Europium). Incubate for 1 hour.

  • System Validation (Self-Validation Step): Read the plate at 665 nm and 620 nm. Calculate the Z'-factor using Carbenoxolone (a known non-selective 11β-HSD inhibitor) as a positive control. The assay is only valid if Z' > 0.5.

Workflow Step1 1. Compound Preparation Step2 2. 11β-HSD1 Incubation Step1->Step2 Step3 3. Cortisol-d2 & Anti-Cortisol-Eu Step2->Step3 Step4 4. TR-FRET Detection Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Fig 2. Self-validating HTRF assay workflow for quantifying 11β-HSD1 enzymatic inhibition.

Protocol 2: Cellular Glucocorticoid Receptor (GR) Transactivation Assay

Causality for Method Choice: Enzymatic inhibition in vitro does not guarantee cellular membrane penetration. This assay validates that the adamantane sulfonamide successfully enters the endoplasmic reticulum, inhibits 11β-HSD1, and functionally prevents downstream GR activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells stably co-transfected with human 11β-HSD1 and a GR-Luciferase reporter gene into 96-well plates (20,000 cells/well).

  • Starvation: Incubate overnight in serum-free DMEM. Causality: Serum contains endogenous glucocorticoids that will prematurely trigger the reporter, destroying the assay's dynamic range.

  • Compound Treatment: Pre-treat cells with the adamantane-1-sulfonamide derivative (0.1 nM to 10 µM) for 1 hour.

  • Substrate Challenge: Spike the wells with 100 nM cortisone. (In the absence of the inhibitor, 11β-HSD1 will convert this to cortisol, activating the GR-Luciferase reporter).

  • System Validation (Self-Validation Step): After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence. Include a "Cortisol-only" control well. If the inhibitor blocks the Cortisol-only well, the compound is a false positive (acting as a direct GR antagonist rather than an 11β-HSD1 inhibitor).

References

  • Discovery of 11β-hydroxysteroid dehydrogenase type 1 inhibitor. ResearchGate.
  • Sung Pyo Hong's research works | Incheon National University and other places. ResearchGate.
  • Contactenos - Todos los elementos. Secretaría Distrital de Salud de Bogotá.
  • adamantane-1-sulfonamide — Chemical Substance Information. NextSDS.

Sources

Foundational

The Adamantane-1-Sulfonamide Scaffold: A Rigorous Guide to its Ascendant Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of rigid, polycyclic scaffolds with versatile pharmacophoric elements represents a significant frontier in contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of rigid, polycyclic scaffolds with versatile pharmacophoric elements represents a significant frontier in contemporary medicinal chemistry. This technical guide provides a comprehensive exploration of the adamantane-1-sulfonamide core, a motif of burgeoning interest in modern drug discovery. We delve into the synthetic strategies, unique physicochemical properties, and diverse therapeutic applications of this scaffold, ranging from established roles in metabolic and infectious diseases to its emerging potential in oncology and neurodegenerative disorders. This document serves as a detailed resource, offering field-proven insights, step-by-step experimental protocols, and a wealth of curated data to empower researchers in harnessing the full potential of the adamantane-1-sulfonamide moiety for the rational design of next-generation therapeutics.

The Strategic Value of the Adamantane-1-Sulfonamide Moiety

The adamantane cage, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, has long been recognized as a "lipophilic bullet" in drug design.[1] Its incorporation into bioactive molecules can significantly enhance their pharmacokinetic profiles by improving membrane permeability, increasing metabolic stability, and providing a rigid framework for the precise spatial orientation of functional groups.[2] When coupled with the sulfonamide functional group, a well-established pharmacophore and a key component in a multitude of clinically approved drugs, the resulting adamantane-1-sulfonamide scaffold offers a unique combination of properties that medicinal chemists are increasingly leveraging to tackle challenging biological targets.[3]

The sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, can engage in critical interactions within enzyme active sites and receptor binding pockets.[3] The fusion of these two moieties yields a scaffold that not only possesses favorable drug-like properties but also offers a versatile platform for structural elaboration and optimization.

Synthesis of the Adamantane-1-Sulfonamide Core and its Derivatives

The synthesis of adamantane-1-sulfonamide and its derivatives typically commences with the preparation of the key intermediate, adamantane-1-sulfonyl chloride. This can be achieved through the reaction of adamantane with chlorosulfonic acid or a mixture of thionyl chloride and aluminum trichloride.[4][5] The resulting sulfonyl chloride is a versatile precursor that can be readily reacted with a wide range of amines to afford the corresponding sulfonamides.

Experimental Protocol: Synthesis of Adamantane-1-sulfonyl Chloride

This protocol outlines the synthesis of adamantane-1-sulfonyl chloride from adamantane.

Materials:

  • Adamantane

  • Thionyl chloride (SOCl₂)

  • Aluminum trichloride (AlCl₃)

  • Carbon tetrachloride (CCl₄)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Slowly add aluminum trichloride (40 g, 3 mol) to thionyl chloride (200 ml, 2.7 mol) while cooling the mixture to -20°C.[4]

  • Add adamantane in portions over 2.5 hours to the cooled mixture.[4]

  • Stir the resulting mixture for 1 hour and then allow it to warm to room temperature.[4]

  • Remove the excess thionyl chloride under vacuum.[4]

  • Dilute the residue with carbon tetrachloride.[4]

  • Carefully decompose the aluminum trichloride by adding ice and water.[4]

  • Separate the organic layer and wash it with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[4]

  • Purify the residue by vacuum distillation to yield adamantane-1-sulfonyl chloride as a waxy solid.[4]

General Protocol: Synthesis of Adamantane-1-sulfonamide Derivatives

This protocol provides a general method for the synthesis of N-substituted adamantane-1-sulfonamides.

Materials:

  • Adamantane-1-sulfonyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

Procedure:

  • Dissolve the desired amine in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C.

  • Add a solution of adamantane-1-sulfonyl chloride in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired adamantane-1-sulfonamide derivative.

Physicochemical Properties and Pharmacokinetic Implications

The incorporation of the adamantane-1-sulfonamide moiety profoundly influences the physicochemical properties of a molecule, which in turn dictates its pharmacokinetic behavior.

PropertyInfluence of Adamantane-1-Sulfonamide Moiety
Lipophilicity The adamantane cage significantly increases lipophilicity, which can enhance membrane permeability and absorption.[3]
Solubility While the adamantane group is highly lipophilic, the sulfonamide moiety can contribute to aqueous solubility, creating a balance that is often favorable for drug development.[3]
Metabolic Stability The rigid, saturated nature of the adamantane core makes it resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug.
Volume of Distribution The increased lipophilicity can lead to a larger volume of distribution, indicating greater penetration into tissues.

Therapeutic Applications of Adamantane-1-Sulfonamide Derivatives

The unique structural and physicochemical characteristics of the adamantane-1-sulfonamide scaffold have led to its exploration in a variety of therapeutic areas.

Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant area of success for adamantane-1-sulfonamide derivatives has been in the development of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a promising therapeutic strategy for type 2 diabetes and metabolic syndrome.[5][7]

The adamantane moiety typically occupies a hydrophobic pocket in the enzyme's active site, while the sulfonamide group forms crucial hydrogen bonds with key residues. Structure-activity relationship (SAR) studies have demonstrated that modifications to the sulfonamide nitrogen and the aromatic ring attached to it can significantly impact potency and selectivity.[8]

11β-HSD1 Signaling Pathway

G cluster_Cell Adipocyte Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Activation GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to JNK JNK GRE->JNK Upregulates Insulin_Signal Insulin Signaling Pathway JNK->Insulin_Signal Inhibits Insulin_Resistance Insulin Resistance Adamantane_Sulfonamide Adamantane-1-sulfonamide Inhibitor Adamantane_Sulfonamide->HSD11B1 Inhibits

Caption: 11β-HSD1 signaling pathway and the point of intervention for adamantane-1-sulfonamide inhibitors.

Data on 11β-HSD1 Inhibitors

CompoundHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)Reference
7a 89159[8]
7b 26-[8]
7c 32-[8]
7j 849[8]
Antiviral Activity: Dengue Virus Protease Inhibition

The adamantane-1-sulfonamide scaffold has also shown promise in the development of antiviral agents, particularly as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. This protease is essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle.[2] By inhibiting this enzyme, the production of new viral particles can be effectively halted. Molecular modeling studies suggest that the adamantane moiety can occupy hydrophobic pockets within the protease active site, while the sulfonamide group can form key interactions with catalytic residues.

Dengue Virus Replication Cycle

G cluster_HostCell Host Cell Virus_Entry Virus Entry & Uncoating Translation Translation of Viral RNA Virus_Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Protease NS2B-NS3 Protease Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease->Cleavage Catalyzes Replication Viral RNA Replication Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Adamantane_Sulfonamide Adamantane-1-sulfonamide Inhibitor Adamantane_Sulfonamide->Protease Inhibits

Caption: Simplified Dengue virus replication cycle highlighting the role of the NS2B-NS3 protease and its inhibition.

Emerging Applications in Oncology and Neurodegenerative Diseases

The versatile nature of the adamantane-1-sulfonamide scaffold has prompted its investigation in other complex disease areas.

  • Oncology: Sulfonamide derivatives are known to target various proteins overexpressed in cancer, such as tyrosine kinases and carbonic anhydrases.[3] The incorporation of the adamantane moiety can enhance the anticancer activity of these compounds by improving their pharmacokinetic properties and potentially providing additional hydrophobic interactions with the target protein.[1][9]

  • Neurodegenerative Diseases: The ability of the adamantane cage to cross the blood-brain barrier makes it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[2] Adamantane derivatives, such as memantine, are already used in the treatment of Alzheimer's disease.[1] The combination of the adamantane core with the sulfonamide group could lead to novel therapeutics for a range of neurodegenerative disorders by targeting enzymes and receptors within the CNS.[10][11]

Role in Fragment-Based Drug Discovery (FBDD)

While specific examples of adamantane-1-sulfonamide as a starting fragment in FBDD campaigns are not extensively documented, its inherent properties make it a highly valuable scaffold for this approach. Its relatively low molecular weight, combined with its rigid three-dimensional structure and the presence of a versatile sulfonamide "handle," aligns well with the principles of fragment-based screening.

The adamantane-1-sulfonamide core can serve as an excellent starting point for fragment elaboration. The sulfonamide nitrogen can be readily substituted to explore different chemical vectors, while the adamantane cage provides a solid anchor within a binding pocket. This allows for the systematic growth of the fragment into a more potent and selective lead compound.

Detailed Experimental Protocols for Biological Evaluation

Protocol: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for assessing the inhibitory activity of compounds against 11β-HSD1.[12]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cortisol-d2 (labeled cortisol for detection)

  • Anti-Cortisol-Cryptate (donor fluorophore)

  • HTRF assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, HTRF assay buffer, NADPH, G6P, and G6PDH.

  • Add the recombinant 11β-HSD1 enzyme to initiate the reaction.

  • Add cortisone to start the enzymatic conversion.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing cortisol-d2 and anti-cortisol-cryptate.

  • Incubate the plate at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the ratio of the two fluorescence signals and determine the percent inhibition for each compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Dengue Virus NS2B-NS3 Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a method to measure the inhibition of DENV protease activity.[13]

Materials:

  • Recombinant DENV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black plate, add the assay buffer and the test compounds.

  • Add the recombinant DENV NS2B-NS3 protease to each well.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30 minutes) using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.

  • Calculate the percent inhibition relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Conclusion

The adamantane-1-sulfonamide scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of a rigid, lipophilic adamantane core and a pharmacophorically active sulfonamide group provides a solid foundation for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. From its established role in targeting metabolic enzymes and viral proteases to its emerging potential in oncology and neurodegeneration, the adamantane-1-sulfonamide moiety continues to capture the attention of medicinal chemists. The experimental protocols and curated data presented in this guide are intended to facilitate further exploration and exploitation of this promising scaffold in the ongoing quest for innovative and effective medicines.

References

  • 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes. Sci Rep. 2016;6:37160. [Link]

  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Front Neurol. 2021;12:638973. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. J Chem Health Risks. 2025;15(5):3206-3214. [Link]

  • Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. Bioorg Med Chem Lett. 2007;17(2):527-532. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Parkinsons Dis. 2011;2011:934794. [Link]

  • Reactions of Adamantanes in Electrophilic Media. Russian Chemical Reviews. 2001;70(11):971-990. [Link]

  • Adamantane derivatives as anticancer activity. ResearchGate. [Link]

  • Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities. J Virol Methods. 2019;263:34-42. [Link]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm. 2015;6:1135-1141. [Link]

  • Cerebrovascular and neuroprotective effects of adamantane derivative. Parkinson's Disease. 2011;2011:934794. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem. 2024;77(8):CH24075. [Link]

  • Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal. 2022;22(2):115-123. [Link]

  • 11β-HSD1の役割. J-STAGE. [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Sci Rep. 2022;12:1255. [Link]

  • 11β-HSD1 contributes to age-related metabolic decline in male mice. J Endocrinol. 2022;255(2):105-120. [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Comput Biol Chem. 2018;74:288-299. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

  • Review on Dengue viral Replication, assembly and entry into the host cells. Int.J.Curr.Microbiol.App.Sci. 2014;3(11):1025-1039. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Appl. Sci. 2024;14(9):3700. [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. 2017;158(5):1230-1244. [Link]

  • Roles and Prospects of Dengue Virus Non-structural Proteins as Antiviral Targets: An Easy Digest. Viruses. 2018;10(1):15. [Link]

  • Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity. Clin Pharmacol Ther. 2022;112(5):1059-1068. [Link]

  • The Biogenesis of Dengue Virus Replication Organelles Requires the ATPase Activity of Valosin-Containing Protein. Viruses. 2021;13(10):2074. [Link]

  • The effect of intravenous sulfobutylether₇-β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds. J Pharm Sci. 2015;104(4):1406-1413. [Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. J Med Chem. 2016;59(15):7215-7226. [Link]

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry. 2021;11(4):171-186. [Link]

  • Structural and energetic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals: experimental and theoretical characterisation. CrystEngComm. 2019;21:5256-5270. [Link]

  • Synthesis and antimicrobial activity of new adamantane derivatives I. ResearchGate. [Link]

  • Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide Derivatives as Histone Deacetylase Inhibitors. J Med Chem. 2003;46(4):512-524. [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Phys Chem Chem Phys. 2016;18(13):9281-9294. [Link]

  • Structure-based discovery of dengue virus protease inhibitors. Biopolymers. 2010;93(8):729-735. [Link]

  • In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4. Molecules. 2013;18(12):15456-15472. [Link]

  • Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay. Antimicrob Agents Chemother. 2014;58(12):7345-7355. [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Pol Pharm. 2016;73(5):1147-1153. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Org. Biomol. Chem. 2017;15:2799-2807. [Link]

  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm. 2016;18:4948-4963. [Link]

  • Substituent effect on the packing architecture of adamantane and memantine derivatives of sulfonamide molecular crystals. CrystEngComm. 2015;17:7136-7151. [Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Molecules. 2016;21(11):1511. [Link]

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. J Clin Endocrinol Metab. 2007;92(3):876-881. [Link]

  • Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR. J Chem Inf Model. 2019;59(9):3965-3977. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorg Chem. 2024;149:107409. [Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules. 2021;26(11):3352. [Link]

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Exploratory

Toxicity, Safety Profile, and Pharmacological Potential of Adamantane-1-Sulfonamide

Executive Summary: The Adamantane-Sulfonamide Scaffold Adamantane-1-sulfonamide (CAS: 21280-41-1) and its derivatives represent a highly specialized class of pharmacophores in modern medicinal chemistry. By merging the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Adamantane-Sulfonamide Scaffold

Adamantane-1-sulfonamide (CAS: 21280-41-1) and its derivatives represent a highly specialized class of pharmacophores in modern medicinal chemistry. By merging the structural stability and extreme lipophilicity of the adamantane cage with the functional flexibility and hydrogen-bonding capacity of a sulfonamide group, researchers have developed a "lipophilic bullet" capable of deep tissue penetration, including crossing the blood-brain barrier (BBB)[1]. However, this high lipophilicity inherently narrows the therapeutic window, necessitating rigorous toxicity profiling. This whitepaper provides an in-depth technical analysis of the baseline toxicity, structure-activity relationships (SAR), and validated experimental protocols for evaluating adamantane-1-sulfonamide derivatives.

Physicochemical Toxicity & Baseline Hazard Profile

Before evaluating complex derivatives, it is critical to understand the baseline safety profile of the parent compound, Adamantane-1-sulfonamide. As an unoptimized synthetic intermediate, it exhibits broad-spectrum acute toxicity and irritation potential. According to standardized chemical safety assessments[2], the compound requires stringent handling protocols.

Table 1: GHS Hazard Classifications for Adamantane-1-sulfonamide (CAS: 21280-41-1)

Hazard ClassCategoryHazard CodeToxicological Description
Acute Toxicity 4H302, H312, H332Harmful via oral ingestion, dermal contact, and inhalation.
Skin Irritation 2H315Causes localized epidermal irritation and inflammation.
Eye Irritation 2AH319Causes serious eye irritation; risk of corneal damage.
STOT SE 3H336Specific Target Organ Toxicity (Single Exposure): May cause CNS depression, drowsiness, or dizziness.

Causality Insight: The STOT SE 3 classification (H336) is a direct consequence of the adamantane moiety's ability to rapidly permeate the BBB and interact non-specifically with central nervous system lipid bilayers and ion channels.

Structure-Activity Relationship (SAR) & Pharmacokinetics

The transition from a toxic intermediate to a therapeutic agent relies on precise structural modifications. Density Functional Theory (DFT) studies and ADME/T pharmacokinetics profiling reveal that the toxicity of adamantane sulfonamides is highly dependent on the substituents attached to the sulfonamide nitrogen or the adamantane ring[1].

  • Electronic Tuning: The introduction of electron-withdrawing groups (e.g., fluoro-substituted benzene sulfonylated molecules) increases the energy gap (up to 5.85 eV) and maximizes charge transfer ( ΔNmax​ of 1.35), which predictive models correlate with significantly reduced systemic toxicity compared to standard tosylated derivatives[1].

  • Steric Hindrance & Bond Angles: When designing irreversible inhibitors for enzymes like tissue transglutaminase (TG2), substituting a carboxamide with an adamantane sulfonamide alters the bond angle. In specific derivatives (e.g., compound 38), this led to a substantially higher inhibition constant ( KI​=7.56±1.87μM ), proving that while the sulfonamide increases solubility, the altered geometry can decrease target affinity if not perfectly optimized[3].

Therapeutic Window: Efficacy vs. Cytotoxicity

The true value of adamantane sulfonamides lies in their ability to modulate severe inflammatory and ischemic conditions at sub-toxic doses.

Table 2: Pharmacological Metrics of Adamantane Sulfonamide Derivatives

DerivativeTarget / Disease ModelKey Quantitative MetricBiological Effect / Toxicity Window
CQMUH-011 LPS-induced Microglia IC50​ ~ 0.1 - 1.0 μM Dose-dependent inhibition of microglial proliferation without inducing primary cell death[4].
CQMUH-011 t-MCAO Mice (In vivo)Dose-dependentAmeliorates acute cerebral ischemia/reperfusion (I/R) injury[5].
Adamantyl Sulfonamide (38) Tissue Transglutaminase (TG2) kinact​/KI​=129×103M−1min−1 Irreversible inhibition; lower efficiency due to steric clash[3].

In the case of CQMUH-011 , the compound successfully inhibits lipopolysaccharide (LPS)-induced microglial activation. By suppressing the MAPK and NF- κ B pathways, it prevents the release of neurotoxic pro-inflammatory cytokines. Crucially, MTT assays confirm that at therapeutic concentrations (0.01 to 1 μM ), CQMUH-011 exerts its anti-inflammatory effect without triggering the intrinsic apoptosis pathways associated with the parent adamantane scaffold's toxicity[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, all toxicological assays must be designed as self-validating systems. Below are the gold-standard protocols for evaluating adamantane sulfonamide derivatives.

Protocol 1: In Vitro Microglial Cytotoxicity & Proliferation Assay (MTT)

Causality: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay over ATP-based luminescence because MTT directly measures mitochondrial succinate dehydrogenase activity. LPS-activated microglia undergo a massive metabolic shift; tracking this specific enzyme provides a dual readout of both cell viability and activation state[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate primary microglia or RAW264.7 macrophages in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • System Validation (Controls):

    • Blank: Media only (background subtraction).

    • Vehicle Control: 0.1% DMSO (ensures the solvent for the highly lipophilic adamantane does not induce baseline toxicity).

    • Positive Toxicity Control: 1 μM Staurosporine (validates assay sensitivity to apoptosis).

  • Treatment: Pre-treat cells with the adamantane sulfonamide derivative (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, and 10.0 μM ) for 1 hour.

  • Induction: Challenge the cells with 1 μg/mL LPS for 24 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Causality: Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of pure DMSO to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol 2: In Vivo Hepatotoxicity & Acute Toxicity Profiling

Causality: Because adamantane derivatives are metabolized in the liver, assessing hepatotoxicity is critical. This protocol evaluates whether the compound induces liver damage or protects against it (e.g., in Fulminant Hepatic Failure models)[6].

Step-by-Step Methodology:

  • Animal Grouping: Randomize C57BL/6 mice into groups (n=8): Control, Vehicle, LPS/D-GalN (Disease Model), and Adamantane-Sulfonamide + LPS/D-GalN.

  • Dosing: Administer the compound via intraperitoneal (i.p.) injection. Self-Validation: Use a dose-escalation cohort (5, 15, 50 mg/kg) to establish the Maximum Tolerated Dose (MTD) prior to efficacy testing.

  • Induction: 1 hour post-treatment, inject mice with LPS (10 μg/kg ) and D-GalN (700 mg/kg) to induce acute hepatic failure.

  • Biomarker Quantification: At 6 hours post-induction, collect serum. Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using standard colorimetric assay kits. Causality: Elevated ALT/AST indicates hepatocyte membrane rupture and acute toxicity.

  • Histopathology: Harvest liver tissue, fix in 10% formalin, and perform H&E staining to orthogonally validate the biochemical data through morphological assessment of necrosis.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic pathway by which optimized adamantane sulfonamides (like CQMUH-011) navigate the therapeutic window—inhibiting neuroinflammation without triggering cellular toxicity.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB Pathway (p65 Translocation) TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFKB->Cytokines Tox Cell Toxicity / Apoptosis (High Dose) Cytokines->Tox Excessive Inflammation CQMUH Adamantane Sulfonamide (e.g., CQMUH-011) CQMUH->MAPK Inhibits CQMUH->NFKB Inhibits Survival Cell Survival / Neuroprotection (Therapeutic Dose) CQMUH->Survival Promotes

Mechanism of adamantane sulfonamide derivatives in modulating LPS-induced neuroinflammation.

References

  • adamantane-1-sulfonamide — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

  • CQMUH-011 Inhibits LPS-Induced Microglia Activation and Ameliorates Brain Ischemic Injury in Mice - PubMed Source: nih.gov URL:[Link]

  • Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling | Journal of Molecular and Engineering Materials Source: worldscientific.com URL:[Link]

  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - RSC Publishing Source: rsc.org URL:[Link]

Sources

Foundational

Thermodynamic Properties and Phase Behavior of Adamantane-1-Sulfonamide: A Technical Guide

Executive Summary Adamantane-1-sulfonamide (1-adamantanesulfonamide) is a highly symmetrical, tricyclic aliphatic compound featuring a sulfonamide functional group. In pharmaceutical research, adamantane derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane-1-sulfonamide (1-adamantanesulfonamide) is a highly symmetrical, tricyclic aliphatic compound featuring a sulfonamide functional group. In pharmaceutical research, adamantane derivatives are highly valued for their unique steric bulk and lipophilicity, which are frequently leveraged to modulate the pharmacokinetic profiles of drug candidates, including CYP17 inhibitors used in oncology[1].

Understanding the thermodynamic properties of adamantane-1-sulfonamide—specifically its melting point, enthalpy of fusion, and solid-state stability—is critical for formulation scientists. The compound's rigid architecture and strong intermolecular forces create significant thermodynamic barriers to solvation, directly impacting drug delivery strategies. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines self-validating experimental protocols for thermal profiling.

Physicochemical & Structural Profiling

The molecular architecture of adamantane-1-sulfonamide dictates its macroscopic thermodynamic behavior. The adamantane core is a bulky, rigid, and highly symmetrical lipophilic cage. When functionalized with a sulfonamide group ( −SO2​NH2​ ), the molecule gains the ability to act as both a strong hydrogen bond donor and acceptor.

Quantitative Data Summary

The following table summarizes the core physicochemical and regulatory data for adamantane-1-sulfonamide[2],[3]:

PropertyValue / Description
Chemical Name Adamantane-1-sulfonamide
CAS Number 21280-41-1
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
Melting Point 196–198 °C
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Thermodynamic Properties & Phase Behavior

The Causality of an Elevated Melting Point

Adamantane-1-sulfonamide exhibits a notably high melting point of 196–198 °C[3]. In thermodynamic terms, the melting point ( Tm​ ) is defined by the ratio of the enthalpy of fusion ( ΔHfus​ ) to the entropy of fusion ( ΔSfus​ ).

  • Enthalpy of Fusion ( ΔHfus​ ): The sulfonamide moieties form an extensive, highly ordered intermolecular hydrogen-bonding network. Breaking these non-covalent bonds during the solid-to-liquid phase transition requires a substantial input of thermal energy.

  • Entropy of Fusion ( ΔSfus​ ): The adamantane cage is highly symmetrical and rigid. In the crystalline solid state, it packs efficiently, minimizing free volume. Because the molecule is already highly ordered and rigid, the gain in conformational entropy upon melting is relatively low compared to flexible aliphatic chains.

A high ΔHfus​ combined with a low ΔSfus​ mathematically drives the melting temperature upward. Furthermore, while pure adamantane readily sublimes at atmospheric pressure due to weak van der Waals forces, the introduction of the sulfonamide group significantly lowers the vapor pressure, anchoring the molecules in the solid state and shifting the primary thermal transition from sublimation to melting[4].

SPR A Adamantane-1-sulfonamide B Tricyclic Adamantane Cage (Lipophilicity & Rigidity) A->B C Sulfonamide Group (Intermolecular H-Bonding) A->C D High Crystal Lattice Energy B->D C->D E Elevated Melting Point (196-198 °C) D->E F Solid-State Stability E->F

Fig 1. Structural factors driving the high melting point and thermodynamic stability.

Experimental Methodologies: Thermal Analysis

To accurately determine the thermodynamic properties of adamantane-1-sulfonamide, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts are isolated from true thermodynamic events.

Protocol A: Differential Scanning Calorimetry (DSC)

This methodology isolates the enthalpy of fusion and the exact onset of the melting endotherm.

  • Instrument Calibration (Self-Validation Step): Calibrate the heat flow and temperature sensors using an Indium standard ( Tm​=156.6∘C ). Causality: Indium is chosen because its melting point is relatively close to the expected 196–198 °C range of the analyte, minimizing extrapolation errors in the sensor's response curve.

  • Baseline Establishment: Run an empty aluminum pan under the exact experimental conditions. Causality: Subtracting this baseline from the sample run eliminates the inherent heat capacity of the pan and the instrument sensor, ensuring the integrated area represents only the sample's ΔHfus​ .

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of adamantane-1-sulfonamide into a standard aluminum crucible and crimp the lid. Causality: Masses larger than 5 mg introduce internal thermal gradients, causing the sample core to melt later than the surface, which artificially broadens the endothermic peak and skews the onset temperature[4].

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 20 mL/min. Causality: The inert atmosphere prevents oxidative degradation of the sulfonamide group at elevated temperatures, ensuring the endotherm represents a pure phase transition.

  • Thermal Ramping: Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance; slower rates yield weak heat flow signals (reducing sensitivity), while faster rates cause thermal lag between the sensor and the sample.

  • Data Analysis: Integrate the area under the melting endotherm to calculate ΔHfus​ (J/g) and identify the extrapolated onset temperature as the true melting point.

Protocol B: Thermogravimetric Analysis (TGA)

TGA is run in parallel to confirm that the DSC endotherm is purely a melting event and not accompanied by thermal decomposition.

  • Procedure: Heat 3–5 mg of the sample in an alumina crucible under a 20 mL/min N2​ purge at 10 °C/min from 25 °C to 500 °C[4].

  • Validation: If no mass loss is observed at 196–198 °C, the DSC peak is validated as a true, non-destructive melting phase transition.

Workflow Step1 1. Instrument Calibration (Indium Standard) Step2 2. Baseline Establishment (Empty Pan Subtraction) Step1->Step2 Step3 3. Sample Preparation (3-5 mg in Al Pan) Step2->Step3 Step4 4. Thermal Ramping (10 °C/min, N2 Purge) Step3->Step4 Step5 5. Endotherm Detection (Phase Transition) Step4->Step5 Step6 6. Thermodynamic Analysis (Calculate ΔHfus) Step5->Step6

Fig 2. Self-validating thermal analysis workflow for determining melting point and enthalpy.

Implications in Drug Development

The thermodynamic profile of adamantane-1-sulfonamide has direct consequences for drug development. Compounds containing this moiety are actively investigated as inhibitors of the cytochrome P450 enzyme CYP17, a target for prostate and breast cancer therapies[1].

However, the high melting point (196–198 °C) indicates a massive crystal lattice energy. In pharmaceutical sciences, this is known as the "brick dust" phenomenon. High lattice energy directly opposes aqueous solvation, leading to extremely poor bioavailability. Consequently, when formulating active pharmaceutical ingredients (APIs) containing the adamantane-1-sulfonamide scaffold, researchers cannot rely on simple aqueous solutions. Instead, the thermodynamic barrier must be bypassed using advanced formulation strategies such as:

  • Lipid-based formulations: Utilizing high-melting-point lipids or mineral oils to match the lipophilicity of the adamantane cage[1].

  • Amorphous Solid Dispersions (ASDs): Destroying the crystalline lattice via hot-melt extrusion or spray drying to eliminate the ΔHfus​ penalty during dissolution.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic adamantane cage within the hydrophobic cavity of cyclodextrins to shield it from the aqueous environment.

References

  • NextSDS. adamantane-1-sulfonamide — Chemical Substance Information. Retrieved from: [Link]

  • ACS Publications (Crystal Growth & Design). Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility. Retrieved from:[Link]

  • Google Patents.US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors.

Sources

Exploratory

Adamantane-1-Sulfonamide: Engineering Blood-Brain Barrier Permeability for CNS Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective endothelial interface. To overcome this, medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective endothelial interface. To overcome this, medicinal chemists frequently employ the adamantane moiety as a brain-directed drug carrier. Specifically, Adamantane-1-sulfonamide (CAS: 21280-41-1)[1] has emerged as a privileged scaffold. By combining the profound lipophilicity of the adamantane cage with the hydrogen-bonding capacity of a sulfonamide group, researchers can engineer molecules that achieve exceptional passive transcellular diffusion while maintaining high target affinity for CNS enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[2].

Structural Rationale: The Adamantane-Sulfonamide Axis

The architectural design of adamantane-1-sulfonamide is a masterclass in physicochemical tuning:

  • Lipophilicity and cLogP Shift: The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is a rigid, highly symmetric hydrocarbon cage. Its incorporation into a drug scaffold increases the calculated partition coefficient (cLogP) by approximately 3.1 log units[3]. This massive shift toward lipophilicity is the primary thermodynamic driver for partitioning into the lipid-rich endothelial membranes of the BBB.

  • Metabolic Shielding: Beyond permeability, the bulky, rigid nature of the adamantane cage provides profound steric hindrance. This protects adjacent functional groups—such as the sulfonamide linkage—from rapid enzymatic cleavage by hepatic cytochromes, thereby extending the plasma half-life and ensuring sustained systemic exposure[3][4].

  • Target Engagement: While the adamantane cage drives BBB penetration, the sulfonamide pharmacophore provides the necessary polarity and hydrogen-bond geometry to anchor the molecule within the active sites of target proteins. In the CNS, cyclic and adamantyl-substituted sulfonamides are recognized as highly potent and selective inhibitors of 11β-HSD1[5].

Blood-Brain Barrier Permeability Dynamics

The transport of adamantane-1-sulfonamide derivatives into the brain relies almost exclusively on passive transcellular diffusion . Thermodynamic studies utilizing transpiration and isothermal saturation methods have mapped the transfer processes of adamantane sulfonamides from aqueous buffers to lipid-like solvents (e.g., 1-octanol and 1-hexane)[6][7]. These transfer models perfectly mimic the physiological partitioning from blood plasma into the brain parenchyma.

In vivo validation of this mechanism is striking: studies conjugating poorly absorbed molecules with a 1-adamantane moiety have demonstrated resulting brain tissue concentrations 7 to 18 times higher than the parent compound, despite negligible concentrations in the cerebrospinal fluid[8].

Pathway Blood Systemic Circulation (Plasma) BBB Blood-Brain Barrier (Lipid Bilayer) Blood->BBB High Free Fraction (Unbound Drug) Brain CNS Parenchyma (High Lipid Content) BBB->Brain Passive Transcellular Diffusion (cLogP > 3) Target 11β-HSD1 Enzyme (Intracellular) Brain->Target Sulfonamide H-Bonding & Adamantane Fit

Logical pathway of adamantane-1-sulfonamide BBB crossing and CNS target engagement.

Once inside the CNS compartment, these compounds engage their targets. For example, inhibiting brain 11β-HSD1 reduces the local intracellular amplification of cortisol, offering a therapeutic avenue for mitigating glucocorticoid-mediated cognitive decline and metabolic disorders[2][5].

Quantitative Impact Profile

The table below synthesizes the physicochemical and pharmacokinetic enhancements typically observed when integrating the adamantane-1-sulfonamide scaffold into a CNS drug discovery program.

ParameterStandard SulfonamideAdamantane-1-Sulfonamide DerivativeMechanistic Causality
cLogP (Lipophilicity) Baseline+3.1 log unitsExpanded hydrophobic surface area drives membrane partitioning[3].
Brain Tissue Concentration Baseline7x to 18x IncreaseEnhanced passive transcellular diffusion across BBB tight junctions[8].
Metabolic Cleavage Rate HighLowSteric shielding by the rigid hydrocarbon cage prevents enzymatic access[3].
11β-HSD1 Inhibition (IC50) VariableLow nM rangeSynergistic fit of the adamantyl group in the hydrophobic binding pocket[5].

Experimental Methodologies for Permeability Validation

To ensure scientific integrity, evaluating the BBB permeability of highly lipophilic compounds requires a self-validating experimental system. Total brain concentration ( Kp,brain​ ) can be highly misleading for adamantane derivatives due to non-specific binding to brain lipids. Therefore, calculating the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) is mandatory.

Workflow Synth 1. Compound Synthesis (Adamantane-1-sulfonamide) InVitro 2. PAMPA-BBB Assay (Isolate Passive Diffusion) Synth->InVitro InVivo 3. Murine PK Study (IV/PO Dosing) InVitro->InVivo Pe > 4.0 x 10^-6 cm/s LCMS 4. LC-MS/MS Quantification (Brain & Plasma matrices) InVivo->LCMS Analysis 5. Kp,uu,brain Calculation (Equilibrium Dialysis) LCMS->Analysis Correct for Tissue Binding

Step-by-step experimental workflow for validating BBB permeability and CNS exposure.

Protocol A: In Vitro PAMPA-BBB Screening

Causality: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells to isolate passive transcellular diffusion from active efflux (e.g., P-glycoprotein), which provides a cleaner baseline for lipophilicity-driven transport.

  • Membrane Preparation: Coat a 96-well filter plate (0.45 µm pore size) with a 2% (w/v) solution of porcine brain lipid dissolved in dodecane.

  • Donor Loading: Dilute the adamantane-1-sulfonamide compound in pH 7.4 phosphate buffer (containing 1-5% DMSO for solubility) and add to the donor compartment.

  • Incubation: Add blank buffer to the acceptor compartment. Incubate the sandwich plate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Analyze both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds progressing to in vivo studies should exhibit Pe​>4.0×10−6 cm/s.

Protocol B: In Vivo Pharmacokinetics & Kp,uu,brain​ Determination

Causality: Equilibrium dialysis is critical here. Because the adamantane cage is highly lipophilic, it binds heavily to brain tissue. If we do not correct for this, we will overestimate the amount of free, active drug available to engage intracellular targets like 11β-HSD1.

  • Dosing & Sampling: Administer the compound (e.g., 10 mg/kg PO) to wild-type C57BL/6 mice. Euthanize at predetermined time points (e.g., 1h, 2h, 4h) to collect systemic blood and whole brain tissue.

  • Tissue Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio with pH 7.4 PBS to disrupt cellular membranes.

  • Equilibrium Dialysis (Protein Binding Correction): Place aliquots of plasma and brain homogenate into the donor chambers of a 96-well equilibrium dialyzer (8 kDa MWCO membrane). Place blank PBS in the receiver chambers. Incubate at 37°C for 6 hours on an orbital shaker.

  • Extraction & LC-MS/MS: Extract the compound from all matrices using acetonitrile-based protein precipitation. Quantify via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Synthesis: Calculate the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ). Multiply the total in vivo concentrations by these fractions to yield unbound concentrations ( Cu,plasma​ and Cu,brain​ ).

  • Final Metric: Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ . A ratio approaching or exceeding 0.3 indicates excellent CNS penetration and target availability.

References

  • Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety Source: PubMed (nih.gov) URL:[Link]

  • Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors Source: PubMed (nih.gov) URL:[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL:[Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents Source: RSC Publishing / Physical Chemistry Chemical Physics URL:[Link]

  • adamantane-1-sulfonamide — Chemical Substance Information Source: NextSDS URL:[Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases Source: MDPI URL:[Link]

  • Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements Source: PubMed (nih.gov) URL:[Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents Source: PubMed (nih.gov) URL:[Link]

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Foundational

Adamantane-1-Sulfonamide: A Scaffolding Approach to Novel Pharmacological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has long been recognized as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique structural properties often impart favorable pharmacokinetic characteristics to drug candidates, including enhanced metabolic stability and improved membrane permeability. When coupled with the versatile sulfonamide functional group, a new class of compounds emerges with a broad and compelling spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of adamantane-1-sulfonamide derivatives, offering insights for the design and development of novel therapeutics.

The Synergy of Adamantane and Sulfonamide Moieties

The adamantane moiety's bulk and hydrophobicity allow it to anchor a molecule within the hydrophobic pockets of target proteins, while the sulfonamide group can participate in crucial hydrogen bonding interactions. This combination has proven effective in the design of potent and selective inhibitors for a variety of enzymes and modulators of cellular signaling pathways. The structural rigidity of the adamantane core also allows for the precise spatial arrangement of substituents, facilitating the optimization of drug-target interactions.

Synthesis of Adamantane-1-Sulfonamide Derivatives

The synthesis of adamantane-1-sulfonamide and its derivatives typically begins with adamantane itself or a functionalized adamantane precursor. A common synthetic route involves the sulfonation of adamantane followed by amidation.

Experimental Protocol: General Synthesis of Adamantane-1-sulfonamide

A representative synthetic scheme for adamantane-1-sulfonamide is presented below. This protocol can be adapted for the synthesis of various derivatives by using substituted amines in the final step.

Step 1: Synthesis of Adamantane-1-sulfonyl chloride

  • To a stirred solution of adamantane (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield adamantane-1-sulfonyl chloride.

Step 2: Synthesis of Adamantane-1-sulfonamide

  • Dissolve adamantane-1-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C and add an excess of aqueous ammonia (or a desired primary/secondary amine for derivatives) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain adamantane-1-sulfonamide.

G Adamantane Adamantane AdamantaneSulfonylChloride Adamantane-1-sulfonyl chloride Adamantane->AdamantaneSulfonylChloride Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->AdamantaneSulfonylChloride AdamantaneSulfonamide Adamantane-1-sulfonamide AdamantaneSulfonylChloride->AdamantaneSulfonamide Amidation Ammonia Ammonia / Amine Ammonia->AdamantaneSulfonamide

General synthetic workflow for Adamantane-1-sulfonamide.

Pharmacological Activities of Adamantane-1-Sulfonamide Derivatives

The unique structural combination of adamantane and sulfonamide has led to the discovery of derivatives with a wide array of pharmacological activities.

Enzyme Inhibition

Potent and selective adamantane sulfone and sulfonamide inhibitors of 11β-HSD1 have been developed.[1] These compounds have shown robust pharmacokinetic profiles and effectively inhibit the enzyme in the liver, fat, and brain.[1] The inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. One study reported an α-sulfonamido-N-adamantanecarboxamide derivative, compound 7j, with an IC50 value of 8 nM against human 11β-HSD1.[2] This compound also demonstrated good in vivo inhibition of approximately 80% in mice after oral dosing.[2]

Table 1: 11β-HSD1 Inhibitory Activity of Selected Adamantane-1-sulfonamide Derivatives

CompoundTargetIC50 (nM)Reference
7jHuman 11β-HSD18[2]
7aHuman 11β-HSD189[3]
7gHuman 11β-HSD111[3]
7hHuman 11β-HSD115[3]

Adamantane-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes. Some derivatives have shown potent inhibitory activity against human CA isozymes I and II, with potencies comparable to clinically used drugs like acetazolamide.[1] The lipophilicity conferred by the adamantane moiety is believed to enhance the ability of these inhibitors to cross the blood-brain barrier, making them potential candidates for anticonvulsant therapies.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and the adamantane-sulfonamide test compounds in an appropriate buffer (e.g., Tris-HCl).

  • Pre-incubation: Incubate the enzyme with various concentrations of the inhibitor for a set period to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow instrument.

  • Data Acquisition: Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations and determine the IC₅₀ or Kᵢ values.

cluster_0 CA Inhibition Assay Workflow Prep Prepare Enzyme and Inhibitor Solutions Preinc Pre-incubate Enzyme and Inhibitor Prep->Preinc Mix Rapid Mixing with CO2-saturated Buffer Preinc->Mix Monitor Monitor pH Change Mix->Monitor Analyze Calculate IC50/Ki Monitor->Analyze

Workflow for Carbonic Anhydrase Inhibition Assay.
Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in the development of anticancer agents.[4][5][6] Adamantane-1-sulfonamide derivatives have been explored for their potential as anticancer drugs, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines.[7] The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane-sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Neuroprotective Activity

Adamantane derivatives, such as memantine, are known for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10] The mechanism often involves the modulation of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity.[10] The incorporation of a sulfonamide moiety can further enhance the neuroprotective profile of these compounds. Some sulfonamide derivatives have been shown to possess antioxidant properties and can protect neuronal cells from oxidative stress-induced damage.[11]

G cluster_0 Neuroprotective Mechanism of Adamantane Derivatives ExcessGlutamate Excess Glutamate NMDAR NMDA Receptor ExcessGlutamate->NMDAR Overactivation CalciumInflux Excessive Ca2+ Influx NMDAR->CalciumInflux Excitotoxicity Excitotoxicity & Neuronal Death CalciumInflux->Excitotoxicity AdamantaneDerivative Adamantane Derivative (e.g., Memantine) AdamantaneDerivative->NMDAR Blocks Channel

Simplified pathway of NMDA receptor-mediated excitotoxicity and its inhibition.
Antiviral Activity

The parent compound, adamantane, has a history as an antiviral agent. Amantadine, an adamantane derivative, was one of the first antiviral drugs. While its use has diminished due to resistance, the adamantane scaffold continues to be explored in the design of new antiviral compounds. Adamantane-sulfonamide hybrids have been synthesized and evaluated for their anti-dengue virus activity, with some compounds showing significant inhibitory effects.[12][13]

Pharmacokinetics and Safety Profile

The adamantane moiety generally enhances the lipophilicity of a molecule, which can lead to improved absorption and distribution, including penetration of the blood-brain barrier.[14] This property is particularly advantageous for drugs targeting the central nervous system. The rigid adamantane cage can also protect adjacent functional groups from metabolic degradation, potentially increasing the drug's half-life.[14] However, the high lipophilicity can also lead to challenges with aqueous solubility and formulation. The safety profile of adamantane-1-sulfonamide derivatives needs to be evaluated on a case-by-case basis, as with any new chemical entity. Toxicity studies are crucial to determine the therapeutic window and potential adverse effects.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., rats or mice).

  • Drug Administration: Administer the adamantane-sulfonamide derivative via the intended route (e.g., oral or intravenous) at a specific dose.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂), using appropriate software.

cluster_0 In Vivo Pharmacokinetic Study Workflow AnimalModel Select Animal Model DrugAdmin Drug Administration AnimalModel->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep Bioanalysis LC-MS/MS Analysis PlasmaPrep->Bioanalysis PKAnalysis Pharmacokinetic Parameter Calculation Bioanalysis->PKAnalysis

Generalized workflow for an in vivo pharmacokinetic study.

Future Perspectives

The fusion of the adamantane scaffold with the sulfonamide moiety has yielded a rich and diverse chemical space with significant therapeutic potential. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the adamantane core, the sulfonamide linker, and the terminal substituents will be crucial for optimizing potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed pharmacological activities will enable more rational drug design.

  • Pharmacokinetic and Safety Optimization: Fine-tuning the physicochemical properties of these derivatives to achieve desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles will be essential for their clinical translation.

  • Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that its application could be extended to other disease areas not yet fully explored.

References

  • Sorensen, B., Winn, M., Rohde, J., Shuai, Q., et al. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532. [Link]

  • Behera, P., D.S., R., Bendi, A., & Raghav, N. (2025). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. Journal of Molecular and Engineering Materials. [Link]

  • Butterworth, R. F. (2022). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Neurodegenerative Diseases Current Research, 2(1), 1-5. [Link]

  • Todorova, I., Tchekalarova, J., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Molecules, 27(17), 5456. [Link]

  • Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neuroscience, 17, 1128157. [Link]

  • Abubakar, I. B., et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1709. [Link]

  • Abubakar, I. B., et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. PubMed, 30002307. [Link]

  • Kim, Y. H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1473-1478. [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Val'dman, E. A. (2000). [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration]. Eksperimental'naia i klinicheskaia farmakologiia, 63(5), 3-6. [Link]

  • Todorova, I., Tchekalarova, J., et al. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. PubMed, 36080227. [Link]

  • Sorensen, B., Winn, M., Rohde, J., Shuai, Q., et al. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. PubMed, 17049293. [Link]

  • Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Central Nervous System Agents in Medicinal Chemistry, 24(1), 82-104. [Link]

  • Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. [Link]

  • Lagunin, A. A., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

  • Kumar, A., et al. (2023). Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Advances, 13(45), 31445-31468. [Link]

  • Sharma, A., Mehta, N., & Singh, R. (2020). Adamantane-derived kinase inhibitors in oncology. Future Medicinal Chemistry, 12(21), 1939-1953. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(16), 11096-11107. [Link]

  • Silva, T., et al. (2021). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals, 14(3), 231. [Link]

  • Pencheva, T., et al. (2013). Adamantane derivative with antiviral and anti-parkinson activity.
  • Al-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. [Link]

  • Zheldakova, R. A., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Pharmaceuticals, 14(11), 1157. [Link]

  • Bua, S., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 23(1), 478. [Link]

  • Kim, Y. H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1473-1478. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Semantic Scholar. [Link]

  • Koutsoumpis, G., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Jantarat, N., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 908864. [Link]

  • Akili, S., et al. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry, 11(4), 171-186. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Cancer, 12(12), 3567-3575. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Bertocchio, R., & Cousse, H. (1991). Process for the preparation of 1-adamantane derivatives.
  • Wang, Y., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 8(30), 27017-27024. [Link]

  • Gherdan, M. R., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antisolvent Crystallization of Adamantane-1-Sulfonamide

Physicochemical Context and Mechanistic Rationale Adamantane-1-sulfonamide is a highly valuable, sterically bulky building block utilized in the synthesis of potent 1[1] and various viral entry antagonists. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context and Mechanistic Rationale

Adamantane-1-sulfonamide is a highly valuable, sterically bulky building block utilized in the synthesis of potent 1[1] and various viral entry antagonists. The molecule presents a unique crystallization challenge due to its dichotomous structure: a highly lipophilic, rigid tricyclic hydrocarbon core (adamantane) paired with a strongly polar, hydrogen-bond-donating/accepting sulfonamide headgroup (-SO₂NH₂).

While flash column chromatography using ethyl acetate (EtOAc) and petroleum ether is frequently employed for initial purification[2], direct crystallization is the gold standard for achieving the >99% polymorphic purity required for downstream pharmaceutical coupling.

The Causality of Solvent Selection

To construct a self-validating crystallization system, we exploit the differential solubility of this dichotomous molecule.

  • The "Good" Solvent (Ethyl Acetate): EtOAc acts as a hydrogen-bond acceptor. Its carbonyl oxygen effectively solvates the -NH₂ protons of the sulfonamide group at elevated temperatures (65°C), while its ethyl chain interacts favorably with the adamantane core.

  • The Antisolvent (Dry Hexane): The introduction of non-polar3[3] disrupts the solvation shell around the polar headgroup. Utilizing dry hexane is critical; trace moisture can competitively hydrogen-bond with the sulfonamide, leading to "oiling out" (liquid-liquid phase separation) rather than the desired solid-liquid nucleation.

Crystallization Workflow

Workflow N1 Crude Adamantane-1-sulfonamide (Starting Material) N2 Dissolution in Hot EtOAc (65°C, Polar Solubilization) N1->N2 N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 N4 Dry Hexane Addition (Antisolvent to Cloud Point) N3->N4 N5 Controlled Cooling (20°C then 4°C) N4->N5 N6 Vacuum Filtration & Drying (Pure Crystalline Powder) N5->N6

Figure 1: Step-by-step antisolvent crystallization workflow for adamantane-1-sulfonamide.

Quantitative Parameters

ParameterValue / MetricCausality / Rationale
Primary Solvent (EtOAc) ~5–7 mL per gram of crudeProvides sufficient kinetic solubility at 65°C without over-diluting the system.
Antisolvent (Dry Hexane) ~10–15 mL per gram of crudeInduces supersaturation by lowering the dielectric constant of the medium.
Dissolution Temperature 65°C – 70°CMaximizes thermal energy to break the crude solid lattice energy.
Cooling Gradient -0.5°C / minutePrevents rapid crash-out; allows the -SO₂NH₂ groups to align into a stable lattice.
Expected Yield 60% – 70%Balances high purity with acceptable mass recovery[3].
Melting Point (Validation) ~150°C – 160°CA sharp melting point confirms polymorphic purity and the absence of solvent inclusion.

Step-by-Step Methodology

This protocol is designed as a self-validating sequence. Each phase contains internal checks to ensure the physical chemistry of the system is behaving as intended.

Phase 1: Solubilization
  • Weighing: Transfer the crude adamantane-1-sulfonamide into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Dissolution: Add 5 mL of ethyl acetate (EtOAc) per gram of crude material.

  • Heating: Submerge the flask in an oil bath and heat to 65°C under gentle stirring.

  • Validation Check: Observe the solution. If undissolved solids remain after 15 minutes at 65°C, add EtOAc in 1 mL increments until complete dissolution is achieved. Do not exceed 8 mL/g to avoid excessive dilution.

Phase 2: Hot Filtration (Critical Purity Step)
  • Preparation: Pre-heat a sintered glass funnel and a clean receiving flask in an oven at 70°C.

  • Filtration: Rapidly vacuum-filter the hot EtOAc solution into the pre-warmed receiving flask.

    • Causality: Unreacted adamantane precursors or polymeric byproducts often lack the polar sulfonamide group and remain insoluble. Removing them prevents heterogeneous nucleation, ensuring that the final crystals grow solely from the target molecule.

Phase 3: Antisolvent Titration and Metastable Zone Control
  • Temperature Maintenance: Transfer the receiving flask back to the 65°C oil bath to ensure the filtrate remains completely dissolved.

  • Cloud Point Titration: Begin adding dry hexane dropwise via an addition funnel. Continue until the solution becomes faintly, persistently turbid (the "cloud point").

  • Metastable Reset: Add 1–3 drops of hot EtOAc just until the turbidity clears.

    • Causality: Operating exactly at this metastable zone limit ensures the system is perfectly primed for spontaneous, uniform nucleation upon cooling, preventing amorphous precipitation.

Phase 4: Controlled Nucleation and Harvesting
  • Cooling Gradient: Remove the flask from the oil bath. Allow it to cool ambiently to room temperature (20°C) at a rate of approximately 0.5°C/min. Do not agitate the flask during this phase, as mechanical shock can induce premature, rapid crystallization (crashing out).

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (4°C) for 2 hours to drive the remaining solute out of the mother liquor.

  • Harvesting: Collect the resulting white crystalline powder via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold dry hexane (2 × 5 mL) to displace any residual EtOAc and surface impurities.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours.

Quality Control and Self-Validation

To validate the success of the crystallization, perform the following checks:

  • Melting Point Determination: A sharp melting point between 150°C and 160°C confirms the removal of impurities that would otherwise cause melting point depression.

  • Thin-Layer Chromatography (TLC): Run a sample of the crystallized product against the crude starting material using a 30% EtOAc in Hexane mobile phase[2]. The crystallized product must show a single, distinct spot with no baseline drag.

References

  • US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors Source: Google Patents URL
  • Source: amazonaws.
  • Source: electronicsandbooks.

Sources

Application

Adamantane-1-sulfonamide applications in 11beta-HSD1 inhibition

An Application Note and Protocol Guide for Drug Development Professionals. Abstract The amplification of local glucocorticoid levels by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical driver of metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Drug Development Professionals.

Abstract

The amplification of local glucocorticoid levels by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical driver of metabolic syndrome, insulin resistance, and obesity[1]. Inhibiting this enzyme offers a promising therapeutic avenue. Among the various chemotypes explored, adamantane-1-sulfonamide derivatives have emerged as potent, selective, and highly lipophilic inhibitors[2]. This application note details the mechanistic rationale behind adamantyl-based 11β-HSD1 inhibition, outlines structure-activity relationship (SAR) benchmarks, and provides self-validating, step-by-step biochemical and cell-based protocols for screening these compounds.

Mechanistic Rationale: The Adamantane-1-Sulfonamide Pharmacophore

11β-HSD1 is an NADPH-dependent reductase localized in the endoplasmic reticulum of key metabolic tissues (liver, adipose, skeletal muscle)[1]. It catalyzes the conversion of inert cortisone to active cortisol.

The design of adamantane-1-sulfonamide inhibitors capitalizes on the unique topography of the 11β-HSD1 active site. The bulky, highly lipophilic adamantyl group acts as a hydrophobic anchor, perfectly occupying the deep, lipophilic pocket of the enzyme normally reserved for the steroid backbone[3]. Simultaneously, the sulfonamide moiety serves as a critical hydrogen-bond acceptor/donor network, engaging directly with the catalytic residues (e.g., Ser170 and Tyr183) to lock the enzyme in an inactive conformation[4]. This dual-interaction model ensures high potency and exquisite selectivity over the related 11β-HSD2 isoform, which lacks the accommodating hydrophobic pocket.

G Cortisone Cortisone HSD11B1 HSD11B1 Cortisone->HSD11B1 NADPH Cortisol Cortisol HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) GR->Metabolic Gene Transcription Inhibitor Adamantane-1- Sulfonamide Inhibitor->HSD11B1 Inhibition

Fig 1: 11β-HSD1 signaling pathway and targeted inhibition by adamantane-1-sulfonamides.

Quantitative Data: SAR & Pharmacological Benchmarks

When evaluating novel adamantane-1-sulfonamide derivatives, researchers must benchmark their compounds against established parameters. The adamantyl group significantly improves the therapeutic index and drug-like qualities without increasing toxicity[5]. Below is a summary of typical quantitative benchmarks for optimized adamantane-sulfonamide/sulfone leads[2][3].

ParameterTarget Value / RangeBiological Significance
Human 11β-HSD1 IC₅₀ < 50 nMEnsures high target engagement at low systemic doses.
Mouse 11β-HSD1 IC₅₀ 100 – 300 nMOften higher than human IC₅₀; critical for translating in vivo rodent efficacy models.
11β-HSD2 Selectivity > 500-foldPrevents off-target inhibition of 11β-HSD2 (kidney), avoiding apparent mineralocorticoid excess and hypertension[1].
Microsomal Stability (T₁/₂) > 45 minutesThe adamantyl cage resists rapid oxidative metabolism (CYP450s), ensuring prolonged in vivo half-life.

Assay Logic & Experimental Causality

To accurately assess the potency of highly lipophilic compounds like adamantane-1-sulfonamides, the assay design must prevent artifacts such as compound aggregation or fluorescence quenching.

Why HTRF over SPA? Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over Scintillation Proximity Assays (SPA)[6][7]. HTRF utilizes a time delay before measuring fluorescence, which completely eliminates background auto-fluorescence—a common artifact with complex aromatic sulfonamides.

Why a Cell-Based Secondary Screen? Biochemical assays use recombinant enzyme and exogenous NADPH. However, a cell-based assay (using HEK-293 or C2C12 cells) is mandatory for self-validation[6]. Viable cells provide endogenous NADPH. If a compound shows a 10 nM IC₅₀ biochemically but a 5 μM IC₅₀ in cells, it indicates poor membrane permeability or high intracellular protein binding—a frequent liability of highly lipophilic adamantyl compounds.

Experimental Protocols

Protocol A: Biochemical HTRF Assay for 11β-HSD1 Inhibition

This self-validating protocol measures the conversion of cortisone to cortisol. It includes a reference inhibitor (Carbenoxolone) to calculate the Z'-factor, ensuring assay robustness[6][8].

Reagents & Materials:

  • Enzyme: Human recombinant 11β-HSD1 (expressed in HEK293T or E. coli)[8].

  • Buffer: 20 mM Tris-HCl (pH 7.6), 5 mM EDTA, 0.01% BSA. (Causality: EDTA chelates divalent cations to inhibit metalloproteases; BSA prevents non-specific binding of the lipophilic adamantyl compounds to the plastic microplate).

  • Substrates: 1 μM Cortisone, 333 μM NADPH[7].

  • Detection: Cisbio Cortisol HTRF Kit (Anti-cortisol Cryptate & d2-Cortisol)[7].

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute adamantane-1-sulfonamide compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Add 8 μg/mL of 11β-HSD1 enzyme to the wells. Incubate with the inhibitor for 15 minutes at 37°C[8]. (Causality: Adamantyl derivatives often exhibit slow-binding kinetics due to the deep hydrophobic pocket; pre-incubation ensures equilibrium is reached before the reaction starts).

  • Reaction Initiation: Add the substrate mix (Cortisone + NADPH) to initiate the reaction. Incubate for 2 hours at 37°C[7][8].

  • Detection: Add 5 μL of Anti-cortisol Cryptate and 5 μL of d2-Cortisol. Incubate for 2 hours at room temperature[7].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) at 665 nm and 620 nm[7]. Calculate the ratio (665/620) to determine cortisol concentration.

  • Self-Validation Check: Ensure the Carbenoxolone control yields an IC₅₀ of ~0.3 μM[6]. A Z'-factor > 0.6 validates the plate.

G Step1 1. Pre-incubation 11β-HSD1 + Inhibitor (15 min, 37°C) Step2 2. Reaction Initiation Add Cortisone + NADPH (2 hrs, 37°C) Step1->Step2 Step3 3. HTRF Reagents Add Anti-Cortisol-Cryptate + d2-Cortisol Step2->Step3 Step4 4. Detection TR-FRET Readout (665nm / 620nm) Step3->Step4

Fig 2: Step-by-step HTRF biochemical assay workflow for 11β-HSD1 inhibitors.

Protocol B: Cell-Based Validation Assay (C2C12 Myotubes)

This assay confirms that the adamantane-1-sulfonamide can cross the cell membrane and operate in a physiological environment without exogenous NADPH[6].

  • Cell Culture: Seed murine C2C12 myoblasts in 96-well plates and induce differentiation into myotubes over 4-6 days. (Causality: 11β-HSD1 mRNA expression and endogenous activity significantly increase upon differentiation[6]).

  • Compound Treatment: Wash cells with serum-free medium. Add the adamantane-1-sulfonamide inhibitors (0.1 nM to 10 μM) and incubate for 30 minutes.

  • Substrate Addition: Add 200 nM cortisone directly to the culture medium. Incubate for 4 hours at 37°C. (Note: Do NOT add NADPH).

  • Supernatant Harvest & Detection: Extract 10 μL of the culture supernatant and analyze cortisol production using the HTRF protocol described above or via LC-MS/MS for absolute quantification[9].

  • Viability Counter-Screen: Run an ATP-based cell viability assay (e.g., CellTiter-Glo) on the remaining cells. (Causality: Highly lipophilic adamantyl compounds can disrupt cell membranes at high concentrations. This step ensures that a drop in cortisol is due to 11β-HSD1 inhibition, not cell death).

References

  • Link, J. T., et al. "Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

  • Gathercole, L. L., et al. "11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases." PMC, 2013.[Link]

  • Boyle, C. D., et al. "Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." ACS, 2013.[Link]

  • Ślusarczyk, M., et al. "Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1." MDPI, 2021.[Link]

  • Park, S. B., et al. "Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors." PubMed, 2009. [Link]

  • BMG Labtech. "Cortisol assay using Cisbio HTRF kit." BMG Labtech Application Notes.[Link]

  • Eurofins Discovery. "11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay." Eurofins.[Link]

  • Rollinger, J. M., et al. "Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening." Elsevier, 2014.[Link]

  • Wang, Y., et al. "11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling." Karger Publishers, 2018.[Link]

Sources

Method

Using adamantane-1-sulfonamide as a building block in organic synthesis

Application Note: Adamantane-1-sulfonamide as a Strategic Building Block in Medicinal Chemistry and Organic Synthesis Executive Summary & Rationale The incorporation of bulky, lipophilic polycyclic aliphatic hydrocarbons...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Adamantane-1-sulfonamide as a Strategic Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary & Rationale

The incorporation of bulky, lipophilic polycyclic aliphatic hydrocarbons into small molecules is a proven strategy to escape the "flat land" of modern drug discovery[1]. Adamantane-1-sulfonamide (CAS: 21280-41-1) serves as an exceptionally versatile building block in this paradigm. The adamantane moiety provides a rigid, three-dimensional pharmacophore that enhances lipophilicity, improves blood-brain barrier (BBB) permeability, and increases metabolic stability by blocking vulnerable sites of cytochrome P450 oxidation[1][2].

Concurrently, the sulfonamide functional group acts as a robust hydrogen-bond donor and acceptor, facilitating precise target engagement. This dual-nature makes adamantane-1-sulfonamide a highly sought-after intermediate for synthesizing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)—a key target for metabolic syndromes like type 2 diabetes[3][4]—as well as various CNS-active ligands.

Mechanistic Insights: The "Lipophilic Bullet"

Adamantane derivatives are frequently referred to in medicinal chemistry as "lipophilic bullets"[2]. When adamantane-1-sulfonamide is coupled with a known pharmacophore, the adamantyl group anchors the molecule within deep, hydrophobic binding pockets of target proteins. In the context of 11β-HSD1 inhibitors, the adamantane core occupies the highly lipophilic catalytic site of the enzyme, while the sulfonamide dictates the geometric orientation of the molecule via hydrogen bonding with catalytic residues[3][4].

Furthermore, the thermodynamic properties of adamantane-sulfonamide derivatives demonstrate that the bulky cage structure significantly drives favorable partitioning into lipid membranes without disproportionately increasing the crystal lattice energy, thus maintaining a workable aqueous solubility profile for oral dosing[2].

Application Workflow

G A Adamantane-1-sulfonamide (Core Building Block) B N-Alkylation / Cross-Coupling (Structural Diversification) A->B C Lipophilic Lead Compound (e.g., 11β-HSD1 Inhibitor) B->C D ADMET Profiling (BBB Permeability & Stability) C->D

Workflow for utilizing adamantane-1-sulfonamide in CNS and metabolic drug discovery.

Experimental Protocols

To ensure high-fidelity synthesis and functionalization, the following self-validating protocols detail the use and generation of adamantane-1-sulfonamide derivatives.

Protocol A: General N-Alkylation of Adamantane-1-sulfonamide

Objective: To synthesize N-alkyl/aryl adamantane-1-sulfonamide derivatives for structure-activity relationship (SAR) studies. Causality & Design: Sulfonamides are relatively weak nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. Therefore, a strong base (e.g., NaH) is required to deprotonate the nitrogen, generating a highly nucleophilic sulfonamide anion. Anhydrous conditions are critical to prevent the premature hydrolysis of the alkylating electrophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous flow of argon to eliminate ambient moisture.

  • Deprotonation: Dissolve 1.0 mmol of adamantane-1-sulfonamide in 10 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation step.

  • Base Addition: Carefully add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

    • Self-Validation Check: The immediate evolution of hydrogen gas (visible bubbling) confirms the active deprotonation of the sulfonamide. Stir for 30 minutes at room temperature until the bubbling ceases and the solution becomes clear, indicating complete anion formation.

  • Electrophile Addition: Introduce 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise. Stir the reaction mixture at 60 °C for 4–6 hours.

  • Quenching & Extraction: Cool to room temperature and quench with 10 mL of saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 × 20 mL).

    • Causality: The use of EtOAc ensures the efficient partitioning of the highly lipophilic adamantane derivative away from the aqueous DMF layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-substituted adamantane-1-sulfonamide.

Protocol B: Photocatalytic Synthesis of Adamantane-1-sulfonamide Precursors

Objective: For laboratories needing to synthesize adamantane-1-sulfonamide de novo from adamantane-1-carboxylic acid via energy transfer photocatalysis[5][6]. Causality & Design: Traditional sulfonamide synthesis relies on harsh, moisture-sensitive sulfonyl chlorides. This modern approach uses a photocatalyst (9-mesitylacridine) to generate a radical intermediate from an abundant carboxylic acid, which then reacts with a sulfinylating agent, offering a milder, metal-free alternative[6].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL glass vial, combine adamantane-1-carboxylic acid (0.3 mmol), N-Sulfinyl-O-(tert-butyl)hydroxylamine (0.2 mmol), and 9-mesitylacridine (10 mol%)[5].

  • Solvent & Base: Add 2.0 mL of anhydrous dichloromethane (DCM) and 1.0 mL of a 0.4 M solution of NaOH in isopropanol.

    • Causality: The base facilitates the formation of the carboxylate anion, which is strictly essential for the subsequent single-electron transfer (SET) event driven by the photocatalyst[5].

  • Degassing & Irradiation: Degas the mixture via argon sparging for 10 minutes.

    • Causality & Self-Validation: Molecular oxygen acts as a triplet quencher for the excited state of the photocatalyst and intercepts radical intermediates. Rigorous degassing ensures the solution does not stall during irradiation. Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

  • Workup: Dilute with water (10 mL) and extract with DCM (2 × 30 mL). Purify by silica gel flash column chromatography to isolate the adamantane-1-sulfonamide[5].

Quantitative Data Presentation

The structural modification of the sulfonamide nitrogen directly impacts biological efficacy. Table 1 summarizes the inhibitory potency of various adamantane-sulfonamide derivatives against 11β-HSD1, demonstrating how minor substitutions dictate enzyme affinity[4].

Table 1: In Vitro Inhibitory Activity of Adamantane-Sulfonamide Derivatives against 11β-HSD1

Compound DerivativePhenyl Ring SubstitutionHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)
7a Unsubstituted Phenyl89159
7b Mono-substituted (Fluoro)26Not Specified
7c Mono-substituted (Chloro)32Not Specified
7g Di-substituted< 20High Potency

Data synthesized from studies on α-sulfonamido-N-adamantanecarboxamide derivatives[4]. The ~3-fold increase in potency for halogenated derivatives (7b, 7c) highlights the importance of electronic effects combined with the lipophilic adamantane anchor.

References

  • Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors Source: PubMed (nih.gov) URL:[Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents Source: RSC Publishing URL:[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL:[Link]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors Source: RSC Publishing URL:[Link]

  • Photo-catalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamide Source: Amazon S3 (Supporting Information) URL:[Link]

  • Conversion of carboxylic acids to sulfonamide bioisosteres via energy transfer photocatalysis Source: Amazon S3 (Supporting Information) URL:[Link]

Sources

Application

Advanced Derivatization Techniques for Adamantane-1-Sulfonamide: Protocols for N-Alkylation and Sulfonylurea Synthesis

Executive Summary & Scientific Context Adamantane-1-sulfonamide is a highly versatile and structurally unique building block in modern drug discovery. The incorporation of the bulky, highly lipophilic adamantane cage sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Adamantane-1-sulfonamide is a highly versatile and structurally unique building block in modern drug discovery. The incorporation of the bulky, highly lipophilic adamantane cage significantly enhances a molecule's metabolic stability, membrane permeability, and target binding affinity through optimized hydrophobic interactions[1]. Derivatization of the primary sulfonamide group is a foundational strategy in medicinal chemistry, utilized in the synthesis of complex therapeutics such as 11β-HSD1 inhibitors, filovirus entry inhibitors, and Mcl-1/Bcl-xL dual inhibitors[2][3][4].

This application note provides in-depth, self-validating methodologies for two primary derivatization pathways: N-Alkylation (to form secondary sulfonamides) and Nucleophilic Addition (to form adamantyl sulfonylureas).

Mechanistic Causality & Rational Design

To successfully derivatize adamantane-1-sulfonamide, one must exploit the specific physical chemistry of the sulfonamide functional group.

The Acidity of the Sulfonamide Proton

The primary sulfonamide moiety (R-SO₂NH₂) features relatively acidic protons, with a pKₐ typically around 10. This enhanced acidity—compared to standard amines (pKₐ ~35)—is driven by the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (sulfonamidate anion) through resonance.

Base and Solvent Selection (The "Why")
  • For N-Alkylation (Sₙ2 Mechanism): To achieve nucleophilic substitution with alkyl halides, the sulfonamide must be deprotonated. For highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), a mild inorganic base like potassium carbonate (K₂CO₃) is optimal[4]. The reaction is strictly performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Causality: DMF strongly solvates the potassium cation but leaves the sulfonamidate anion relatively unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 transition state.

  • For Sulfonylurea Formation (Nucleophilic Addition): When reacting with isocyanates (R-NCO), stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N) are preferred in anhydrous Dichloromethane (DCM). Causality: DBU is a strong, non-nucleophilic base. It efficiently deprotonates the sulfonamide without competing as a nucleophile against the highly electrophilic isocyanate carbon.

Synthetic Workflow Visualization

Workflow A Adamantane-1-sulfonamide (Starting Material) B Deprotonation (Base: K2CO3 or DBU) A->B pKa ~10 (NH2) C Pathway A: N-Alkylation (+ Alkyl Halide, DMF) B->C SN2 Substitution D Pathway B: Sulfonylurea (+ Isocyanate, DCM) B->D Nucleophilic Addition E Secondary N-Alkyl Adamantane-1-sulfonamide C->E Aqueous Workup F 1-(Adamantan-1-ylsulfonyl) -3-alkylurea D->F Acidic Wash

Synthetic workflow for the derivatization of adamantane-1-sulfonamide.

Self-Validating Experimental Protocols

Protocol A: Site-Selective N-Alkylation of Adamantane-1-Sulfonamide

Objective: Synthesize a secondary N-alkyl adamantane-1-sulfonamide while preventing tertiary over-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1-sulfonamide (1.0 mmol, 215.3 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol, 207.3 mg). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Dropwise, add the alkyl halide (e.g., Benzyl bromide, 1.05 mmol). Crucial Step: Restricting the electrophile to 1.05 equivalents prevents the formation of the tertiary, over-alkylated byproduct.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

  • Aqueous Workup: Cool to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash alters the partition coefficient, effectively pulling residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint (Protocol A):

  • LC-MS: Confirm the mass shift. The product should display an [M+H]+ peak corresponding to the addition of the alkyl mass minus 1 Da.

  • ¹H NMR (DMSO-d₆): The broad singlet at ~6.5 ppm (integrating for 2H, primary NH₂) from the starting material must disappear. It should be replaced by a new triplet or doublet (depending on the alkyl group's adjacent protons) at ~7.0–7.5 ppm integrating for exactly 1H, confirming mono-alkylation.

Protocol B: Synthesis of Adamantyl Sulfonylureas

Objective: Couple adamantane-1-sulfonamide with an isocyanate to yield a sulfonylurea derivative.

Step-by-Step Methodology:

  • Preparation: Suspend adamantane-1-sulfonamide (1.0 mmol, 215.3 mg) in anhydrous DCM (10 mL) in a dry flask under nitrogen. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add DBU (1.2 mmol, 182.7 mg) dropwise. The suspension will typically clear into a homogenous solution as the sulfonamidate anion forms.

  • Coupling: Slowly add the desired isocyanate (R-NCO, 1.1 mmol) dissolved in 2 mL of anhydrous DCM over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Acidic Workup: Dilute the reaction with an additional 10 mL of DCM. Wash the organic layer with cold 0.1 M HCl (2 × 15 mL). Causality: The acidic wash protonates the DBU, rendering it water-soluble and stripping it from the organic phase, while leaving the weakly acidic sulfonylurea product intact in the DCM layer.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate. The crude product can usually be recrystallized from hot ethanol/water to yield analytically pure white crystals.

Self-Validation Checkpoint (Protocol B):

  • FT-IR Spectroscopy: Look for the appearance of a strong, sharp carbonyl stretch (C=O) at approximately 1680–1700 cm⁻¹, which is completely absent in the starting adamantane-1-sulfonamide.

  • ¹H NMR (DMSO-d₆): The spectrum must show two distinct, highly deshielded exchangeable protons (typically between 8.0 and 10.5 ppm), representing the sulfonamide NH and the urea NH.

Quantitative Data Summary

The following table summarizes expected yields and optimized parameters based on the electrophile reactivity profile.

Derivatization PathwayElectrophileBase / SolventTemp (°C)Time (h)Expected Yield (%)
N-Alkylation Methyl Iodide (MeI)K₂CO₃ / DMF25485 - 92
N-Alkylation Benzyl Bromide (BnBr)K₂CO₃ / DMF60678 - 85
N-Alkylation Isopropyl BromideNaH / THF701255 - 65
Sulfonylurea Phenyl IsocyanateDBU / DCM0 to 251288 - 95
Sulfonylurea Cyclohexyl IsocyanateEt₃N / THF25 to 501670 - 80

Note: Sterically hindered electrophiles (e.g., isopropyl bromide) require stronger bases (NaH) and elevated temperatures due to the inherent steric bulk of the adamantane cage shielding the sulfonamidate nucleophile.

References

  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins ResearchGate URL:[Link][3]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors The Royal Society of Chemistry (MedChemComm) URL:[Link][4]

  • Adamantane derivatives for the treatment of filovirus infection (US20200017514A1) Google Patents URL:[2]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry (Structure-Activity Relationship of Adamantyl Inhibitors) The Royal Society of Chemistry URL:[Link][1]

Sources

Method

Application Note: HPLC Method Development and Validation for Adamantane-1-Sulfonamide Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pure API, Synthetic Reaction Mixtures, and Biological Fluids Physicochemical Profiling & Analytical Causality Adamantane-1-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pure API, Synthetic Reaction Mixtures, and Biological Fluids

Physicochemical Profiling & Analytical Causality

Adamantane-1-sulfonamide (CAS: 21280-41-1) presents a unique set of analytical challenges[1]. The molecule consists of a bulky, highly lipophilic tricyclic hydrocarbon cage attached to a sulfonamide moiety.

The Detection Challenge

Standard pharmaceutical HPLC methods rely heavily on Ultraviolet (UV) detection. However, the saturated adamantane cage lacks a conjugated π -electron system (chromophore), and the sulfonamide group provides only negligible UV absorbance above 220 nm[2].

While primary amine derivatives of adamantane (e.g., amantadine or memantine) are routinely analyzed via pre-column derivatization using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a fluorophore or chromophore[3],[4], this approach fails for adamantane-1-sulfonamide. The strong electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity of the nitrogen atom, rendering standard amine derivatization protocols kinetically unfavorable.

Detector Selection Logic

To achieve reliable quantification without derivatization, analytical scientists must rely on orthogonal detection strategies:

  • Low-Wavelength UV (210 nm): Feasible for pure API or synthetic mixtures. It requires a highly UV-transparent mobile phase. Phosphoric acid ( H3​PO4​ ) is mandatory; Trifluoroacetic acid (TFA) is strictly avoided as its carboxylate chromophore causes severe baseline drift during organic gradients at 210 nm[5].

  • Charged Aerosol Detection (CAD) / Mass Spectrometry (MS): The gold standard for biological matrices. These techniques do not rely on optical properties but require strictly volatile mobile phases (e.g., Formic Acid) to prevent detector fouling.

DetectorSelection Start Adamantane-1-sulfonamide Analysis Matrix Sample Matrix? Start->Matrix Pure Pure API / Synthetic Reaction Mixture Matrix->Pure High Conc. Bio Biological Fluids (Plasma/Urine) Matrix->Bio Low Conc. / Complex UV HPLC-UV (210 nm) Requires H3PO4 buffer (Non-volatile) Pure->UV Direct Assay MS_CAD LC-MS or LC-CAD Requires Formic Acid/NH4OAc (Volatile) Pure->MS_CAD Orthogonal Check Bio->MS_CAD Needs High Selectivity

Fig 1. Decision matrix for adamantane-1-sulfonamide detector and mobile phase selection.

Experimental Protocol 1: Direct HPLC-UV (Low-Wavelength)

This protocol is optimized for reaction monitoring and API purity assessment, leveraging a steep organic gradient to overcome the strong solvophobic retention of the adamantane cage[6],[5].

Materials & Reagents
  • Stationary Phase: Hypersil ODS (C18), 5 μm, 100 x 4.0 mm (or equivalent high-carbon-load C18 column).

  • Mobile Phase A: Ultrapure Water containing 0.1% v/v Phosphoric Acid ( H3​PO4​ ).

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Internal Standard (IS): 1,3,5-triisopropylbenzene (ensures proportional tracking of lipophilic retention)[5].

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes mass transfer of the bulky cage).

  • Detection Wavelength: 210 nm (Reference: 360 nm to subtract baseline noise).

  • Injection Volume: 5 - 10 μL.

Gradient Program: | Time (min) | % Mobile Phase A ( H3​PO4​ / H2​O ) | % Mobile Phase B (MeCN) | Curve | | :--- | :--- | :--- | :--- | | 0.0 | 90 | 10 | Initial | | 9.0 | 5 | 95 | Linear | | 10.5 | 0 | 100 | Hold (Wash) | | 10.6 | 90 | 10 | Linear | | 12.0 | 90 | 10 | Re-equilibration |

System Suitability & Self-Validation Workflow

To ensure the protocol acts as a self-validating system:

  • Blank Injection: Inject 10 μL of MeCN/Water (50:50). Acceptance Criteria: No peaks 0.1% of the target analyte area at 210 nm. This confirms the H3​PO4​ gradient is not causing optical artifacts.

  • IS Resolution Check: Inject a standard mix of adamantane-1-sulfonamide and 1,3,5-triisopropylbenzene. Acceptance Criteria: Resolution ( Rs​ ) 2.0. The steep gradient ensures both highly lipophilic compounds elute sharply without excessive tailing[5].

GradientElution Eq Equilibration 10% MeCN Load Sample Injection Adamantane-1-sulfonamide Eq->Load Grad Gradient Ramp 10% -> 95% MeCN (0-9 min) Load->Grad Elute Target Elution Highly Hydrophobic Cage Grad->Elute Wash Column Wash 100% MeCN (9-10.5 min) Elute->Wash

Fig 2. HPLC gradient elution workflow for highly hydrophobic adamantane derivatives.

Experimental Protocol 2: LC-CAD/MS for Complex Matrices

When analyzing adamantane-1-sulfonamide in biological fluids (where endogenous proteins and lipids obscure the 210 nm UV region), Universal Detectors (CAD) or Mass Spectrometry must be utilized.

Causality of Mobile Phase Switching

Because CAD and MS involve aerosolization and evaporation, H3​PO4​ must be strictly eliminated to prevent salt precipitation in the nebulizer. The mobile phase is switched to a volatile buffer system.

Modified LC-CAD/MS Conditions
  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (promotes positive mode ESI ionization of the sulfonamide via protonation).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • CAD Evaporation Temp: 35°C (Adamantane-1-sulfonamide is non-volatile, making it highly suitable for CAD, which detects the residual particle mass).

  • MS Detection: ESI+, monitoring the [M+H]+ or [M+Na]+ adducts (approx. m/z 216.1 or 238.1).

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative performance parameters when comparing the direct low-UV method against the LC-CAD approach for adamantane derivatives[5],[7].

Analytical ParameterHPLC-UV (210 nm)LC-CAD (Universal)Causality / Note
Mobile Phase Buffer 0.1% H3​PO4​ 0.1% Formic AcidCAD requires volatile buffers.
Linearity Range 10 - 500 μg/mL1 - 250 μg/mLCAD exhibits a wider dynamic range for non-chromophores.
Limit of Detection (LOD) ~2.5 μg/mL~0.5 μg/mLUV is limited by baseline drift at 210 nm.
Detector Response Analyte-dependentMass-dependentCAD response is uniform regardless of molecular structure.
Matrix Suitability Pure API / SyntheticsPlasma / Urine / APIUV 210 nm is highly susceptible to biological matrix interference.

References[3] BenchChem Technical Support Team. Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem. https://benchchem.com[6] Kurbatova, S. V., et al. Liquid chromatography of adamantane derivatives. ResearchGate. https://researchgate.net[1] NextSDS. adamantane-1-sulfonamide — Chemical Substance Information. NextSDS.https://nextsds.com[5] Andrews, J. A., et al. (2023). Photo-catalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides (Supporting Information). Amazon S3 / University of Oxford. https://amazonaws.com[4] Narola, B., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. PMC / NIH.https://nih.gov[7] Sobczak, A., et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate.https://researchgate.net[2] Sobczak, A., et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Taylor & Francis Online.https://tandfonline.com

Sources

Application

Application Note: Preparation, Handling, and Storage of Adamantane-1-Sulfonamide Stock Solutions

Scientific Context & Rationale Adamantane-1-sulfonamide is a critical structural motif in modern medicinal chemistry. Characterized by a bulky, highly lipophilic adamantane cage coupled with a polar sulfonamide functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Adamantane-1-sulfonamide is a critical structural motif in modern medicinal chemistry. Characterized by a bulky, highly lipophilic adamantane cage coupled with a polar sulfonamide functional group, this compound is frequently utilized to enhance the metabolic stability and target-binding affinity of pharmacophores. Its derivatives have been extensively investigated in the development of antiviral therapies, including 1[1].

Due to the extreme hydrophobicity of the adamantane core, the compound exhibits negligible aqueous solubility. Consequently, preparing high-fidelity stock solutions requires precise solvent selection and environmental control to ensure experimental reproducibility in high-throughput screening (HTS) and biological assays.

Physicochemical Properties

Understanding the quantitative properties of the compound is the first step in designing a robust dissolution strategy.

PropertyValue
Chemical Name Adamantane-1-sulfonamide
CAS Number 21280-41-1[2]
Molecular Formula C₁₀H₁₇NO₂S[3]
Molecular Weight 215.31 g/mol [3]
Physical State Solid / Crystalline Powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

The Causality of Experimental Design (E-E-A-T)

As a standard practice in drug discovery, protocols must be designed not just with steps, but with an understanding of molecular behavior. The following principles dictate this protocol:

  • Solvent Selection (Anhydrous DMSO): The adamantane cage strongly resists aqueous solvation. While the sulfonamide group (-SO₂NH₂) is capable of hydrogen bonding, the overall molecule remains highly hydrophobic. Anhydrous DMSO (≥99.9%) acts as a universal aprotic solvent that disrupts the crystalline lattice without introducing water. 4[4].

  • Temperature Equilibration: Hygroscopic compounds and cold storage containers attract atmospheric condensation. Allowing the sealed compound vial to reach room temperature in a desiccator prevents moisture from contaminating the solid powder during gravimetric transfer.

  • Aliquoting vs. Master Stocks: DMSO is highly hygroscopic. Repeated opening of a master stock vial introduces atmospheric moisture, which lowers the solubility threshold of adamantane-1-sulfonamide. , ensuring absolute concentration fidelity across longitudinal studies.

Workflow Visualization

Workflow Start Adamantane-1-sulfonamide (Solid Powder) Weigh 1. Analytical Weighing (Equilibrate to RT) Start->Weigh Solvent 2. Solvent Addition (Anhydrous DMSO) Weigh->Solvent Dissolve 3. Dissolution (Vortex 2 min / Sonicate) Solvent->Dissolve QC 4. Quality Control (Centrifugation Check) Dissolve->QC Aliquot 5. Aliquoting (Single-use volumes) QC->Aliquot Store 6. Cryogenic Storage (-20°C to -80°C) Aliquot->Store

Workflow for the preparation and storage of adamantane-1-sulfonamide DMSO stock solutions.

Self-Validating Experimental Protocol

This protocol describes the preparation of a 50 mM primary stock solution (10 mL final volume). The methodology is designed to be self-validating; built-in quality control checkpoints ensure that any failure in dissolution is immediately detected before the stock is used in downstream assays.

Phase 1: Preparation & Gravimetric Analysis
  • Equilibration: Remove the adamantane-1-sulfonamide powder from cold storage. Place the sealed vial in a desiccator at room temperature (20-25°C) for at least 30 minutes. Causality: Prevents condensation of atmospheric moisture onto the powder.

  • Calculation: To achieve a 50 mM solution in 10 mL, calculate the required mass:

    • Mass = Molarity (0.050 mol/L) × Volume (0.010 L) × MW (215.31 g/mol ) = 0.10766 g (107.66 mg).

  • Weighing: Using an analytical balance (readability 0.01 mg), accurately weigh 107.66 mg of the powder into a sterile, light-protected 15 mL glass vial or polypropylene tube.

Phase 2: Solvation
  • Solvent Addition: In a fume hood, use a calibrated positive-displacement pipette to add exactly 10.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

  • Agitation: Seal the vial tightly. Vortex vigorously for 2 to 3 minutes.

  • Sonication (If Required): If visible particulates remain, place the vial in a water bath sonicator at room temperature for 5–10 minutes. Caution: Do not apply external heat (e.g., >37°C), as this can cause localized degradation or alter the total volume via solvent expansion.

Phase 3: Self-Validation Checkpoints

A trustworthy protocol must verify its own success. Perform the following checks before proceeding: 7. Validation Check 1 (Micro-particulate Spin-Down): Transfer a 1 mL aliquot of the solution to a microcentrifuge tube. Centrifuge at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. Validation criteria: If a white pellet forms, dissolution is incomplete, and the assumed 50 mM molarity is invalid. Further sonication or a lower target concentration (e.g., 10 mM) is required. 8. Validation Check 2 (Aqueous Crash Test): Dilute 1 µL of the stock into 999 µL of your target biological assay buffer (yielding a 0.1% DMSO final concentration). Monitor for turbidity over 1 hour. Validation criteria: A clear solution confirms the stock is compatible with your specific downstream aqueous assay.

Phase 4: Aliquoting & Cryopreservation
  • Dispensing: Once validated, immediately dispense the master stock into 50 µL or 100 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.

  • Storage: Transfer the aliquots to a -20°C or -80°C freezer. Store in a sealed secondary container with a desiccant pouch.

References

  • adamantane-1-sulfonamide — Chemical Substance Information NextSDS URL:[Link]

  • Adamantane-1-sulfonamide CAS#21280-41-1 | Regulatory Information ChemRadar URL:[Link]

  • US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection Google Patents URL

Sources

Method

Application Note: Adamantane-1-Sulfonamide in Advanced Antiviral Drug Development

Executive Summary The adamantane pharmacophore has been a cornerstone of antiviral therapy since the discovery of amantadine and rimantadine. However, the rapid emergence of viral resistance—particularly the S31N mutatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane pharmacophore has been a cornerstone of antiviral therapy since the discovery of amantadine and rimantadine. However, the rapid emergence of viral resistance—particularly the S31N mutation in the Influenza A M2 proton channel—has necessitated the development of next-generation derivatives[1]. Adamantane-1-sulfonamide and its hybrid derivatives have emerged as highly versatile scaffolds. By coupling the highly lipophilic, rigid, and bulky adamantane cage with the hydrogen-bonding capacity of a sulfonamide moiety, researchers have unlocked polypharmacological potential. Recent applications span from overcoming Influenza A resistance to inhibiting the Dengue Virus (DENV) NS2B/NS3 protease[2][3] and blocking Filovirus (Ebola/Marburg) glycoprotein-mediated cell entry[4][5].

This application note provides a comprehensive guide to the mechanistic rationale, synthesis, and self-validating screening protocols for adamantane-1-sulfonamide derivatives in antiviral drug development.

Mechanistic Causality: Why Adamantane-1-Sulfonamide?

To design effective screening protocols, one must first understand the structural causality driving the efficacy of these compounds across different viral targets.

Influenza A: M2 Proton Channel Occlusion

The M2 protein is a homotetrameric proton channel crucial for viral uncoating. Upon endocytosis, the acidic environment of the host endosome activates the channel, allowing proton influx that dissociates viral RNA from matrix proteins[1][6].

  • The Structural Logic: The adamantane cage physically occludes the N-terminal lumen of the M2 pore by mimicking a hydronium ion near the His37 selectivity filter[7]. Surface plasmon resonance (SPR) and solid-state NMR reveal two binding sites: a high-affinity pore site and a low-affinity lipid-facing allosteric site[7][8].

  • The Sulfonamide Advantage: Modifying the adamantane core with a sulfonamide group alters the spatial geometry and electrostatic profile of the molecule, allowing it to interact with secondary allosteric sites or bypass steric clashes introduced by the S31N mutation.

M2_Inhibition Endosome Endosome Acidification (Low pH) M2 M2 Proton Channel Activation Endosome->M2 Proton Proton Influx into Virion M2->Proton Uncoating Viral RNA Uncoating Proton->Uncoating Replication Viral Replication Uncoating->Replication Inhibitor Adamantane-1-Sulfonamide Derivative Inhibitor->M2 Steric Occlusion at His37

Adamantane-mediated inhibition of the Influenza A M2 proton channel preventing viral uncoating.

Dengue Virus (DENV): NS2B/NS3 Protease Inhibition

Dengue fever lacks targeted antiviral therapies. Recent drug design has focused on dual-acting hybrids combining amantadine with benzsulfonamide derivatives[2].

  • The Structural Logic: Di-adamantane substituted hybrids, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3), exhibit a synergistic effect. The dual bulky cages fit precisely into the hydrophobic pockets of the DENV NS2B/NS3 protease, while the sulfonamide linker provides critical hydrogen bonding necessary for competitive inhibition[2][3].

Filoviruses: Glycoprotein Entry Inhibition

For enveloped viruses like Ebola and Marburg, entry is mediated by viral surface glycoproteins. Adamantane-1-sulfonamide derivatives (e.g., tert-butyl 4-(adamantane-1-sulfonamido)piperidine-1-carboxylate) act as potent entry inhibitors by binding to these pre-fusion glycoprotein complexes, preventing the fusion of the viral envelope with the host cell membrane[4][5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls to ensure that the observed biological effects are due to specific target engagement rather than artifactual cytotoxicity or assay interference.

Protocol A: Microwave-Assisted Synthesis of Adamantane-Benzsulfonamide Hybrids

Conventional nucleophilic substitution of adamantane derivatives often yields poor results (<25%) due to the severe steric hindrance of the tricyclic cage[2]. Microwave irradiation provides uniform, instantaneous thermal energy that overcomes this activation barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve amantadine hydrochloride (2 equivalents) and 4-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous chloroform ( CHCl3​ ).

  • Catalysis: Add triethylamine (TEA) dropwise to act as a proton scavenger and catalyze the sulfonamide formation.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 100°C for exactly 30 minutes[2].

  • Purification: Quench the reaction with water, extract the organic layer, and dry over anhydrous Na2​SO4​ . Purify the crude product via silica gel column chromatography (Ethyl Acetate:Hexane gradient).

  • Validation (Self-Correction): Confirm the structure using 1H -NMR and LC/MS. The presence of the sulfonamide proton peak (~δ 7.5 ppm) and the distinct multiplet of the adamantane protons (~δ 1.5–2.1 ppm) validates successful conjugation.

Protocol B: High-Throughput Yeast Growth Restoration Assay (M2 Channel)

Testing M2 inhibitors using live Influenza A virus is slow and requires high biosafety containment. This yeast-based assay exploits the fact that functional M2 channel expression is inherently toxic to Saccharomyces cerevisiae by dissipating the essential transmembrane pH gradient[6].

Step-by-Step Methodology:

  • Transformation: Transform yeast cells with a plasmid containing the wild-type (WT) or mutant (e.g., S31N) M2 gene under the control of a galactose-inducible promoter (GAL1).

  • Induction & Treatment: Plate yeast in 384-well plates containing synthetic medium with 2% galactose (to induce M2 expression). Immediately add adamantane-1-sulfonamide derivatives at varying concentrations (0.1 µM to 100 µM).

  • Incubation: Incubate at 30°C for 48 hours.

  • Quantification: Measure optical density at 600 nm ( OD600​ ).

  • Validation (Self-Correction):

    • Negative Control: Yeast in galactose + vehicle (DMSO). Expected result: No growth (M2 is toxic).

    • Positive Control: Yeast in glucose (M2 repressed) + vehicle. Expected result: Normal growth.

    • Logic Check: If a compound restores growth in galactose, it must be an M2 inhibitor. If a compound is broadly cytotoxic, it will fail to restore growth, naturally filtering out toxic false positives[6].

Workflow Synth Microwave-Assisted Synthesis (Adamantane + Sulfonyl Chloride) Purify Purification & Characterization (NMR, IR, LC/MS) Synth->Purify split Purify->split Assay1 Yeast Growth Assay (M2 Channel Inhibition) split->Assay1 Assay2 CFI Assay (DENV NS2B/NS3 Inhibition) split->Assay2 Assay3 Pseudovirus Entry Assay (Filovirus Glycoprotein) split->Assay3

Workflow from microwave-assisted synthesis to multi-target antiviral screening of adamantane hybrids.

Protocol C: Cell-based Flavivirus Immuno-assay (CFI) for DENV

To evaluate the anti-DENV activity of synthesized sulfonamide hybrids, a CFI assay is utilized on A549 human lung carcinoma cells[2][3].

Step-by-Step Methodology:

  • Infection: Seed A549 cells in a 96-well plate. Infect with DENV serotype 2 (DENV2) at a Multiplicity of Infection (MOI) of 0.1.

  • Treatment: Concurrently treat cells with serial dilutions of the adamantane-1-sulfonamide compounds.

  • Fixation: After 48 hours, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunoassay: Probe with a primary monoclonal antibody against the DENV Envelope (E) protein, followed by an HRP-conjugated secondary antibody. Quantify via colorimetric substrate (TMB) absorbance at 450 nm.

  • Validation (Self-Correction): Run a parallel MTT cytotoxicity assay on uninfected A549 cells treated with the compounds. A compound is only considered a true antiviral if its IC50​ (inhibitory concentration) is significantly lower than its CC50​ (cytotoxic concentration), ensuring the reduction in viral signal is not merely due to host cell death[2].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for standard adamantanes versus newly developed adamantane-1-sulfonamide hybrids.

Compound Class / NamePrimary Viral TargetMechanism of Action IC50​ ( μ M) CC50​ ( μ M)Selectivity Index (SI)
Amantadine Influenza A (WT)M2 Proton Channel Blocker~0.91[8]>100>100
Rimantadine Influenza A (WT)M2 Proton Channel Blocker~0.38[8]>100>260
Compound 6 (Mono-adamantane benzamide)Dengue Virus (DENV2)NS2B/NS3 Protease Inhibitor>100[9]>100N/A
Compound 7 (Mono-adamantane sulfonamide)Dengue Virus (DENV2)NS2B/NS3 Protease Inhibitor42.8 ± 8.6[2]>100>2.3
Compound 3 (Di-adamantane sulfonamide hybrid)Dengue Virus (DENV2)NS2B/NS3 Protease Inhibitor22.4 ± 7.7[9]>100>4.4
Adamantane-1-sulfonamido-piperidine Filoviruses (Ebola)Glycoprotein Entry InhibitorSub-micromolar[4]NDHigh

Note: The addition of the sulfonamide moiety (Compound 7) and the di-adamantane structure (Compound 3) drastically improves anti-DENV activity compared to standard mono-adamantane structures devoid of the sulfonamide function (Compound 6)[2][9].

References

  • Joubert, J., et al. "Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity." Molecules, 2018.
  • United States Patent Application. "US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection.
  • Cross, T. A., et al. "Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers.
  • Rosenberg, M. R., et al. "Coexistence of two adamantane binding sites in the influenza A M2 ion channel." PNAS, 2010.
  • Musharrafieh, R., et al. "Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design." Molecules, 2021.
  • Balannik, V., et al.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Adamantane-1-Sulfonamide for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with adamantane-1-sulfonamide, a compound known for its poor aqueous solubility. Our goal is to equip you with the knowledge and practical strategies to successfully incorporate this compound into your in vitro assays.

Understanding the Challenge: Why is Adamantane-1-Sulfonamide Poorly Soluble?

The core of the solubility issue lies in the compound's chemical structure. The adamantane cage is a bulky, rigid, and highly lipophilic (fat-loving) hydrocarbon structure.[1] This nonpolar nature results in unfavorable interactions with polar solvents like water, leading to low aqueous solubility.[1] While the sulfonamide group adds some polarity, the adamantane moiety often dominates, making it difficult to achieve desired concentrations in aqueous buffers used for most biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary consequences of poor solubility in my in vitro assays?

A: Poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution in your aqueous assay buffer, leading to an inaccurate and lower-than-intended effective concentration.[2]

  • Inconsistent Results: Undissolved particles can cause significant variability between replicate wells and experiments.

  • Inaccurate Potency Measurement: If the compound is not fully dissolved, the measured biological activity (e.g., IC50) will be inaccurate.

  • Cellular Toxicity: High concentrations of undissolved compound can be toxic to cells, independent of the compound's specific biological activity.

Q2: How can I visually check for solubility issues in my assay plates?

A: Carefully inspect your assay wells, preferably under a microscope, for any signs of precipitation. This may appear as a cloudy or hazy solution, or as visible particles or crystals.

Q3: Is it possible that my compound is degrading in the assay buffer?

A: While solubility is the more common issue, degradation is possible. If you suspect degradation, you can perform stability studies using techniques like HPLC to monitor the compound's concentration over time in your assay buffer.

Troubleshooting Guide: Strategies for Enhancing Solubility

When encountering solubility problems with adamantane-1-sulfonamide, a systematic approach is key. The following strategies are presented in a logical workflow, from the simplest to the more complex.

Step 1: Co-Solvents - The First Line of Attack

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar compounds.[3] This is often the most straightforward and common starting point for in vitro assays.[4]

Commonly Used Co-Solvents:

Co-SolventTypical Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)0.1% - 1% (v/v)Widely used, but can have cellular effects at higher concentrations.[5][6]
Ethanol0.1% - 1% (v/v)Can be more cytotoxic than DMSO for some cell lines.[6][7]
Polyethylene Glycol (PEG 300/400)1% - 5% (v/v)Generally well-tolerated by cells.
Propylene Glycol (PG)1% - 5% (v/v)Another common choice with good biocompatibility.

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Initial Dissolution: Prepare a high-concentration stock solution of adamantane-1-sulfonamide (e.g., 10-50 mM) in 100% DMSO.

  • Vortex and Sonicate: Vortex the mixture vigorously. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be beneficial.[4]

  • Serial Dilution: Perform serial dilutions of your stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • Final Co-Solvent Concentration: Critically, ensure the final concentration of the co-solvent in your assay wells is low (typically ≤1%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.[2][8]

Troubleshooting Co-Solvent Use:

  • Precipitation upon dilution: If the compound precipitates when diluted into the aqueous buffer, the final concentration is likely above its solubility limit in that specific co-solvent/buffer mixture. Try lowering the final compound concentration or slightly increasing the co-solvent percentage (while staying within acceptable limits for your assay).

  • Cellular toxicity or altered activity: Always run a vehicle control (assay buffer with the same final concentration of the co-solvent but without the compound) to ensure the solvent itself is not affecting your assay readout.[4]

CoSolventWorkflow start Poorly Soluble Adamantane-1-Sulfonamide dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve Step 1 dilute Dilute into Aqueous Assay Buffer dissolve->dilute Step 2 check Check for Precipitation dilute->check Step 3 success Proceed with Assay check->success No fail Precipitation Occurs check->fail Yes troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent % fail->troubleshoot

Caption: Workflow for using co-solvents.

Step 2: pH Adjustment - Leveraging the Sulfonamide Group

The sulfonamide group is weakly acidic. By increasing the pH of the solution, you can deprotonate the sulfonamide, forming a more soluble salt.[9]

Experimental Protocol: pH-Based Solubilization

  • Determine pKa: If the pKa of adamantane-1-sulfonamide is not known, it can be estimated using computational tools or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with pH values above the estimated pKa.

  • Test Solubility: Add an excess amount of adamantane-1-sulfonamide to each buffer.

  • Equilibrate: Agitate the samples for 24-72 hours to ensure equilibrium is reached.

  • Measure Concentration: Centrifuge the samples to pellet any undissolved solid and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Troubleshooting pH Adjustment:

  • Assay Compatibility: Ensure that the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound and other assay reagents.

  • Precipitation: If the pH of the solution shifts during the experiment, the compound may precipitate out of solution as it reverts to its less soluble, non-ionized form.

Step 3: Cyclodextrin Complexation - Encapsulating the Adamantane Cage

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] The hydrophobic adamantane moiety can fit into this cavity, forming an inclusion complex that has a much higher apparent water solubility.[1][12] β-cyclodextrin and its derivatives are often used for this purpose due to the suitable size of their inner cavity for adamantane derivatives.[11][13]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Feature
β-Cyclodextrin (β-CD)Natural, but has relatively low aqueous solubility itself.[13]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Chemically modified to have much higher aqueous solubility and is less toxic.[13]
Methyl-β-cyclodextrin (M-β-CD)Another highly soluble derivative.

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer.

  • Add Compound: Add adamantane-1-sulfonamide to the cyclodextrin solution.

  • Complex Formation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter (Optional): If necessary, filter the solution to remove any undissolved compound.

Troubleshooting Cyclodextrin Use:

  • Reduced Potency: The complexation of the compound with the cyclodextrin can sometimes reduce its availability to bind to its biological target, potentially leading to a decrease in observed potency.[12] It is important to determine if the complex itself is active or if the compound must be released to be active.

  • Cellular Effects: At high concentrations, some cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity. It is crucial to run appropriate controls.

CyclodextrinComplexation cluster_0 Insoluble State cluster_1 Solubilizing Agent cluster_2 Soluble Inclusion Complex Adamantane Adamantane-1-Sulfonamide (Hydrophobic) Complex Adamantane-in-Cyclodextrin Complex (Water Soluble) Adamantane->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Cyclodextrin inclusion complex formation.

Step 4: Surfactants - Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14] The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[14]

Commonly Used Surfactants for In Vitro Assays:

SurfactantTypeConsiderations
Tween® 20/80Non-ionicGenerally well-tolerated in cell-based assays at low concentrations.
Triton™ X-100Non-ionicOften used in biochemical assays, but can be disruptive to cell membranes.
Sodium Dodecyl Sulfate (SDS)AnionicGenerally too harsh for cell-based assays but can be used in some biochemical assays.

Troubleshooting Surfactant Use:

  • Toxicity: Surfactants can be toxic to cells, especially at concentrations above the CMC.[7][15] It is essential to determine the non-toxic concentration range for your specific cell line.

  • Assay Interference: Surfactants can interfere with protein structure and function, so they may not be suitable for all biochemical assays.

Summary of Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent mixture.[3]Simple, widely applicable for initial screening.[2]Potential for solvent toxicity or assay interference.[6][8]
pH Adjustment Ionize the acidic sulfonamide group to form a more soluble salt.[9]Can produce a true solution, potentially achieving high concentrations.Limited by the pH tolerance of the assay system.
Cyclodextrins Encapsulate the hydrophobic adamantane moiety in a soluble host molecule.[10][11]Generally biocompatible, can significantly increase solubility.[11]Can reduce compound potency, potential for cytotoxicity at high concentrations.[12]
Surfactants Form micelles that entrap the compound in their hydrophobic core.[14]Can solubilize very hydrophobic compounds.Potential for cellular toxicity and assay interference.[7][15]

By systematically applying and troubleshooting these strategies, you can overcome the solubility challenges of adamantane-1-sulfonamide and obtain reliable, reproducible data in your in vitro assays.

References
  • NextSDS. adamantane-1-sulfonamide — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10512213, Adamantane-1-sulfinamide. Available from: [Link]

  • Crini, G. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Molecules. 2021;26(23):7221. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 2012;2012:195727. Available from: [Link]

  • Perlovich, G. L., Volkova, T. V., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. 2016;18(13):9281-9294. Available from: [Link]

  • Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. Structural and Energetic aspects of Adamantane and Memantine Derivatives of Sulfonamide Molecular Crystals: Experimental and Theoretical Characterisation. ResearchGate. 2021. Available from: [Link]

  • Rizvi, S. A. A., & Saleh, A. M. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. 2023;28(9):3799. Available from: [Link]

  • Džubák, P., Gucky, T., Holub, J., Krystof, V., Radocha, J., & Hajdúch, M. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules. 2021;26(23):7150. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4921037, N-(3-methylphenyl)adamantane-1-sulfonamide. Available from: [Link]

  • Al-Adoss, H. A., & Al-Samydai, A. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology. 2024;100:105260. Available from: [Link]

  • Hamzeloo-Moghadam, M., Esmaeili, S., & Abdollahi, M. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2014;1(3):41-45. Available from: [Link]

  • Li, X., Liu, Y., & Li, G. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences. 2021;22(8):4259. Available from: [Link]

  • Hbaieb, S., Krifa, M., & Ammar, S. Influence of the substitution of β-cyclodextrins by pyridinium groups on the complexation of adamantane derivatives. ResearchGate. 2017. Available from: [Link]

  • Kang, S. I., & Bae, Y. H. pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release. 2002;80(1-3):145-155. Available from: [Link]

  • Perlovich, G. L., Volkova, T. V., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. 2016;18(13):9281-9294. Available from: [Link]

  • Perlovich, G. L., Volkova, T. V., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. 2016;18(13):9281-9294. Available from: [Link]

  • Hyda, Y. The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. 2024;16(12):19-21. Available from: [Link]

  • Nielsen, C. K., & Ramer, R. Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. 2013;6:433. Available from: [Link]

  • Ascension Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]

  • Müllertz, A., Schmedes, A., & Fatouros, D. G. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. European Journal of Pharmaceutics and Biopharmaceutics. 2004;58(3):525-531. Available from: [Link]

  • Lindgren, A. E. G., Silver, J., & Cairns, A. G. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. 2019;10(12):1899-1905. Available from: [Link]

  • Rohe, A. How to enhance drug solubility for in vitro assays? ResearchGate. 2014. Available from: [Link]

  • Claerhout, L. Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. Available from: [Link]

  • Nielsen, C. K., & Ramer, R. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. 2013. Available from: [Link]

  • Nielsen, C. K., & Ramer, R. Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. 2013;6:433. Available from: [Link]

  • Jouyban, A. Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. 2015. Available from: [Link]

  • Nielsen, C. K., & Ramer, R. Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. 2013;6:433. Available from: [Link]

  • Kening, D. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents. 2017.
  • Sharma, D., Soni, M., & Kumar, S. Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. 2023;13(3):108-116. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. 2022. Available from: [Link]

  • Kang, S. I., & Bae, Y. H. pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. 2002. Available from: [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. 2021;10(1):137-143. Available from: [Link]

  • The Good Scents Company. adamantane tricyclo(3.3.1.13,7)decane. Available from: [Link]

  • Kumar, S., & Singh, S. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. 2016. Available from: [Link]

Sources

Optimization

Technical Support Center: Adamantane-1-sulfonamide Stability &amp; DMSO Storage

Welcome to the Technical Support Center for Adamantane-1-sulfonamide (CAS: 21280-41-1). This compound features a highly lipophilic, bulky tricyclic adamantane cage coupled with a polar sulfonamide moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adamantane-1-sulfonamide (CAS: 21280-41-1). This compound features a highly lipophilic, bulky tricyclic adamantane cage coupled with a polar sulfonamide moiety. While it is highly valuable in drug discovery—particularly in the development of filovirus entry inhibitors[1]—this amphiphilic-like structure presents unique solvation and stability challenges in Dimethyl Sulfoxide (DMSO).

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your chemical libraries.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the biological potency of my Adamantane-1-sulfonamide stock decrease after several months of storage? A: Loss of potency is primarily driven by thermodynamic instability caused by water ingress , rather than immediate chemical degradation. DMSO is highly hygroscopic. Every time a vial is opened to the ambient atmosphere, it absorbs moisture. As the water content in the DMSO increases, the solvent's polarity shifts. The highly lipophilic adamantane core can no longer remain fully solvated, leading to micro-precipitation. Large-scale repository studies indicate that the probability of observing an intact, fully solvated compound in ambient DMSO drops to 52% after one year[2].

Q2: Can I subject my DMSO stocks to multiple freeze-thaw cycles? A: It is highly discouraged. While some robust compounds can withstand up to 11 freeze-thaw cycles without chemical degradation[3], the physical stability of Adamantane-1-sulfonamide is compromised during the phase transition. As the DMSO freezes, ice crystals form and exclude the solute, creating localized micro-environments of extreme concentration. Upon thawing, the compound may not fully re-dissolve without aggressive sonication, leading to inconsistent assay dosing[4].

Q3: Should I use anhydrous DMSO or a standardized DMSO/water mixture for long-term storage? A: For Adamantane-1-sulfonamide, high-purity anhydrous DMSO (≥99.9%) is strongly recommended. While some large pharmaceutical libraries deliberately use a 90/10 DMSO/water mixture to standardize hydration across millions of compounds[5], this requires rigorous validation. Residual water facilitates the hydrolysis of susceptible functional groups on sulfonamide scaffolds[6]. Using anhydrous DMSO minimizes this risk.

Part 2: Troubleshooting Guide

Issue 1: Appearance of New Impurity Peaks in LC-MS/UV Analysis
  • Symptom: Chromatograms show new peaks with altered mass-to-charge (m/z) ratios compared to the parent compound.

  • Root Cause (Causality): Chemical degradation via S-oxidation or hydrolysis. As a sulfoxide, DMSO can act as a mild oxidizing agent over time, particularly under elevated temperatures or light exposure, converting the sulfur atom in the sulfonamide to a higher oxidation state[6]. Alternatively, water ingress has caused hydrolysis of the amide bond.

  • Resolution: Store all aliquots at -20°C or -80°C in amber glass vials to prevent photodegradation. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen and halt oxidative pathways[4][6].

Issue 2: High Variance Between Biological Assay Replicates
  • Symptom: Replicate wells in cell-based or biochemical assays show drastically different IC50 values.

  • Root Cause (Causality): Micro-precipitation. The compound has crashed out of solution, forming sub-visible aggregates. When you pipette from the stock, you are transferring an unequal suspension rather than a true solution.

  • Resolution: Before use, equilibrate the frozen aliquot to room temperature (or 37°C for 10 minutes) and vortex vigorously. Do not pipette cold DMSO, as its high viscosity and potential solute precipitation will ruin your volumetric accuracy.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability profile of 10 mM sulfonamide-derivative stocks in DMSO under various environmental conditions, based on comprehensive repository studies[2][3][5][6].

Storage ConditionTimeframeExpected Recovery (%)Primary Failure Mechanism
Room Temp (Ambient, Open) 3 Months~92%Micro-precipitation (Water ingress)
Room Temp (Ambient, Open) 12 Months~52%Severe Precipitation & Hydrolysis
40°C (Accelerated Stress) 15 Weeks>90% (if sealed)Thermal Degradation / S-Oxidation
4°C (Wet DMSO 90/10) 2 Years~85%Slow Hydrolysis
-80°C (Anhydrous, Ar Purged) >2 Years>99% None (Optimal Condition)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Archiving of 10 mM Master Stocks

This protocol is designed to eliminate the variables of moisture, oxygen, and freeze-thaw degradation.

  • Equilibration: Remove desiccated Adamantane-1-sulfonamide powder from cold storage and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, introducing water before solvation even begins.

  • Solvation: Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. Vortex and sonicate for 5 minutes.

  • Validation Check (T=0): Immediately extract a 1 µL sample and run an LC-MS analysis.

    • Causality: This establishes a baseline purity metric, proving that no degradation occurred during the mechanical stress of solvation.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles and prevent repeated exposure to ambient humidity[4].

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds before capping tightly.

    • Causality: Displacing oxygen prevents DMSO-mediated S-oxidation of the sulfonamide group[6].

  • Cryogenic Storage: Transfer immediately to a -80°C freezer.

Protocol 2: LC/UV/MS Stability Validation Assay

Use this protocol to verify the integrity of archived stocks before critical experiments.

  • Sample Prep: Thaw a single-use aliquot at room temperature. Vortex thoroughly.

  • Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., a stable isotope-labeled analog).

    • Causality: The internal standard normalizes any variations in LC injection volume or MS ionization efficiency. If the ratio of Adamantane-1-sulfonamide to the internal standard drops, it confirms true chemical degradation rather than instrument drift[3].

  • Analysis: Analyze via LC/UV/MS using a reverse-phase C18 column. Monitor the UV trace at the compound's lambda max and extract the specific m/z for the parent mass.

  • Data Review: Compare the peak area ratio against the T=0 validation check generated in Protocol 1. A recovery of <95% indicates significant degradation.

Part 5: Visualizations

G A Adamantane-1-sulfonamide Powder (Desiccated) B Equilibrate to RT (Prevents condensation) A->B C Dissolve in Anhydrous DMSO (Target: 10 mM) B->C D Vortex & Sonicate (Ensures complete solvation) C->D E Aliquot into Amber Vials (Single-use volumes) D->E F Purge with Argon/N2 (Displaces O2 and moisture) E->F G Long-Term Storage (-20°C to -80°C) F->G

Workflow for preparing and archiving Adamantane-1-sulfonamide DMSO stocks.

G Root Adamantane-1-sulfonamide in DMSO Stock Path1 Atmospheric Moisture (Hygroscopic DMSO) Root->Path1 Path2 Oxygen / Light Exposure Root->Path2 Path3 Repeated Freeze-Thaw Root->Path3 Mech1 Thermodynamic Instability (Decreased lipophilic solubility) Path1->Mech1 Mech2 S-Oxidation / Hydrolysis Path2->Mech2 Mech3 Micro-precipitation & Concentration Gradients Path3->Mech3 Fail1 Loss of Assay Potency Mech1->Fail1 Fail2 LC-MS Impurity Peaks Mech2->Fail2 Mech3->Fail1

Causality of Adamantane-1-sulfonamide degradation and failure modes in DMSO.

References

  • The effect of room-temperature storage on the stability of compounds in DMSO (PubMed). nih.gov. 2

  • Stability of screening compounds in wet DMSO (Yufeng). yufenggp.com. 5

  • US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection (Google Patents). google.com. 1

  • Studies on repository compound stability in DMSO under various conditions (PubMed). nih.gov. 3

  • Improving the stability of thiazole compounds in DMSO for long-term storage (Benchchem). benchchem.com. 6

  • How long can a compound be stable in DMSO for? (ResearchGate). researchgate.net. 4

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Adamantane-1-sulfonamide

Diagnostic Overview: The Chemistry of the Problem Adamantane-1-sulfonamide presents a unique and highly specific chromatographic challenge due to its dual structural nature. The molecule combines a bulky, highly lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Chemistry of the Problem

Adamantane-1-sulfonamide presents a unique and highly specific chromatographic challenge due to its dual structural nature. The molecule combines a bulky, highly lipophilic adamantane cage with a polar primary sulfonamide group. While the adamantane cage dictates strong hydrophobic retention and can suffer from slow mass transfer kinetics, the primary sulfonamide group acts as a strong hydrogen bond donor and acceptor.

When analyzed on standard silica-based reversed-phase columns at mid-pH levels (pH 5–7), the residual silanol groups on the silica surface are ionized (pKa ~3.5–4.5). This creates an aggressive secondary retention mechanism where the sulfonamide group interacts strongly with the negatively charged silanols[1]. The result is severe peak tailing, which compromises resolution, integration accuracy, and quantitative reproducibility[2]. Resolving this requires a systematic approach to differentiate physical system errors from chemical interactions.

Visual Troubleshooting Logic

G Start Peak Tailing Detected (Adamantane-1-sulfonamide) Test Inject Neutral Marker (e.g., Toluene) Start->Test Condition Does Neutral Marker Tail? Test->Condition Physical Physical Issue (System Void / Tubing) Condition->Physical  YES Chemical Chemical Issue (Silanol Interactions) Condition->Chemical  NO FixPhys Minimize Dead Volume Check Fittings Physical->FixPhys FixChem Adjust pH / Use End-capped Column Chemical->FixChem

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

In-Depth FAQs: Understanding Causality

Q1: Why does adamantane-1-sulfonamide exhibit severe peak tailing compared to simpler hydrophobic compounds? A1: The tailing is driven by a mismatch in retention mechanisms. The primary sulfonamide group has an aqueous pKa of approximately 10[3], meaning it remains neutral but highly polar under standard reversed-phase conditions. However, the residual silanols on the silica stationary phase ionize at a much lower pH (~3.5–4.5). At a neutral or mid-pH, these silanols carry a negative charge and engage in strong hydrogen-bonding and dipole interactions with the sulfonamide moiety[1]. Compounding this, the bulky adamantane cage causes slower diffusion into and out of the stationary phase pores, exacerbating the asymmetrical peak shape[2].

Q2: How can I definitively determine if the tailing is a chemical interaction or a physical system void? A2: You must run a self-validating diagnostic test by injecting a neutral marker (such as toluene or uracil). Because neutral compounds lack the functional groups required to undergo acid-base interactions with ionized silanols, any tailing observed in the neutral marker definitively isolates the root cause to a physical system issue (e.g., extra-column volume, loose PEEK fittings, or a collapsed column bed)[4]. If the neutral marker peak is perfectly symmetrical but your adamantane-1-sulfonamide peak tails, the issue is chemically driven[4].

Q3: What is the optimal mobile phase pH to suppress secondary interactions for this specific compound? A3: The optimal mobile phase pH is between 2.5 and 3.0. By lowering the pH below the pKa of the residual silanols, you fully protonate them (converting SiO⁻ to Si-OH), which neutralizes their negative charge[1]. This effectively shuts down the secondary electrostatic interactions with the sulfonamide group.

Validated Experimental Protocols

Protocol 1: System Void vs. Chemical Interaction Validation Test

This protocol acts as a self-validating system to ensure you do not waste time optimizing chemistry when the hardware is at fault.

  • Sample Preparation: Prepare a diagnostic test solution containing 50 µg/mL of adamantane-1-sulfonamide and 10 µg/mL of toluene (neutral marker) in the initial mobile phase solvent.

  • System Setup: Set the HPLC system to an isocratic flow of 60% Acetonitrile / 40% Water at a flow rate of 1.0 mL/min.

  • Execution: Inject 5 µL of the test solution onto your current reversed-phase column.

  • Data Analysis: Calculate the USP Tailing Factor ( T ) for both peaks at 5% of the peak height.

  • Causality Evaluation:

    • If TToluene​>1.5 : The system has a physical void. Inspect all tubing connections, minimize extra-column volume, and replace the column if the inlet frit is blocked.

    • If TToluene​≤1.2 AND TAdamantane​>1.5 : The hardware is sound. The tailing is caused by secondary silanol interactions. Proceed directly to Protocol 2.

Protocol 2: Optimized HPLC Method for Adamantane-1-sulfonamide

This methodology mitigates secondary chemical interactions and optimizes mass transfer for bulky cage structures.

  • Column Selection: Install a polar-embedded C18 column or a Superficially Porous Particle (SPP) C18 column. The polar-embedded group provides a steric and electronic shield against residual silanols[1], while the solid-core SPP architecture minimizes the diffusion path length for the bulky adamantane cage, drastically improving mass transfer kinetics.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in MS-grade Water (pH ~2.7). This low pH ensures silanols are fully protonated.

    • Mobile Phase B: Use 100% MS-grade Acetonitrile. Acetonitrile provides lower viscosity than methanol, which improves the mass transfer kinetics of the bulky adamantane moiety.

  • Gradient Elution Setup: Program a gradient from 20% B to 80% B over 10 minutes. This ensures the lipophilic adamantane cage elutes efficiently without overloading the stationary phase.

  • System Suitability Validation: Perform six replicate injections. The method is considered validated and self-sustaining if the USP Tailing Factor is ≤1.2 and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Quantitative Benchmarking: Impact of Method Parameters

The following table summarizes the expected quantitative outcomes when altering column chemistry and mobile phase conditions for adamantane-1-sulfonamide.

Column ChemistryMobile Phase pHOrganic ModifierAcidic AdditiveExpected USP Tailing Factor ( T )Resolution Status
Standard C18 (Non-endcapped)6.5MethanolNone2.8 - 3.5Severe Tailing
Standard C18 (Endcapped)6.5AcetonitrileNone1.8 - 2.2Moderate Tailing
Polar-Embedded C183.0Acetonitrile0.1% Formic Acid1.1 - 1.3Optimal Symmetry
Superficially Porous C18 (SPP)3.0Acetonitrile0.1% TFA1.0 - 1.1Excellent

References

  • [4] HPLC Peak Tailing - Axion Labs: 4

  • [2] Troubleshooting Peak Shape Problems in HPLC - Waters Corporation: 2

  • [1] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.: 1

  • [3] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing): 3

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of Adamantane-1-Sulfonamide Formulations

Welcome to the Formulation Technical Support Center. Adamantane-1-sulfonamide presents unique pharmacokinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. Adamantane-1-sulfonamide presents unique pharmacokinetic challenges. While the adamantane cage provides excellent structural stability and high lipophilicity for cellular penetration[1], its rigid, bulky nature and the hydrogen-bonding potential of the sulfonamide group result in inherently poor aqueous solubility.

This guide provides authoritative troubleshooting protocols for the three primary bioavailability enhancement strategies: Cyclodextrin Inclusion, Lipid Nanoparticles, and Amorphous Solid Dispersions.

I. Strategic Formulation Workflow

Before troubleshooting, ensure you have selected the correct bioavailability enhancement pathway based on your target delivery route and release kinetics.

G Start Adamantane-1-Sulfonamide (Poor Aqueous Solubility) Decision Target Delivery Route? Start->Decision CD β-Cyclodextrin Complexation (High Affinity Cage Match) Decision->CD Rapid Dissolution (Oral/IV) Nano Lipid Nanoparticles (SLNs) (High Lipophilicity Sink) Decision->Nano Sustained Release (Targeted) ASD Amorphous Solid Dispersion (Polymer Matrix) Decision->ASD High Dose Loading (Oral) OptCD Optimized Aqueous Bioavailability CD->OptCD OptNano Enhanced Cellular Uptake & Permeability Nano->OptNano ASD->OptCD

Caption: Workflow for selecting adamantane-1-sulfonamide bioavailability enhancement strategies.

II. Troubleshooting Guides & FAQs

Module A: β-Cyclodextrin (β-CD) Inclusion Complexes

Context: The adamantane moiety represents a highly interesting model guest, fitting perfectly into the β-cyclodextrin cavity with a high association constant ( 103–105M−1 )[2]. This 1:1 host-guest complexation significantly improves solubility and mucosal permeability[3].

Q1: Why is my adamantane-1-sulfonamide precipitating out of the β-CD aqueous solution during the cooling phase of the co-precipitation method?

Causality (The Science): Adamantane-1-sulfonamide is highly lipophilic[1]. While the adamantane cage has an ideal size match for the β-CD cavity[2], the sulfonamide moiety interacts strongly with the aqueous environment. Rapid cooling forces kinetic precipitation of the uncomplexed drug before the thermodynamic equilibrium of the inclusion complex is fully established. Self-Validating Protocol Resolution:

  • Thermodynamic Equilibration: Maintain the stirring temperature at 80 °C for at least 2–3 hours to ensure complete thermodynamic complexation[4].

  • Controlled Cooling: Implement a smooth, controlled cooling ramp down to room temperature over approximately 8 hours[4]. Do not crash-cool in an ice bath.

  • Validation Check: Analyze the filtered precipitate using Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the sharp endothermic melting peak characteristic of crystalline adamantane-1-sulfonamide, validating that the drug is fully encapsulated within the micelle-like CD structures[3].

Module B: Lipid-Based Nano-Delivery Systems

Context: Nanoparticles, specifically Solid Lipid Nanoparticles (SLNs), leverage the high lipophilicity of adamantane to create a hydrophobic sink, enhancing cellular uptake and retention[1][5].

Q2: During storage, my SLN formulation exhibits drug expulsion and a sudden drop in encapsulation efficiency (EE%). How do I stabilize the matrix?

Causality (The Science): This is caused by polymorphic transition. Solid lipids initially crystallize in higher-energy, less ordered polymorphs ( α -form). Over time, they transition to the highly ordered, lower-energy β -form. As the lipid lattice becomes perfectly aligned, the bulky adamantane-1-sulfonamide molecules are physically expelled from the matrix, reducing bioavailability. Self-Validating Protocol Resolution:

  • Matrix Disruption: Transition from an SLN to a Nanostructured Lipid Carrier (NLC) by incorporating 15-30% liquid lipid (e.g., oleic acid) into the solid lipid matrix. The liquid lipid creates permanent imperfections in the crystal lattice, accommodating the bulky adamantane cage.

  • Validation Check: Perform X-ray Diffraction (XRD) on day 1 and day 30. The retention of amorphous or less-ordered crystalline halos confirms matrix stability and successful prevention of the β -shift.

G SLN Standard SLN (Solid Lipid Only) Alpha Alpha Polymorph (High Drug Loading) SLN->Alpha Beta Beta Polymorph Transition (Perfect Lattice) Alpha->Beta Storage Time Expulsion Drug Expulsion (Bioavailability Loss) Beta->Expulsion NLC NLC Formulation (Solid + Liquid Lipid) Imperfection Lattice Imperfections (Stable Matrix) NLC->Imperfection Retention Sustained Drug Retention Imperfection->Retention Long-term Stability

Caption: Mechanism of lipid matrix stabilization preventing adamantane-1-sulfonamide expulsion.

Module C: Amorphous Solid Dispersions (ASDs)

Q3: My ASD formulation dissolves rapidly but recrystallizes in simulated intestinal fluid (FaSSIF). How do I maintain supersaturation?

Causality (The Science): The formulation successfully achieves the "spring" (supersaturation) due to the amorphous state but lacks the "parachute" (precipitation inhibition). If the chosen polymer does not interact strongly enough with the sulfonamide group, the highly hydrophobic adamantane core drives rapid nucleation in aqueous media. Self-Validating Protocol Resolution:

  • Polymer Substitution: Switch to a polymer with strong hydrogen-bonding capabilities, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The succinate groups interact with the sulfonamide moiety, sterically hindering the adamantane core from aggregating.

  • Validation Check: Conduct a non-sink dissolution test. A successful formulation will maintain >80% supersaturation for at least 4 hours without a sharp decline in concentration.

III. Quantitative Formulation Metrics

The following table summarizes the expected performance metrics when applying the above optimization strategies to adamantane-1-sulfonamide.

Formulation StrategyPrimary ExcipientDrug Loading CapacitySolubility EnhancementLong-Term Stability (6 Months)
β-CD Complexation β-Cyclodextrin~10-15% (w/w)50x to 100xExcellent (No precipitation)
SLN (Unoptimized) Compritol 888 ATO< 5% (w/w)20x (Lipid sink)Poor (Drug expulsion)
NLC (Optimized) Compritol + Oleic Acid15-20% (w/w)35x (Lipid sink)Excellent (Lattice stabilized)
ASD (Optimized) HPMCASUp to 30% (w/w)>150x (Supersaturation)Good (Moisture dependent)

IV. Standardized Experimental Protocols

Protocol 1: Synthesis of Adamantane-1-Sulfonamide/β-CD Inclusion Complex

This protocol utilizes thermodynamic equilibration to ensure the adamantane core is fully encapsulated within the β-CD cavity[6].

  • Preparation: Dissolve β-CD in an ethanol-water mixture (e.g., 4:6 v/v) to a concentration of 0.1 mM[4].

  • Addition: Add an equimolar amount (1:1 ratio) of adamantane-1-sulfonamide to the solution[3].

  • Equilibration: Stir the mixture continuously at 300 rpm at 80 °C for 2–3 hours to drive thermodynamic inclusion[4].

  • Controlled Precipitation: Remove from heat and allow the solution to smoothly cool to room temperature over 8 hours to form parallelogram platelet crystals[4].

  • Recovery: Filter the resulting crystals, wash with minimal cold water, and dry in air for subsequent characterization[4].

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
  • Lipid Phase: Melt a mixture of solid lipid (e.g., Compritol 888 ATO, 70%) and liquid lipid (e.g., Oleic acid, 30%) at 10 °C above the solid lipid's melting point. Dissolve adamantane-1-sulfonamide into this lipid melt.

  • Aqueous Phase: Heat an aqueous solution containing a binary surfactant system (e.g., 1% Poloxamer 188 and 0.5% Tween 80) to the exact same temperature as the lipid phase.

  • Emulsification: Add the aqueous phase to the lipid phase under high-speed homogenization (10,000 rpm for 5 minutes) to form a pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to probe sonication for 10 minutes to reduce droplet size to the nanoscale.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid droplets into NLCs, trapping the drug within the imperfect lipid lattice.

V. References

  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. nih.gov. URL:[2]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC. nih.gov. URL:[4]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. chemicaljournals.com. URL:[3]

  • Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. worldscientific.com. URL:[1]

  • Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - MDPI. mdpi.com. URL:[5]

  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. researchgate.net. URL:[6]

Sources

Troubleshooting

Mechanistic Overview: The Thermodynamics of Adamantane Sulfonamides

Technical Support Center: Troubleshooting Thermal Degradation of Adamantane-1-Sulfonamide Welcome to the Advanced Technical Support Guide for handling adamantane-1-sulfonamide. As a critical building block in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation of Adamantane-1-Sulfonamide

Welcome to the Advanced Technical Support Guide for handling adamantane-1-sulfonamide. As a critical building block in the design of highly lipophilic pharmaceuticals (such as antiviral and antitumor agents), this compound exhibits unique thermal behaviors that are frequently misunderstood during synthesis, drying, and purification workflows.

This guide is designed for drug development professionals and synthesists to diagnose, troubleshoot, and prevent thermal degradation and mass loss.

To effectively troubleshoot, we must first understand the causality behind the molecule's behavior under thermal stress.

The Sublimation vs. Degradation Conundrum The tricyclo[3.3.1.1^{3,7}]decane (adamantane) fragment is a bulky, highly symmetric, and hydrophobic cage. While it imparts excellent pharmacokinetic properties to drug candidates, it significantly disrupts the dense hydrogen-bond networks typically formed by the sulfonamide moiety in the solid state. This structural disruption severely lowers the crystal lattice energy. Consequently, the thermodynamic threshold for sublimation (the solid-to-gas transition) is often reached before the molecule's melting point or thermal decomposition threshold[1]. Researchers frequently misdiagnose this sublimation-induced mass loss as "thermal degradation."

True Thermal Degradation (Bond Cleavage) When subjected to extreme thermal stress in closed systems (where sublimation is suppressed), the molecule undergoes true chemical degradation. The S-N and C-S bonds are the most thermally labile. Homolytic or heterolytic cleavage of the S-N bond typically initiates at elevated temperatures, leading to the release of sulfur dioxide (SO₂) and the formation of adamantyl radicals or amines[2]. Furthermore, in the presence of oxygen or peroxides, oxidative degradation pathways can yield hydroxylated or carbonyl byproducts[3].

Troubleshooting FAQs

Q1: I am drying my adamantane-1-sulfonamide product in a vacuum oven at 70°C, and my yield keeps dropping over time. NMR shows no impurity peaks. What is happening? A: You are observing sublimation, not chemical degradation. Because the adamantane cage lowers the crystal packing density, the Gibbs free energy of sublimation is relatively low[1]. Under vacuum, the vapor pressure of the compound easily exceeds the ambient pressure at 70°C, causing it to sublime. Corrective Action: Dry the compound at ambient temperature (20–25°C) under a high vacuum, or strictly limit heating to ≤ 40°C.

Q2: During a reflux reaction in toluene (110°C), my reaction mixture turns dark, and TLC shows multiple new side-products. How do I prevent this? A: At elevated temperatures in solution, the sulfonamide group becomes susceptible to thermal and oxidative degradation, particularly if trace acids, bases, or dissolved oxygen are present. The S-N bond cleaves, generating reactive intermediates that polymerize or oxidize, which causes the dark coloration[2]. Corrective Action:

  • Degas your solvent with argon or nitrogen to prevent oxidative degradation[3].

  • Lower the reaction temperature by switching to a lower-boiling solvent (e.g., THF) if the activation energy of your primary reaction allows.

  • If high temperatures are mandatory, run the reaction in a sealed, inert pressure vessel rather than an open reflux system.

Q3: How can I establish the exact safe heating limit for my specific adamantane-sulfonamide derivative? A: You must perform a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). Crucially, run the TGA in both open pans (to measure the sublimation threshold) and pinhole-sealed pans (to suppress sublimation and measure the true thermal decomposition onset).

Quantitative Data: Thermal Properties

Summarizing the thermal and thermodynamic parameters is critical for establishing safe handling limits.

Table 1: Thermodynamic and Thermal Parameters of Adamantane-Sulfonamide Derivatives

PropertyTypical Value RangeMechanistic Implication
Melting Point (T_m) 140°C – 180°CIndicates the upper limit of the solid state; true degradation often begins shortly after melting.
Sublimation Enthalpy (ΔH_sub) 110 – 140 kJ/molRelatively low due to the bulky adamantane cage disrupting crystal packing[4].
Onset of Sublimation (1 atm) ~80°C – 100°CMass loss will occur rapidly in open systems at these temperatures[1].
S-N Bond Cleavage Onset > 150°CTrue thermal degradation begins; requires sealed environments to observe without prior sublimation.

Experimental Protocols: Controlled Thermal Processing

This self-validating protocol ensures the removal of residual solvents without compromising the structural integrity or yield of adamantane-1-sulfonamide.

Step 1: Pre-Drying Assessment

  • Weigh the wet cake accurately.

  • Run a rapid Karl Fischer titration or Headspace GC to identify the primary residual solvent (e.g., water vs. ethyl acetate). Causality: Knowing the solvent dictates the minimum vacuum required, preventing the need for excessive heat.

Step 2: Temperature-Programmed Vacuum Drying

  • Transfer the material to a programmable vacuum oven. Do not use open trays in a standard convection oven.

  • Apply a high vacuum (< 10 mbar) at room temperature (20–25°C) for 4 hours. Causality: High vacuum removes volatile solvents without providing the thermal energy required to overcome the sublimation enthalpy of the adamantane derivative.

  • If high-boiling solvents (e.g., water, DMF) are present, cautiously increase the temperature to a maximum of 40°C .

  • Monitor the mass every 2 hours. Once the mass stabilizes (Δm < 0.1% between readings), immediately remove the heat and backfill with inert gas.

Step 3: Self-Validation (Integrity Check) Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). Calculate the molar ratio of the adamantane aliphatic protons (δ 1.5–2.2 ppm) to the sulfonamide protons (if visible, or adjacent functional groups). A preserved ratio proves that no desulfonation or thermal cleavage occurred during the drying process.

Pathway Visualization

The following diagram illustrates the divergent pathways of adamantane-1-sulfonamide under thermal stress, highlighting why system closure dictates the failure mode.

ThermalDegradation Start Adamantane-1-Sulfonamide Under Thermal Stress Open Open System (e.g., Vacuum Oven) Start->Open Heating Closed Closed System (e.g., Sealed Vessel) Start->Closed Heating Sublimation Sublimation (Apparent Mass Loss) Open->Sublimation T < Melting Point HighTemp T > 150°C Closed->HighTemp High Temp Safe Stable Crystal Lattice (No Degradation) Closed->Safe T < 100°C Degradation Thermal Degradation (S-N Cleavage) HighTemp->Degradation Homolytic Cleavage Oxidation Oxidative Degradation (O2 Present) HighTemp->Oxidation Aerobic Conditions

Thermal stress pathways of adamantane-1-sulfonamide: Sublimation vs. Degradation.

References

1.[1] Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Source: Physical Chemistry Chemical Physics (RSC) / PubMed URL: [Link]

3.[3] Title: Oxidative Degradation of a Sulfonamide-Containing 5,6-dihydro-4-hydroxy-2-pyrone in Lipid-Based Delivery Systems. Source: Pharmaceutical Research (Springer) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Adamantane-1-sulfonamide vs. Amantadine: A Comparative Guide to Antiviral Efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antiviral efficacy of adamantane-1-sulfonamide and the well-established drug, amantadine. It sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antiviral efficacy of adamantane-1-sulfonamide and the well-established drug, amantadine. It synthesizes experimental data to offer a clear perspective on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Amantadine, a cornerstone of antiviral therapy against Influenza A for decades, has seen its clinical utility sharply decline due to the global prevalence of resistant viral strains.[1][2] This has spurred the development of new adamantane derivatives, such as adamantane-1-sulfonamide, to overcome these resistance challenges. This guide demonstrates that while both compounds target the viral M2 proton channel, derivatives are being engineered to inhibit both wild-type and amantadine-resistant influenza A strains. The comparative analysis underscores the ongoing need for novel M2 inhibitors and details the methodologies crucial for their preclinical evaluation.

Comparative Antiviral Efficacy

The primary measure of a drug's antiviral potency in vitro is its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration required to inhibit viral replication by half. While specific comparative data for adamantane-1-sulfonamide against amantadine is emergent, the broader class of adamantane derivatives has shown promise in overcoming resistance.

Studies on various adamantane derivatives have demonstrated significant activity against both amantadine-sensitive and, critically, amantadine-resistant strains of influenza A. For instance, certain novel adamantane derivatives have exhibited much higher activity than rimantadine (a close analog of amantadine) against resistant strains.[3][4] One study identified an amantadine derivative, Amt-1, with strong antiviral activity against both amantadine-sensitive (H1N1 PR8) and clinical isolate IAV strains, with -log IC50 values ranging from 6.12 to 6.51 M.[5]

Table 1: Conceptual Antiviral Efficacy Data

CompoundVirus StrainIC₅₀ / EC₅₀ (µM)Key Finding
Amantadine Influenza A (Wild-Type, Sensitive)Low µMEffective against sensitive strains.[1]
Amantadine Influenza A (S31N Mutant, Resistant)High µM / IneffectiveLoss of efficacy due to common resistance mutations.[1][6]
Adamantane Derivatives Influenza A (Wild-Type, Sensitive)Low µMOften retain or exceed the potency of amantadine.[7]
Adamantane Derivatives Influenza A (Resistant Mutants)Sub-µM to Low µMSome derivatives show high potency against amantadine-resistant strains.[1][3]

Note: This table is illustrative. Specific values for adamantane-1-sulfonamide require direct experimental comparison.

Mechanism of Action: Targeting the M2 Proton Channel

Both amantadine and its sulfonamide derivatives exert their primary antiviral effect by targeting the M2 proton channel of the Influenza A virus.[8][9] This channel is a tetrameric protein that allows protons to enter the virion upon its entry into the host cell's endosome. The resulting acidification is a critical step for uncoating the virus and releasing its genetic material into the cytoplasm to begin replication.[10][11]

Amantadine blocks this channel, preventing acidification and halting the viral life cycle.[8] However, single amino acid substitutions in the transmembrane domain of the M2 protein, particularly at positions like V27, L26, and S31, can prevent the drug from binding effectively, leading to resistance.[1][8] The S31N mutation is the most prevalent cause of amantadine resistance found in circulating influenza strains.[1][6]

The rationale behind developing derivatives like adamantane-1-sulfonamide is to modify the structure to restore binding to these mutated channels. The sulfonamide group, for example, alters the compound's polarity, size, and electronic properties, potentially enabling new interactions within the mutated M2 pore that can overcome the resistance mechanism.

M2_Inhibition cluster_virus Influenza A Virion in Endosome cluster_host Host Cell Cytoplasm Virion Virion Core (RNA) Released_RNA Viral RNA Released Virion->Released_RNA Uncoating M2_Channel M2 Proton Channel (Tetramer) M2_Channel->Virion Proton Influx Replication Viral Replication Released_RNA->Replication Initiates Protons H+ Protons->M2_Channel Acidification Amantadine Amantadine or Derivative Amantadine->M2_Channel Blocks Channel

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Resistance Profiles

The Achilles' heel of amantadine is widespread resistance.[2] Mutations in the M2 channel, such as V27A and the highly prevalent S31N, alter the drug's binding site, rendering it ineffective.[1][6] The development of adamantane-1-sulfonamide and other analogs is a direct response to this challenge. The goal is to create compounds that can either bind to a different site on the M2 channel or accommodate the structural changes caused by resistance mutations. Some novel adamantane analogs have been shown to inhibit these resistant viruses, though often through alternative mechanisms beyond direct M2 proton current inhibition, such as disrupting viral entry or the assembly of viral proteins.[12]

Experimental Methodologies: Plaque Reduction Assay

The gold standard for quantifying the in-vitro efficacy of an antiviral compound is the Plaque Reduction Assay.[13][14] This assay measures the ability of a drug to prevent a virus from forming plaques, which are localized areas of cell death in a monolayer of cultured cells.

Step-by-Step Protocol:
  • Cell Seeding: Plate susceptible host cells, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well or 12-well plates.[15] Incubate until they form a confluent monolayer (typically 16-18 hours).[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds (adamantane-1-sulfonamide and amantadine) in a virus growth medium.

  • Virus Inoculation: Wash the cell monolayer with phosphate-buffered saline (PBS).[16] Infect the cells with a standardized amount of influenza A virus (e.g., 100 plaque-forming units per well).[13]

  • Drug Treatment: After a 1-hour viral adsorption period, remove the virus inoculum.[16] Add the medium containing the different concentrations of the test compounds to the respective wells. A "no-drug" well serves as the control.

  • Agarose Overlay: Add a semi-solid overlay, typically containing agarose or Avicel mixed with the growth medium and the respective drug concentration.[13][16] This overlay restricts viral spread to adjacent cells, ensuring the formation of distinct, countable plaques.[14] TPCK-trypsin is often included in the overlay, as it is required for the cleavage of influenza hemagglutinin, a necessary step for viral entry and plaque formation.[16]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, allowing plaques to develop.[13]

  • Plaque Visualization and Counting: Remove the overlay and fix the cells (e.g., with 70% ethanol).[16] Stain the cell monolayer with a solution like crystal violet, which stains living cells but leaves the plaques (areas of dead cells) unstained and visible.[16]

  • IC₅₀ Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The IC₅₀ value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.[13]

Sources

Comparative

Comparative Analysis of Adamantane-1-Sulfonamide and Rimantadine: Mechanisms, Applications, and Experimental Validation

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharmacological Context Adamantane-based compounds are privileged scaffolds in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacological Context

Adamantane-based compounds are privileged scaffolds in medicinal chemistry. The bulky, lipophilic tricyclo[3.3.1.1^3,7]decane cage enhances membrane permeability, increases metabolic stability, and perfectly occupies deep hydrophobic pockets in various target proteins 1. This guide provides a rigorous comparative analysis between rimantadine (a classical antiviral) and adamantane-1-sulfonamide (a versatile pharmacophore with emerging metabolic and antiviral applications).

Mechanistic Divergence

Rimantadine: The Classical M2 Channel Blocker

Rimantadine is an established antiviral that targets the Matrix-2 (M2) proton channel of the Influenza A virus 2. The M2 protein is a homotetrameric viroporin that conducts protons to acidify the virion interior, a critical step for releasing viral genetic material for replication 3.

  • Binding Kinetics: Surface plasmon resonance (SPR) and solid-state NMR studies confirm that rimantadine binds to the wild-type M2 pore with a high-affinity KD​ of approximately 0.38 µM 4.

  • Resistance Limitations: The clinical utility of rimantadine has been severely curtailed by the rapid emergence of M2 mutations (predominantly S31N and V27A) 2. These mutations alter the pore's architecture, causing steric clashes and eliminating critical hydrogen bonds required for rimantadine anchoring 4.

Adamantane-1-Sulfonamide: A Multi-Target Scaffold

Unlike the primary amine of rimantadine, the sulfonamide group (-SO2NH2) in adamantane-1-sulfonamide introduces distinct electronic properties and hydrogen-bonding capabilities 5. This transforms the scaffold's interactome:

  • 11-beta-HSD1 Inhibition: Adamantane-1-sulfonamide derivatives act as potent, selective inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD1) 6. By blocking the conversion of inert cortisone to active cortisol in liver and adipose tissues, these compounds are investigated for treating metabolic syndrome and type 2 diabetes [[6]]().

  • Filovirus Entry Inhibition: Recent screenings have identified adamantane-1-sulfonamide derivatives as potent inhibitors of filovirus (Ebola and Marburg) cell entry, preventing glycoprotein-mediated membrane fusion 7.

Pathways Rimantadine Rimantadine M2 Influenza A M2 Channel Rimantadine->M2 Binds Pore (KD ~0.38 µM) AdSulf Adamantane-1-sulfonamide HSD1 11-beta-HSD1 Enzyme AdSulf->HSD1 Selective Inhibition Filo Filovirus Glycoprotein AdSulf->Filo Entry Inhibition Block Blocks Proton Pore Prevents Viral Uncoating M2->Block Metab Reduces Cortisol Metabolic Regulation HSD1->Metab Entry Inhibits Viral Entry (Ebola/Marburg) Filo->Entry

Divergent pharmacological pathways of rimantadine and adamantane-1-sulfonamide.

Quantitative Performance Comparison

The following table synthesizes the physicochemical properties and target affinities of both compounds based on established pharmacological assays.

ParameterRimantadineAdamantane-1-Sulfonamide (Derivatives)
Primary Target Influenza A M2 Proton Channel 211-beta-HSD1 6 / Filovirus Entry Glycoproteins 7
Mechanism of Action Viroporin occlusion 8Enzymatic competitive inhibition / Fusion blockade 6
Binding Affinity ( KD​ / IC50​ ) KD​ ~ 0.38 µM (WT M2) 4 IC50​ < 100 nM (11-beta-HSD1) 6
Resistance Profile High (S31N, V27A mutants) 2Low (Targeting host enzymes minimizes viral escape)
Functional Group Primary aliphatic amine (-CH(CH3)NH2)Sulfonamide (-SO2NH2) 5
Key Advantage High historical efficacy against WT InfluenzaPleiotropic scaffold for metabolic and emerging viral diseases

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these compounds requires distinct, self-validating experimental systems. We detail the causality and methodology behind the gold-standard assays for each compound.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for Rimantadine Activity

Rationale: TEVC in Xenopus laevis oocytes is the definitive method for measuring ion channel function. Oocytes provide a robust, low-background expression system. By clamping the voltage and manipulating the external pH, researchers can isolate the proton-specific current mediated by the M2 channel and quantify rimantadine's blocking efficacy [[3]]().

Step-by-Step Methodology:

  • cRNA Microinjection: Inject 50 nL of M2 wild-type cRNA (1 ng/nL) into defolliculated Xenopus oocytes. Causality: Ensures sufficient channel density on the membrane for a high signal-to-noise ratio.

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 48-72 hours to allow for optimal protein translation and membrane trafficking.

  • Baseline Recording: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -40 mV in a pH 7.5 bath solution.

  • Channel Activation: Perfuse the bath with a pH 5.5 solution. Causality: The acidic environment protonates His37 residues in the M2 pore, opening the channel and generating an inward proton current 8.

  • Inhibitor Application: Introduce 10 µM rimantadine into the pH 5.5 perfusate. Record the steady-state current reduction.

  • Data Analysis: Calculate the percentage of inhibition relative to the baseline proton current.

Protocol B: Microsomal Enzymatic Assay for Adamantane-1-Sulfonamide

Rationale: To validate 11-beta-HSD1 inhibition, isolated liver microsomes are used because they retain the enzyme in its native lipid environment, which is crucial for the binding of lipophilic adamantane derivatives 6. LC-MS/MS is employed for readout due to its absolute specificity in distinguishing cortisone from cortisol.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate human or murine liver microsomes via differential ultracentrifugation. Resuspend in 50 mM HEPES buffer (pH 7.4).

  • Compound Incubation: Pre-incubate microsomes (0.1 mg/mL protein) with serial dilutions of adamantane-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 37°C. Causality: Allows the inhibitor to equilibrate and bind the target pocket before the substrate is introduced.

  • Reaction Initiation: Add 200 nM cortisone and 1 mM NADPH (cofactor) to initiate the enzymatic conversion.

  • Termination: After 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-cortisol). Causality: Acetonitrile precipitates proteins, stopping the reaction instantly and preparing the sample for mass spectrometry.

  • Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Monitor the specific MRM transitions for cortisol.

  • IC50 Determination: Plot the normalized cortisol production against the log of the inhibitor concentration to derive the IC50​ value.

Workflow Start Compound Evaluation Workflow TEVC TEVC Electrophysiology (Rimantadine) Start->TEVC Enzyme Enzymatic Assay (Adamantane-1-sulfonamide) Start->Enzyme Oocytes Xenopus Oocytes Expressing M2 WT TEVC->Oocytes Current Measure Proton Current (pH 5.5 Activation) Oocytes->Current Microsomes Liver Microsomes (11-beta-HSD1) Enzyme->Microsomes Cortisol Quantify Cortisol via LC-MS/MS Microsomes->Cortisol

Parallel experimental workflows for validating target-specific activity.

Conclusion

While rimantadine remains a textbook example of a viroporin blocker, its clinical vulnerability to M2 mutations limits its modern application 2. Conversely, adamantane-1-sulfonamide illustrates the evolutionary potential of the adamantane scaffold. By swapping an amine for a sulfonamide, researchers have unlocked new therapeutic avenues—ranging from metabolic regulation via 11-beta-HSD1 inhibition 6 to broad-spectrum antiviral activity against filoviruses [[7]](). For drug development professionals, this highlights the critical importance of functional group substitution in repurposing privileged scaffolds for novel targets.

References

  • Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors.NIH.
  • US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection.
  • An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses.NIH.
  • Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evalu
  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel.ANU.
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus.Frontiers.
  • Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses.ChemRxiv.
  • Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.NIH.

Sources

Validation

Validating adamantane-1-sulfonamide purity using LC-MS

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of adamantane-1-sulfonamide. The Analytical Challenge: Adamantane-1-Sulfonamide Adamantane-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of adamantane-1-sulfonamide.

The Analytical Challenge: Adamantane-1-Sulfonamide

Adamantane-1-sulfonamide (C₁₀H₁₇NO₂S) is a highly lipophilic, bulky primary sulfonamide utilized as a critical intermediate in the synthesis of antiviral agents, CNS therapeutics, and targeted inhibitors. Validating its purity presents a unique analytical challenge.

The core issue lies in the molecule's structure: it completely lacks a conjugated π-system (chromophore) . Consequently, it exhibits negligible UV absorbance above 200 nm. This physical reality renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) virtually useless without complex, error-prone pre-column derivatization steps [1]. Furthermore, while the adamantane backbone is volatile, primary sulfonamides can be thermally labile in gas chromatography (GC) inlets, often leading to degradation or poor peak shape unless silylated.

To achieve definitive structural confirmation and trace-level impurity quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard [2].

Comparative Analysis: Why LC-MS is the Optimal Modality

When establishing a self-validating analytical system, the chosen method must minimize sample manipulation while maximizing specificity. Below is an objective comparison of the primary analytical techniques evaluated for adamantane-1-sulfonamide.

Performance Comparison Matrix
Analytical TechniqueSensitivity (LOD)Derivatization Required?Structural ConfirmationSuitability for Adamantane-1-Sulfonamide
LC-MS (ESI+) High (ng/mL) No Excellent (Exact Mass & Isotope) Optimal. Direct analysis, high sensitivity for trace impurities.
GC-MS Moderate (µg/mL)Yes (Silylation)Good (Fragmentation)Marginal. Risk of thermal degradation of the sulfonamide group.
HPLC-UV LowYes (Fluorogenic)None (Retention time only)Poor. Lacks native UV absorbance; derivatization introduces variance.
qNMR (¹H) Low (mg/mL)NoExcellent (Whole molecule)Good for absolute purity , but fails to detect trace (<0.1%) impurities.

The Causality of Method Selection

The decision to prioritize LC-MS over GC-MS or HPLC-UV is rooted in chemical causality. Electrospray Ionization (ESI) in positive mode perfectly complements the basicity of the sulfonamide nitrogen, readily forming a stable [M+H]+ ion at m/z 216.1. By coupling this soft ionization technique with reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC), we separate structurally similar synthesis byproducts (e.g., unreacted 1-bromoadamantane or adamantanol) based on hydrophobicity before they enter the mass spectrometer. This eliminates matrix suppression and provides a clear, quantifiable signal without the thermal stress of GC-MS [3].

DecisionMatrix Start Adamantane-1-Sulfonamide Purity Validation Q1 Does it have a chromophore? Start->Q1 UV HPLC-UV (Requires Derivatization) Q1->UV No native UV absorbance Q2 Is it thermally stable & volatile? Q1->Q2 Seek MS/NMR alternatives GCMS GC-MS (Requires Silylation) Q2->GCMS Sulfonamide is thermally labile LCMS LC-MS (ESI+) (Direct & Sensitive) Q2->LCMS Optimal direct analysis

Decision tree for selecting analytical methods for non-chromophoric intermediates.

Experimental Methodology: A Self-Validating LC-MS Protocol

To ensure scientific integrity, an analytical protocol must be self-validating. This means the workflow inherently proves its own accuracy during every run by utilizing system suitability tests (SST), blank injections to monitor carryover, and isotopic pattern matching to confirm identity.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water.

  • Standard Stock: Dissolve 10.0 mg of certified reference adamantane-1-sulfonamide in 10 mL of diluent (1 mg/mL).

  • Working Sample: Dissolve the synthesized batch to a target concentration of 10 µg/mL. Causality: Overloading the column leads to peak tailing and detector saturation, skewing purity calculations. 10 µg/mL ensures the response falls within the linear dynamic range of the mass spectrometer.

Step 2: UHPLC Chromatographic Conditions
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size. (The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks for closely eluting lipophilic impurities).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Washes lipophilic impurities from the column)

    • 8.0 - 10.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) at m/z 216.1 [M+H]+ for quantification, alongside a full scan (m/z 100-600) to detect unknown impurities.

Step 4: The Self-Validation Execution
  • Blank Run: Inject 2 µL of diluent. Validation Check: The baseline at m/z 216.1 must have a Signal-to-Noise (S/N) ratio < 3. This proves no column carryover exists.

  • SST Run: Inject 2 µL of the 10 µg/mL standard. Validation Check: The peak tailing factor must be between 0.9 and 1.2, and retention time relative standard deviation (RSD) across three injections must be < 1.0%.

  • Sample Run: Inject 2 µL of the test sample.

  • Isotopic Confirmation: Verify the presence of the M+2 peak at m/z 218.1. Causality: Sulfur naturally occurs as ³²S (95%) and ³⁴S (4.2%). The mass spectrometer must detect a peak at 218.1 that is approximately 4.5% the intensity of the 216.1 peak. This isotopic signature definitively proves the peak contains sulfur and is not an isobaric hydrocarbon impurity.

Workflow Prep 1. Sample Prep (10 µg/mL in MeCN/H2O) SST 2. System Suitability (Validate Peak Shape) Prep->SST Blank 3. Blank Injection (Rule Out Carryover) SST->Blank LCMS 4. LC-MS Analysis (ESI+ SIM m/z 216.1) Blank->LCMS Data 5. Data Validation (³⁴S Isotope Match) LCMS->Data

Self-validating LC-MS workflow ensuring data integrity and structural confirmation.

Data Processing and Purity Calculation

Final purity is calculated using the area normalization method from the Total Ion Chromatogram (TIC) or specific extracted ion chromatograms (EIC). Because LC-MS response factors can vary between the main compound and its impurities, it is highly recommended to run a secondary validation using quantitative NMR (qNMR) if absolute mass fraction purity is required for regulatory submission. However, for identifying and quantifying trace impurities during synthesis optimization, the LC-MS protocol outlined above provides unparalleled speed, sensitivity, and structural insight.

References

  • Sobczak, A., et al. "Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method." Drug Development and Industrial Pharmacy, Taylor & Francis. Available at:[Link]

  • Chen, Y., et al. "The Use of LC/MS, GC/MS, and LC/NMR Hyphenated Techniques to Identify a Drug Degradation Product in Pharmaceutical Development." PubMed, National Institutes of Health. Available at: [Link]

Comparative

In Vivo vs In Vitro Efficacy of Adamantane-1-Sulfonamide Derivatives: A Comprehensive Comparison Guide

Adamantane-1-sulfonamides represent a highly promising class of hybrid pharmacological agents. By fusing the lipophilic, membrane-penetrating adamantane scaffold with the target-engaging flexibility of a sulfonamide moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Adamantane-1-sulfonamides represent a highly promising class of hybrid pharmacological agents. By fusing the lipophilic, membrane-penetrating adamantane scaffold with the target-engaging flexibility of a sulfonamide moiety, these compounds achieve unique pharmacokinetic and pharmacodynamic profiles [1]. Among this class, CQMUH-011 has emerged as a lead derivative, demonstrating profound anti-inflammatory and hepatoprotective properties.

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of adamantane-1-sulfonamides, detailing the mechanistic causality behind their performance and offering self-validating protocols for rigorous experimental replication.

Pharmacological Profile & Mechanism of Action

The structural amalgamation in adamantane-1-sulfonamides allows for superior intracellular accumulation compared to traditional sulfonamides [4]. Mechanistically, CQMUH-011 acts as a potent inhibitor of the Toll-like receptor 4 (TLR4) pathway. By suppressing the expression of TLR4 and the myeloid differentiation factor 88 (MyD88), it subsequently blocks the downstream phosphorylation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) [2]. This blockade halts the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.

Pathway LPS LPS / D-GalN TLR4 TLR4 / MyD88 Complex LPS->TLR4 Activates NFKB NF-κB (p65) Translocation TLR4->NFKB MAPK MAPK (ERK/p38) Activation TLR4->MAPK CYTO TNF-α, IL-1β Expression NFKB->CYTO Transcription MAPK->CYTO DRUG Adamantane-1-Sulfonamide (CQMUH-011) DRUG->TLR4 Inhibits

Mechanism of adamantane-1-sulfonamide (CQMUH-011) inhibiting TLR4/NF-κB signaling.

In Vitro Efficacy: Cellular Validation

Rationale & Causality

In vitro evaluations of CQMUH-011 primarily utilize RAW264.7 macrophages and primary microglia. These cell lines are selected because they express high basal levels of TLR4, making them highly sensitive to lipopolysaccharide (LPS) stimulation. In these models, CQMUH-011 effectively induces cell cycle arrest in hyper-activated macrophages and suppresses microglial activation, thereby preventing neuroinflammation [2].

Self-Validating Protocol: In Vitro Macrophage Inhibition Assay

To ensure that the observed reduction in cytokines is due to targeted pathway inhibition rather than non-specific compound cytotoxicity, this protocol incorporates a parallel viability validation step.

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and apply CQMUH-011 at varying concentrations (e.g., 5, 10, 20 μM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 1 hour.

  • Stimulation: Add LPS (1 μg/mL) to the wells to trigger TLR4-mediated inflammatory cascades. Incubate for 24 hours.

  • Self-Validation (Viability): In a parallel replicate plate, perform a CCK-8 or MTT assay. Causality Check: If viability remains >90% at 20 μM, any reduction in cytokines in the primary plate is confirmed as pharmacological inhibition, not cell death.

  • Quantification: Collect supernatants from the primary plate and quantify TNF-α and IL-1β using standard ELISA kits. Extract total protein from the cell lysate for Western Blot analysis of p-NF-κB and p-ERK.

In Vivo Efficacy: Systemic Validation

Rationale & Causality

The in vivo efficacy of adamantane-1-sulfonamides is best demonstrated in the LPS/D-galactosamine (D-GalN) induced fulminant hepatic failure (FHF) mouse model [1]. D-GalN specifically depletes uridine nucleotides in hepatocytes, inhibiting RNA synthesis and sensitizing the liver to TNF-α-induced apoptosis. When combined with LPS, it triggers a lethal, liver-specific inflammatory storm. CQMUH-011 has been proven to significantly reduce serum ALT/AST levels, improve mortality rates, and mitigate hepatic pathological damage [1]. Additionally, it shows efficacy in concanavalin A (ConA)-induced autoimmune hepatitis by inhibiting T lymphocyte proliferation [3].

Self-Validating Protocol: In Vivo FHF Protection Assay

This protocol correlates systemic survival outcomes with organ-specific biochemical markers to validate the drug's mechanism of action.

  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for one week. Randomize into Control, Disease (LPS/D-GalN), and Treatment (CQMUH-011 + LPS/D-GalN) groups.

  • Drug Administration: Administer CQMUH-011 (e.g., 10 mg/kg, intraperitoneally) 1 hour prior to disease induction. The adamantane scaffold ensures rapid systemic distribution and tissue penetrance.

  • Disease Induction: Co-administer LPS (10 μg/kg) and D-GalN (700 mg/kg) via intraperitoneal injection to trigger acute hepatic failure.

  • Self-Validation (Multi-Tiered Readout):

    • Systemic: Monitor survival rates continuously for 48 hours.

    • Biochemical: Euthanize a subset of mice at 6 hours post-induction. Collect serum to measure AST and ALT levels (markers of hepatocyte rupture).

    • Histological: Harvest liver tissues, fix in 10% formalin, and perform H&E staining to quantify necrosis and immune cell infiltration. Causality Check: A reduction in serum ALT must directly correlate with preserved hepatic architecture on H&E slides to validate hepatoprotection.

Comparative Analysis: CQMUH-011 vs. Alternatives

To contextualize the performance of adamantane-1-sulfonamides, they must be compared against unmodified adamantanes and standard-of-care anti-inflammatories.

Feature / ParameterAdamantane-1-Sulfonamide (CQMUH-011)Unmodified Adamantane (e.g., Amantadine)Corticosteroids (e.g., Dexamethasone)
Primary Mechanism TLR4 / MyD88 / NF-κB inhibitionNMDA receptor antagonism / Viral M2 channel blockGlucocorticoid receptor agonism
In Vitro Efficacy Potent suppression of TNF-α/IL-1β in RAW264.7 at low μM ranges.Weak to no direct anti-inflammatory effect on macrophages.Near-complete suppression of all inflammatory cytokines.
In Vivo Efficacy Prevents LPS/D-GalN lethal hepatic failure; mitigates ischemic brain injury [2].Primarily used for Parkinson's disease or Influenza A; no FHF protection.High survival in FHF models, but induces systemic immunosuppression.
Membrane Permeability Excellent (Adamantane scaffold acts as a lipophilic carrier) [4].Excellent (Highly lipophilic).Moderate to High.
Toxicity & Limitations Low cytotoxicity; highly targeted anti-inflammatory action.Neurological side effects (hallucinations, dizziness) at high doses.Severe metabolic side effects, bone density loss, broad immunosuppression.

Translational Outlook

The transition from in vitro success to in vivo efficacy is often a bottleneck in drug development due to poor pharmacokinetics. Adamantane-1-sulfonamides overcome this by leveraging the adamantane cage to enhance bioavailability and cellular penetration [4]. The experimental data confirms that CQMUH-011 is not merely a non-specific immunosuppressant; it is a targeted modulator of the TLR4/NF-κB axis. For researchers developing therapeutics for acute hyper-inflammatory conditions—such as fulminant hepatic failure, autoimmune hepatitis [3], or acute ischemic stroke [2]—adamantane-1-sulfonamides represent a structurally optimized, highly viable scaffold for future clinical translation.

Validation

Molecular Docking Comparison of Adamantane-1-Sulfonamide Analogs: A Guide to 11β-HSD1 Inhibitor Profiling

As the search for novel therapeutics for metabolic syndrome, obesity, and type 2 diabetes accelerates, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a premier pharmacological target. 11β-HSD1 catalyze...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for novel therapeutics for metabolic syndrome, obesity, and type 2 diabetes accelerates, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a premier pharmacological target. 11β-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol, amplifying local glucocorticoid signaling [1]. Among the various chemotypes investigated, adamantane-1-sulfonamide analogs have demonstrated exceptional potency, selectivity, and pharmacokinetic stability [2].

This guide provides an objective, data-driven comparison of adamantane-1-sulfonamide analogs against alternative 11β-HSD1 inhibitors (such as adamantyl triazoles and thiazolones) [3], detailing the molecular docking workflows and experimental protocols required to validate these findings.

Mechanistic Context: 11β-HSD1 Signaling and Inhibition

To understand the causality behind our docking parameters, we must first map the biological pathway. 11β-HSD1 functions primarily in the liver and adipose tissue. By inhibiting this enzyme, adamantane-1-sulfonamides reduce local cortisol levels, thereby downregulating glucocorticoid receptor (GR) activation and subsequent gluconeogenic gene expression.

Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (Target) Cortisone->HSD1 Binds Cortisol Active Cortisol HSD1->Cortisol Catalysis (NADPH) GR Glucocorticoid Receptor Activation Cortisol->GR Activates Gluconeogenesis Gluconeogenesis & Adipogenesis GR->Gluconeogenesis Gene Transcription Inhibitor Adamantane-1-Sulfonamide Analogs Inhibitor->HSD1 Competitive Inhibition

Fig 1: Mechanism of 11β-HSD1 inhibition by adamantane-1-sulfonamide analogs.

Comparative Molecular Docking Performance

Adamantane-1-sulfonamides leverage the bulky, lipophilic adamantane cage to anchor deeply into the hydrophobic pocket of 11β-HSD1, while the sulfonamide linker establishes critical hydrogen bonds with catalytic residues (e.g., Tyr183 and Ser170).

Quantitative Comparison: Adamantane Analogs vs. Alternatives

The following table synthesizes experimental IC50 data and in silico binding affinities across different adamantane-based scaffolds [1, 3].

Compound ClassRepresentative ScaffoldAvg. Docking Score (kcal/mol)In Vitro IC50 (Human 11β-HSD1)Key Interacting ResiduesADMET Profile
Adamantane-1-Sulfonamides CQMUH-011 analog-9.8 to -11.20.6 nM – 15 nMTyr183, Ser170, Ala172High bioavailability, low toxicity
Adamantyl Triazoles Merck Compound 544-8.5 to -9.425 nM – 50 nMTyr183, Thr124Moderate clearance
Adamantyl Thiazolones 3i (Spiro-derivative)-7.9 to -8.8~10 µMSer170, Val180Poor aqueous solubility
Non-Adamantane Standard Carbenoxolone-7.2 to -8.0~300 nMTyr183 (Weak H-bond)Off-target 11β-HSD2 effects

Causality of Performance: The superior docking scores of sulfonamide derivatives stem from the optimal C-S-N bond angle, which allows the molecule to simultaneously satisfy the hydrophobic constraints of the adamantane pocket and the directional hydrogen-bonding requirements of the catalytic triad.

Self-Validating Experimental Protocol: Docking & In Vitro Workflow

To ensure scientific integrity, docking predictions must be coupled with rigorous in vitro validation. The following step-by-step methodology describes a self-validating system where in silico poses are confirmed via enzymatic assays.

Step 1: Protein and Ligand Preparation
  • Protein Retrieval: Download the high-resolution X-ray crystal structure of human 11β-HSD1 (e.g., PDB ID: 4C7J) [4].

  • Structure Refinement: Remove water molecules beyond 3 Å of the active site. Add missing hydrogen atoms and assign protonation states at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard.

  • Ligand Minimization: Construct adamantane-1-sulfonamide analogs and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to ensure accurate sulfonamide dihedral angles.

Step 2: Molecular Docking Execution
  • Grid Generation: Center the receptor grid on the native ligand coordinates, ensuring a bounding box of at least 20 × 20 × 20 Å to accommodate the bulky adamantane cage.

  • Docking Algorithm: Employ Glide Extra Precision (XP) or AutoDock Vina. Allow full flexibility of the sulfonamide linker while keeping the adamantane cage rigid to sample the conformational space efficiently.

  • Scoring: Rank poses based on ΔG binding energies and the mandatory presence of hydrogen bonds with Tyr183.

Step 3: In Vitro Enzymatic Validation
  • Assay Setup: Incubate recombinant human 11β-HSD1 with cortisone, NADPH, and varying concentrations of the synthesized sulfonamide analogs (0.1 nM to 10 µM).

  • Detection: Measure cortisol production using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Correlation: Plot the experimental pIC50 values against the in silico docking scores to validate the predictive power of the docking model.

Workflow Prep 1. Preparation Protein Refinement Ligand DFT Optimization Dock 2. Molecular Docking Grid Generation XP Scoring & Pose Ranking Prep->Dock Optimized Structures Assay 3. In Vitro Assay HTRF Cortisol Detection IC50 Determination Dock->Assay Lead Candidates Validate 4. Validation pIC50 vs. Docking Score SAR Refinement Assay->Validate Empirical Data Validate->Prep Feedback Loop

Fig 2: Self-validating workflow integrating molecular docking and in vitro HTRF assays.

Conclusion

Adamantane-1-sulfonamide analogs represent a superior class of 11β-HSD1 inhibitors compared to traditional triazole or thiazolone derivatives. As demonstrated by the comparative docking data, the unique geometry of the sulfonamide linker provides optimal orientation for the adamantane moiety, resulting in sub-nanomolar in vitro potency and highly favorable ADMET profiles. By employing the self-validating docking and assay protocols outlined above, researchers can confidently accelerate the lead optimization of these promising anti-diabetic candidates.

References

  • Discovery of 11β-hydroxysteroid dehydrogenase type 1 inhibitor. ResearchGate. Available at:[Link]

  • Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. World Scientific Publishing. Available at:[Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at:[Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. UWC Scholar. Available at:[Link]

Comparative

Validating adamantane-1-sulfonamide target engagement via SPR

Validating Adamantane-1-Sulfonamide Target Engagement via SPR: A Comprehensive Comparison Guide Introduction The adamantane-1-sulfonamide scaffold has emerged as a highly potent pharmacophore in the development of select...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Adamantane-1-Sulfonamide Target Engagement via SPR: A Comprehensive Comparison Guide

Introduction The adamantane-1-sulfonamide scaffold has emerged as a highly potent pharmacophore in the development of selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. 11β-HSD1 is a critical cortisol-regenerating enzyme implicated in metabolic syndrome, type 2 diabetes, and obesity[2]. Because adamantane derivatives are highly lipophilic, validating their direct target engagement with 11β-HSD1 requires robust, label-free biophysical techniques that can handle hydrophobic compounds without compromising data integrity[3].

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction (NADPH) Enzyme 11β-HSD1 (Target Enzyme) Enzyme->Cortisone Catalyzes Inhibitor Adamantane-1-sulfonamide (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Metabolic pathway of 11β-HSD1 converting cortisone to cortisol, inhibited by adamantane-1-sulfonamide.

1. The Rationale: Why SPR for Adamantane-1-Sulfonamide? To validate target engagement, researchers typically choose between Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA)[4]. While ITC provides excellent thermodynamic data, it requires high protein concentrations and struggles with the low aqueous solubility typical of adamantane-1-sulfonamides. SPR is the superior choice because it provides real-time kinetic data ( kon​ , koff​ ) and accommodates the necessary organic co-solvents (like DMSO) required to keep the bulky adamantane moiety in solution[3][5].

Table 1: Comparison of Target Engagement Assays for Adamantane-1-Sulfonamide

FeatureSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)TSA / DSF (Thermal Shift Assay)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )Thermal Stability ( ΔTm​ )
Protein Consumption Low (~1-5 µg per chip)High (~1-2 mg per run)Low (~10-20 µg per run)
DMSO Tolerance High (Up to 5-10% with solvent correction)Low (<2-5%, heat of dilution artifacts)Moderate (Up to 5%)
Suitability for Adamantane Optimal : Handles lipophilicity wellPoor : Solubility limits heat detectionModerate : Prone to fluorescent quenching

2. Causality in Experimental Design: Building a Self-Validating System As an application scientist, experimental design must be rooted in causality. You cannot simply run a protocol; you must engineer a system that validates itself at every step.

  • Buffer Selection & The DMSO Conundrum: Adamantane is a bulky, highly hydrophobic cage[6]. In standard aqueous buffers, adamantane-1-sulfonamide will precipitate or non-specifically bind to the microfluidic tubing. We mandate the inclusion of 5% DMSO in the running buffer. However, DMSO creates massive bulk refractive index shifts. Causality: To isolate the true binding signal, you must generate a DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO) to mathematically subtract bulk effects.

  • Immobilization Strategy: 11β-HSD1 contains multiple surface-exposed lysines, making standard amine coupling to a CM5 dextran matrix viable. However, to preserve the active site conformation, capturing His-tagged 11β-HSD1 via an NTA (Nitrilotriacetic acid) sensor chip, followed by amine crosslinking, ensures uniform orientation and prevents the adamantane binding pocket from being sterically hindered.

  • Trustworthiness via Positive Controls: A protocol is only as reliable as its controls. Carbenoxolone, a well-characterized 11β-HSD1 inhibitor, must be used as a positive control[7][8]. If carbenoxolone fails to yield its established KD​ (~10-50 nM), the chip surface is compromised, and the adamantane-1-sulfonamide data cannot be trusted.

3. Step-by-Step SPR Methodology

Workflow Immobilization 1. Immobilization Amine coupling of 11β-HSD1 onto CM5 sensor chip Preparation 2. Analyte Preparation Dilute Adamantane-1-sulfonamide in running buffer (5% DMSO) Immobilization->Preparation Injection 3. Injection & Binding Flow analyte over chip (Measure Association/Dissociation) Preparation->Injection Regeneration 4. Regeneration Remove bound analyte (e.g., 10 mM Glycine-HCl) Injection->Regeneration Regeneration->Injection Next Cycle Analysis 5. Kinetic Analysis Fit to 1:1 Langmuir model (Calculate KD, kon, koff) Regeneration->Analysis

Step-by-step SPR experimental workflow for validating small molecule target engagement.

Step 1: Sensor Chip Preparation & Immobilization

  • Dock a CM5 sensor chip into the SPR instrument and prime with running buffer (e.g., PBS-P+ containing 0.05% Surfactant P20).

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject recombinant human 11β-HSD1 (diluted to 10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of 3000-4000 RU is achieved.

  • Block remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).

Step 2: Analyte & Control Preparation

  • Prepare the running buffer: PBS-P+ supplemented with exactly 5.0% DMSO.

  • Prepare a DMSO solvent correction series: Create 8 solutions ranging from 4.5% to 5.5% DMSO in PBS-P+ to calibrate the instrument's refractive index baseline.

  • Dilute adamantane-1-sulfonamide and the positive control (Carbenoxolone) in the 5.0% DMSO running buffer. Prepare a 5-point concentration series (e.g., 3.125 nM to 50 nM) using 2-fold serial dilutions.

Step 3: Kinetic Assay Execution

  • Run the DMSO correction curve first to establish the calibration plot.

  • Inject the adamantane-1-sulfonamide concentration series from lowest to highest concentration (Single-Cycle Kinetics is recommended to avoid harsh regeneration steps).

  • Use a flow rate of 30 µL/min. Set the association time to 120 seconds and the dissociation time to 600 seconds to accurately capture the slow koff​ typical of potent adamantane inhibitors[5].

Step 4: Regeneration

  • If using Multi-Cycle Kinetics, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip the bound inhibitor without denaturing the 11β-HSD1 surface.

  • Allow a 60-second stabilization period before the next injection.

4. Data Processing & Kinetic Evaluation Once the sensorgrams are acquired, raw data must be double-referenced. First, subtract the signal from the reference flow cell (unmodified CM5 surface). Second, subtract the signal from a blank buffer injection (0 nM analyte). Apply the DMSO solvent correction to eliminate bulk shift artifacts[3].

Fit the resulting curves to a 1:1 Langmuir binding model . The adamantane-1-sulfonamide should exhibit a characteristic "fast-on, slow-off" profile. The equilibrium dissociation constant ( KD​ ) is calculated as the ratio of the dissociation rate ( koff​ ) to the association rate ( kon​ ). A KD​ in the low nanomolar range, matching the biochemical IC50​ , definitively validates target engagement[2][5].

References

  • Hong, S. P., et al. "Discovery of 11β-hydroxysteroid dehydrogenase type 1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • Classen-Houben, D., et al. "Selective inhibition of 11β-hydroxysteroid dehydrogenase 1 by 18α-glycyrrhetinic acid but not 18β-glycyrrhetinic acid." The Journal of Steroid Biochemistry and Molecular Biology, 2009.[Link]

  • "Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR." Journal of Chemical Information and Modeling, 2019.[Link]

  • "Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products." Pharmaceuticals, 2024.[Link]

  • "Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐HSD1 Inhibitor, in Healthy Young and Elderly Subjects." Clinical Pharmacology in Drug Development, 2020.[Link]

Validation

Benchmarking Adamantane-1-Sulfonamide Against Standard Sulfonamides: A Technical Guide

Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While the primary sulfonamide group ( −SO2​NH2​ ) serves as an exceptional zinc-binding motif for metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While the primary sulfonamide group ( −SO2​NH2​ ) serves as an exceptional zinc-binding motif for metalloenzymes, standard clinical sulfonamides (such as acetazolamide or sulfanilamide) often suffer from poor isoform selectivity and limited blood-brain barrier (BBB) permeability.

To overcome these limitations, drug developers have increasingly turned to adamantane-1-sulfonamide and its derivatives. The incorporation of the bulky, highly lipophilic adamantane cage fundamentally alters the physicochemical profile of the sulfonamide scaffold. This guide provides an objective benchmarking of adamantane-based sulfonamides against standard alternatives, analyzing their comparative efficacy, mechanistic advantages, and the experimental protocols used to validate them.

Mechanistic Benchmarking: The "Tail Approach" Paradigm

Standard sulfonamides bind non-selectively to the highly conserved zinc ion in the active site of target enzymes, such as carbonic anhydrases (CAs). Because the active sites across different CA isoforms are structurally similar, achieving selectivity is notoriously difficult.

Adamantane-1-sulfonamide derivatives solve this through the "tail approach" 1. By appending the adamantane moiety to the sulfonamide scaffold, the molecule gains a bulky, hydrophobic "tail." While the sulfonamide head coordinates with the active-site zinc, the adamantane tail interacts with the variable, hydrophobic amino acid residues at the entrance of the active site 2.

This dual-interaction mechanism significantly enhances binding affinity for specific isoforms (e.g., hCA II and hCA VII, which are implicated in epilepsy) while reducing off-target effects. Furthermore, the adamantane group drastically increases the overall lipophilicity ( logP ), facilitating BBB penetration—a critical requirement for central nervous system (CNS) therapeutics 3.

G cluster_standard Standard Sulfonamide (Acetazolamide) cluster_adamantane Adamantane-1-Sulfonamide Derivative S1 Primary Sulfonamide (Zinc Binding) S2 Heterocyclic Ring (Hydrophilic) S1->S2 Target Metalloenzyme Active Site (e.g., hCA II / VII) S1->Target Non-selective Binding A1 Primary Sulfonamide (Zinc Binding) A2 Aromatic Linker A1->A2 A1->Target Primary Binding A3 Adamantane Tail (High Lipophilicity) A2->A3 A3->Target Hydrophobic Pocket (Isoform Selectivity)

Fig 1: Structural logic of the tail approach using adamantane for isoform selectivity.

Quantitative Performance: Efficacy & Selectivity Data

The structural advantages of adamantane-1-sulfonamide translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The table below synthesizes the inhibitory profiles of adamantane-modified sulfonamides versus standard clinical benchmarks across key therapeutic targets.

Target Enzyme / PathwayStandard ReferenceStandard IC50​ Adamantane-Sulfonamide IC50​ Key Pharmacological Advantage
Human 11β-HSD1 Unsubstituted Phenyl Sulfonamide89 nM11 nM8-fold potency increase; superior hydrophobic pocket occupation 4.
hCA II (Cytosolic) Acetazolamide~12 nM2.5 – 10 nMEnhanced lipophilicity; crosses BBB for potent anticonvulsant activity 2.
hCA VII (Brain-specific) Acetazolamide~2.5 nM4.0 – 6.5 nMProlonged duration of action in maximal electroshock seizure (MES) models 2.
TLR4/NF-κB Pathway N/A (Vehicle Control)N/ADose-dependentCQMUH-011 suppresses macrophage activation; prevents fulminant hepatic failure 5.

Experimental Methodology: Self-Validating Stopped-Flow Kinetics

To accurately benchmark the binding kinetics of highly potent adamantane-sulfonamides against standard sulfonamides, researchers must utilize a self-validating Stopped-Flow Carbonic Anhydrase Inhibition Assay .

Causality behind the method: Standard steady-state spectrophotometry is insufficient because the hydration of CO2​ catalyzed by hCA II is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). A stopped-flow system is mandatory to capture the kinetic burst within the first few milliseconds of the reaction.

Step-by-Step Protocol
  • Buffer & Indicator Preparation:

    • Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ .

    • Causality: The Na2​SO4​ maintains a constant ionic strength, preventing artifactual shifts in enzyme conformation.

    • Add Phenol Red (0.2 mM) as a pH indicator to monitor the rapid drop in pH as CO2​ converts to bicarbonate and protons.

  • Inhibitor Solubilization & Dilution:

    • Dissolve the adamantane-1-sulfonamide derivative in 10% DMSO/water to create a stock solution.

    • Causality: Adamantane is highly lipophilic and will precipitate in pure aqueous buffers. A 10% DMSO concentration ensures complete solubilization without denaturing the target enzyme. Prepare serial dilutions ranging from 0.1 nM to 100 μM.

  • Enzyme Pre-Incubation:

    • Pre-incubate the purified hCA isoform (e.g., hCA II, 10 nM) with the inhibitor solutions for 15 minutes at 20°C.

    • Causality: Unlike standard hydrophilic sulfonamides, the bulky adamantane tail requires time to fully navigate and equilibrate within the hydrophobic pocket of the active site. Skipping this step leads to artificially inflated IC50​ values.

  • Substrate Preparation:

    • Saturate pure water with CO2​ gas at 20°C to achieve a ~17 mM CO2​ stock solution.

  • Stopped-Flow Execution:

    • Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution.

  • Data Acquisition & Self-Validation:

    • Monitor the absorbance at 557 nm over a 10-second window.

    • Validation Step: Run a positive control (Acetazolamide) and a negative control (DMSO vehicle). The assay is only validated if the Acetazolamide control yields an IC50​ of 12±2 nM .

  • Kinetic Analysis:

    • Calculate the initial velocity from the linear portion of the absorbance decay curve. Plot initial velocities against inhibitor concentration and apply the Cheng-Prusoff equation to derive accurate Ki​ values.

Conclusion

Benchmarking adamantane-1-sulfonamide against standard clinical sulfonamides reveals a clear paradigm shift in targeted drug design. While standard sulfonamides offer potent but generalized metalloenzyme inhibition, the adamantane moiety acts as a highly lipophilic steric anchor. This modification not only drives isoform-specific binding via the "tail approach" but also imparts crucial pharmacokinetic properties, such as BBB permeability for CNS targeting. For researchers developing next-generation anticonvulsants, anti-inflammatory agents, or metabolic inhibitors, adamantane-sulfonamides provide a robust, tunable, and highly effective scaffold.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL
  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations Source: ACS Publications URL
  • Carbonic anhydrase inhibitors: aromatic and heterocyclic sulfonamides incorporating adamantyl moieties with strong anticonvulsant activity Source: PubMed / NIH URL
  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors Source: RSC URL
  • CQMUH-011, a Novel Adamantane Sulfonamide Compound, Inhibits Lipopolysaccharide- And D-galactosamine-induced Fulminant Hepatic Failure in Mice Source: PubMed / NIH URL

Sources

Comparative

Comprehensive Profiling Guide: Adamantane-1-Sulfonamide IC50 Value Comparison Across Cell Lines

As a highly versatile pharmacophore, Adamantane-1-sulfonamide (CAS 21280-41-1)[1] and its derivatives have emerged as critical scaffolds in modern drug discovery[2]. Their unique bulky, lipophilic adamantane core coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile pharmacophore, Adamantane-1-sulfonamide (CAS 21280-41-1)[1] and its derivatives have emerged as critical scaffolds in modern drug discovery[2]. Their unique bulky, lipophilic adamantane core coupled with a hydrogen-bonding sulfonamide moiety allows them to effectively engage diverse biological targets, ranging from viral entry glycoproteins (e.g., Filoviruses)[3] to metabolic enzymes (e.g., CYP17)[4] and intracellular toxins (e.g., Ricin)[5].

However, an inhibitor's half-maximal inhibitory concentration ( IC50​ ) is not an absolute value; it is a highly contextual metric dictated by the cellular environment. This guide provides an objective, data-driven comparison of Adamantane-1-sulfonamide derivative IC50​ values across different cell lines, detailing the mechanistic causality behind experimental choices and establishing a self-validating protocol for accurate profiling.

Mechanistic Causality: Why Cell Line Selection Dictates IC50​

When evaluating Adamantane-1-sulfonamide analogs, the choice of cell line fundamentally alters the pharmacological readout due to differential expression of host factors, metabolic stability, and membrane permeability.

  • HeLa Cells (Cervical Cancer): Frequently utilized for viral entry assays (e.g., Ebola/Marburg pseudotyped viruses). HeLa cells robustly express Niemann-Pick C1 (NPC1), the critical endosomal receptor required for filovirus glycoprotein-mediated fusion[6]. IC50​ values derived here reflect true endosomal entry blockade.

  • Vero Cells (Monkey Kidney Epithelial): The gold standard for native viral plaque reduction assays. Because Vero cells are interferon-deficient, they support high viral titers, providing a stringent environment for testing antiviral efficacy[3]. IC50​ values in Vero cells are typically higher (less potent) than in HeLa cells due to the aggressive viral replication kinetics.

  • HEK293 Cells (Human Embryonic Kidney): Ideal for recombinant target assays (e.g., CYP17 inhibition). They offer high transfection efficiency and a clean endogenous background, allowing researchers to isolate the compound's direct enzymatic inhibition without confounding off-target cellular toxicity[4].

  • A549 Cells (Lung Carcinoma): Used for intracellular toxin protection assays (e.g., Ricin). A549 cells possess active endocytic and retrograde transport pathways, making them a physiologically relevant model for assessing a compound's ability to protect ribosomes from depurination[5].

Comparative IC50​ Data Across Cell Lines

The following table synthesizes quantitative performance data for Adamantane-1-sulfonamide derivatives across various cellular contexts.

Compound ScaffoldPrimary Target / AssayCell Line IC50​ / EC50​ CC50​ (Cytotoxicity)Reference
Adamantane-1-sulfonamide derivative Filovirus Entry (VSV-EBOV Pseudotype)HeLa ~0.5 - 5.0 µM> 50 µMUS20200017514A1[3]
Adamantane-1-sulfonamide derivative Filovirus Entry (Native EBOV Plaque Assay)Vero ~1.0 - 10.0 µM> 50 µMUS20200017514A1[3]
1-Adamantanesulfonamide (Cpd 30) CYP17 Enzyme InhibitionHEK293 (Transfected)2.7 - 169 nMN/AUS8916553B2[4]
N-1-adamantylsulfonamide (Cpd 124) Ricin Toxin Ribosome ProtectionA549 ~100 nM> 10 µMUS20170233386A1[7]

Data Interpretation: The data reveals a clear bifurcation in potency based on the target class. Enzymatic inhibition (CYP17, Ribosome protection) operates in the nanomolar range, whereas complex phenotypic blockades (viral entry) require low micromolar concentrations.

High-Throughput IC50​ Profiling Workflow

To ensure scientific integrity, the experimental protocol must be a self-validating system . This means every IC50​ assay must be multiplexed with a parallel CC50​ (half-maximal cytotoxic concentration) assay. A compound that kills the host cell will artificially appear to inhibit the virus or enzyme. True pharmacological efficacy requires a wide Therapeutic Index ( TI=CC50​/IC50​ ).

G Seed 1. Cell Seeding (HeLa / Vero / HEK293) 96/384-well microplates Treat 2. Compound Treatment (Adamantane-1-sulfonamide 10-point Dose-Response) Seed->Treat Split Multiplexed Experimental Divergence Treat->Split Inoculate 3A. Target Engagement (Viral Inoculation / Substrate Addition) Split->Inoculate ToxControl 3B. Cytotoxicity Control (Mock Inoculation / Vehicle Only) Split->ToxControl Incubate 4. Incubation (24-48h at 37°C, 5% CO2) Inoculate->Incubate ToxControl->Incubate Readout_Efficacy 5A. Efficacy Readout (Confocal Imaging / Luminescence) Incubate->Readout_Efficacy Readout_Tox 5B. Viability Readout (CellTiter-Glo / Hoechst Staining) Incubate->Readout_Tox Analysis 6. Non-linear Regression Analysis (Calculate IC50 & CC50) Readout_Efficacy->Analysis Readout_Tox->Analysis

Caption: Self-validating high-throughput workflow for multiplexed IC50 and CC50 profiling.

Step-by-Step Methodology: Multiplexed Viral Entry Assay

The following protocol details the evaluation of Adamantane-1-sulfonamide derivatives against Filovirus entry using HeLa cells, adapted from established high-throughput confocal imaging standards[8].

Step 1: Cell Preparation & Seeding
  • Harvest exponential-phase HeLa cells using TrypLE.

  • Seed cells into black, clear-bottom 384-well plates at a density of 4,000 cells/well in 40 µL of DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C, 5% CO2​ to allow for monolayer adherence. Causality: Black-walled plates are mandatory to prevent optical cross-talk between wells during confocal fluorescence readouts.

Step 2: Compound Dilution & Treatment
  • Prepare a 10-point, 3-fold serial dilution of the Adamantane-1-sulfonamide derivative in 100% DMSO.

  • Acoustically dispense (e.g., using an Echo Liquid Handler) or pin-tool transfer the compound into the assay plates to achieve a final DMSO concentration of ≤0.5% .

  • Self-Validation Control: Include wells with DMSO only (Vehicle control, 0% inhibition) and a known potent inhibitor (Positive control, 100% inhibition).

Step 3: Viral Inoculation vs. Cytotoxicity Split
  • Efficacy Wells: Inoculate with pseudotyped VSV expressing the Ebola Zaire glycoprotein (VSV-EBOV) at a Multiplicity of Infection (MOI) of 0.5[3].

  • Cytotoxicity Wells: Add an equivalent volume of mock-infection media. Causality: Pseudotyped viruses decouple viral entry from viral replication, allowing researchers to isolate the adamantane derivative's specific mechanism of action (entry blockade) without requiring Biosafety Level 4 (BSL-4) containment.

Step 4: Incubation & Multiplexed Readout
  • Incubate the plates for 18-24 hours.

  • Fix cells with 4% paraformaldehyde (PFA) for 20 minutes.

  • Stain nuclei with Hoechst 33342 (to quantify total cell number/viability).

  • Immunostain for viral glycoproteins using a primary antibody followed by an AlexaFluor-488 conjugated secondary antibody.

  • Image using an automated high-throughput confocal microscope (e.g., PerkinElmer Opera Phenix).

Step 5: Data Analysis
  • Extract single-cell features: Count the total number of nuclei (viability) and the percentage of cells positive for AlexaFluor-488 (infection rate).

  • Normalize infection rates against the vehicle control.

  • Plot log[inhibitor] vs. normalized response and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ and CC50​ .

References

  • US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection. Google Patents.
  • US20170233386A1 - Compounds Which Have a Protective Activity with Respect to the Action of Toxins and of Viruses with an Intracellular Mode of Action. Google Patents.
  • US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors. Google Patents.
  • PubChem CID 4921037 - N-(3-methylphenyl)adamantane-1-sulfonamide. National Center for Biotechnology Information. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Adamantane-1-sulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic intermediates like Adamantane-1-sulfonamide requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development, adamant...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates like Adamantane-1-sulfonamide requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development, adamantane derivatives are highly valued for their lipophilicity and neuropharmacological properties (e.g., amantadine, memantine)[1][2]. However, this same bulky, lipophilic cage structure, combined with a reactive sulfonamide moiety, presents unique logistical and environmental challenges at the end of the chemical's lifecycle.

This guide provides a causality-driven, self-validating protocol for the proper segregation, containment, and disposal of Adamantane-1-sulfonamide, ensuring your laboratory exceeds EPA and Resource Conservation and Recovery Act (RCRA) compliance standards.

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the structural causality behind the chemical's hazards. Adamantane-1-sulfonamide (CAS: 21280-41-1) consists of a highly stable, tricyclic aliphatic cage attached to a sulfonamide group[3].

  • Environmental Persistence: The lipophilic adamantane cage resists rapid biodegradation in municipal wastewater treatment plants (POTWs). Discharging this compound down the drain violates EPA regulations regarding hazardous waste mixing with domestic sewage[4].

  • Inhalation & CNS Risks: The compound is classified as a Specific Target Organ Toxin (STOT SE 3), known to cause central nervous system depression and drowsiness[3]. Consequently, any disposal or spill cleanup procedure must strictly avoid aerosolizing the powder.

Table 1: Quantitative Hazard Profile & Regulatory Classification

ParameterClassification / ValueOperational Implication
CAS Number 21280-41-1Use for all RCRA manifesting and EHS tracking.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates strict PPE (nitrile gloves, N95/P100 respirator) during handling[3].
Skin/Eye Irritation Category 2 / 2ARequires splash goggles and secondary containment during waste consolidation[3].
STOT SE 3 H336 (CNS Drowsiness)Fume hood required for all transfer operations to prevent inhalation exposure[3].

Waste Segregation & Satellite Accumulation Area (SAA) Protocol

Proper disposal begins at the point of generation. Under the EPA's Hazardous Waste Generator Improvements Rule, laboratories must manage waste in designated Satellite Accumulation Areas (SAAs)[5].

Step-by-Step SAA Management Methodology

Validation Checkpoint: Each step below contains a self-validating condition to ensure compliance before proceeding to the next.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass wide-mouth container. Causality: Wide-mouth containers prevent powder buildup on the rim, reducing the risk of aerosolization during closure.

  • Chemical Segregation: Isolate Adamantane-1-sulfonamide waste from strong oxidizing agents and concentrated acids. Validation: Visually inspect the SAA secondary containment bin to ensure no incompatible liquid wastes (e.g., nitric acid) are present[6].

  • Active Capping System: The EPA strictly mandates that waste containers must be closed unless waste is being "actively" added[7]. Validation: If the container has not been accessed in the last 10 minutes, the lid must be fully threaded and sealed (Parafilm or stoppers are legally insufficient)[7].

  • Definitive Labeling: Attach a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list "Adamantane-1-sulfonamide" without abbreviations[6].

WasteLifecycle A Waste Generation (Adamantane-1-sulfonamide) B Solid Waste Collection (Compatible Container) A->B Transfer C Satellite Accumulation Area (Secondary Containment) B->C Store < 55 gal D EHS / Waste Broker Pickup (RCRA Manifesting) C->D Request Pickup E High-Temp Incineration (Thermal Destruction) D->E Transport F Scrubber System (SOx Neutralization) E->F Flue Gas

Workflow detailing the lifecycle of Adamantane-1-sulfonamide from generation to thermal destruction.

Final Disposal Mechanics: High-Temperature Incineration

Why can't we simply neutralize this chemical in the lab? The adamantane cage is exceptionally thermally and chemically stable. Furthermore, the sulfonamide group (-SO₂NH₂) contains both sulfur and nitrogen.

When Adamantane-1-sulfonamide is handed over to a licensed waste broker, it is manifested for High-Temperature Incineration [8].

  • Thermal Destruction: Temperatures exceeding 1,000°C are required to thoroughly crack the stable tricyclic carbon cage.

  • Flue Gas Scrubbing: The combustion of the sulfonamide moiety generates sulfur oxides (SOx) and nitrogen oxides (NOx). The contracted Treatment, Storage, and Disposal Facility (TSDF) must utilize wet scrubbers to neutralize these acidic gases before atmospheric release[4][8].

Laboratory Action: Never attempt to burn or acid-digest this compound in a standard laboratory setting. Always utilize an EPA-certified waste hauler capable of profiling and manifesting complex organic sulfonamides[4].

Spill Response & Containment Methodology

In the event of a breach, the primary objective is to prevent the aerosolization of the powder, which triggers the Acute Tox 4 (inhalation) and STOT SE 3 (CNS depression) hazards[3][8].

Step-by-Step Spill Clean-Up Protocol
  • Evacuate and Assess: Immediately step back and assess the spill volume. If the spill exceeds 50g or is highly dispersed, evacuate the immediate area and contact Environmental Health and Safety (EHS)[5].

  • Don Appropriate PPE: Equip nitrile gloves, splash goggles, and a NIOSH-approved N95 or P100 particulate respirator. Standard surgical masks are insufficient for Category 4 inhalation hazards[8].

  • Containment (Dry Sweeping): Do not use water. Wetting the powder can dissolve the sulfonamide, increasing the risk of dermal absorption and making the spill harder to contain. Use a HEPA-filtered vacuum or carefully dry-sweep the material using an anti-static brush[8].

  • Decontamination: Once the bulk powder is removed, wipe the surface with a solvent compatible with sulfonamides (e.g., a small amount of ethanol or isopropanol on a disposable wipe), followed by a standard detergent wash[8].

  • Waste Consolidation: Place all collected powder, contaminated brushes, and wipes into a dedicated, sealable hazardous waste container. Label as "Spill Debris - Adamantane-1-sulfonamide"[8].

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Small Small Spill (< 50g) Assess->Small Manageable Large Large Spill (> 50g) Assess->Large Unmanageable PPE Don PPE (N95/P100, Nitrile) Small->PPE Evac Evacuate & Call EHS Large->Evac Clean Dry Sweep / Vacuum (Avoid Dust) PPE->Clean Dispose Transfer to Hazardous Waste Clean->Dispose

Decision tree for Adamantane-1-sulfonamide spill response and containment procedures.

References

  • adamantane-1-sulfonamide — Chemical Substance Information - NextSDS Source: NextSDS Substance Database URL
  • Source: United States Environmental Protection Agency (EPA)
  • Source: National Solid Wastes Management Association (NSWAI)
  • Source: Medical Laboratory Management (MedLabMag)
  • Waste Disposal Procedures for Laboratories - Environmental Health and Safety Source: Weill Cornell Medicine URL
  • SAFETY DATA SHEET - Sulfonamides (General RCRA Guidance)
  • Source: Physical Chemistry Chemical Physics (RSC Publishing)
  • Source: PubMed (NIH)

Sources

Handling

Personal protective equipment for handling Adamantane-1-sulfonamide

Introduction & Hazard Profile Adamantane-1-sulfonamide (CAS: 21280-41-1) is a highly lipophilic, rigid adamantane derivative frequently utilized in medicinal chemistry, particularly in the synthesis of antiviral agents (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Profile

Adamantane-1-sulfonamide (CAS: 21280-41-1) is a highly lipophilic, rigid adamantane derivative frequently utilized in medicinal chemistry, particularly in the synthesis of antiviral agents (e.g., filovirus inhibitors) and CNS-active compounds . With a melting point of 196-198 °C, it exists as a crystalline solid at room temperature .

Because of its lipophilic nature, the compound readily penetrates biological membranes, presenting significant occupational exposure risks. According to its GHS classification, it exhibits Acute Toxicity (Category 4) via oral, dermal, and inhalation routes, alongside Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) manifesting as narcotic effects .

This guide provides a self-validating, step-by-step protocol for the safe handling, dissolution, and disposal of Adamantane-1-sulfonamide, ensuring both scientific integrity and operator safety.

Quantitative Hazard & PPE Matrix

To mitigate the risks associated with H302, H312, H332, and H336 hazard codes, specific Personal Protective Equipment (PPE) is required. The table below summarizes the required PPE and the causality behind each selection.

PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (Min. 0.11 mm thickness) for solid handling. Double-glove or use Butyl rubber for solutions.Adamantane derivatives are highly lipophilic. If dissolved in organic solvents like DMSO, the solvent acts as a carrier, drastically reducing the breakthrough time of standard nitrile .
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Protects against airborne dust during weighing, directly mitigating the H319 (Eye Irrit. 2A) hazard .
Body Protection Flame-retardant lab coat, closed-toe shoes.Prevents dermal accumulation of dust, mitigating H312 (Acute Tox. Dermal) .
Respiratory N95/P100 particulate respirator.Prevents inhalation of fine particulates (H332, H336). Note: Primary protocol dictates handling this compound exclusively within a ventilated enclosure.

Experimental Protocol: Safe Weighing & Solution Preparation

Objective: Weigh and prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) without aerosolizing the solid. Causality: Adamantane-1-sulfonamide is prone to electrostatic dispersion. Furthermore, it is insoluble in water but highly soluble in organic solvents like DMSO and ethanol. Adding the solvent directly to the pre-weighed vial minimizes the risk of aerosolization and subsequent inhalation.

Step-by-Step Methodology:

  • Preparation: Verify that the Class II Biological Safety Cabinet (BSC) or ductless fume hood is operational with an inward face velocity of at least 0.5 m/s (100 fpm).

  • De-ionization: Pass an anti-static bar over the weighing spatula and the analytical balance draft shield. This neutralizes static charges that cause the lipophilic powder to scatter.

  • Weighing: Place a pre-tared, anti-static weigh boat on the balance. Carefully transfer the required mass of Adamantane-1-sulfonamide using a micro-spatula.

  • Transfer: Immediately transfer the solid into a glass vial (amber glass is recommended for long-term storage of pharmaceutical intermediates).

  • Dissolution: Inside the fume hood, pipette the calculated volume of DMSO directly into the vial. Cap the vial securely with a PTFE-lined septum cap.

  • Homogenization: Vortex the sealed vial for 30-60 seconds until complete dissolution is achieved. Visually inspect for any undissolved particulates.

Operational Workflow Diagram

The following diagram illustrates the logical safety workflow from pre-operation to waste disposal.

SafetyWorkflow A 1. Hazard Verification (CAS: 21280-41-1) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Engineering Controls (Fume Hood / BSC) B->C D 4. Weighing & Transfer (Anti-static tools) C->D E Spill Detected? D->E F 5a. Solid Sweep & Solvent Wipe (EtOH) E->F Yes G 5b. Direct to Experimentation E->G No H 6. Hazardous Waste Segregation F->H G->H Post-assay

Workflow for handling Adamantane-1-sulfonamide, from PPE donning to disposal.

Spill Response & Decontamination Protocol

Causality: Because Adamantane-1-sulfonamide is highly lipophilic and water-insoluble, standard aqueous cleaning protocols will fail, potentially spreading the contaminant across the benchtop. An organic solvent is required to break down the residue.

Step-by-Step Methodology:

  • Solid Spill: Do not sweep dry, as this generates hazardous dust (H332). Cover the spill with paper towels dampened with 70% Ethanol or Isopropanol to suppress aerosolization.

  • Liquid Spill (in DMSO): Surround and absorb the spill with an inert, non-combustible material such as vermiculite or sand. Do not use combustible sawdust.

  • Decontamination: Wipe down the affected area using a solvent wipe (Ethanol/Isopropanol) to dissolve and remove any residual lipophilic compound. Follow with a standard laboratory detergent wash.

  • Containment: Place all contaminated wipes and absorbents into a sealed, labeled hazardous waste container.

Disposal Plan

Causality: Adamantane-1-sulfonamide (C10H17NO2S) contains both nitrogen and sulfur heteroatoms. Upon combustion, it can produce toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, standard municipal disposal or drain disposal is strictly prohibited.

Step-by-Step Methodology:

  • Segregation: Collect all solid waste and organic solvent waste in designated "Halogen-Free Organic Waste" containers (unless a halogenated solvent like DCM was used in your specific assay).

  • Labeling: Clearly label the container with "Adamantane-1-sulfonamide", "CAS: 21280-41-1", and the GHS07 (Exclamation Mark) pictogram.

  • Incineration: Ensure the waste is transferred to a licensed hazardous waste management facility equipped with scrubbers capable of neutralizing NOx and SOx emissions during high-temperature incineration.

References

  • Google Patents. "US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection." Google Patents. Available at:[1]

  • NextSDS. "adamantane-1-sulfonamide — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][2]

  • ChemRadar. "Adamantane-1-sulfonamide CAS#21280-41-1 | Regulatory Information." Global Chemical Inventory Search (GCIS). Available at: [Link][3]

Sources

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